molecular formula C2H4O<br>C2H4O<br>CH3CHO B116499 Acetaldehyde CAS No. 75-07-0

Acetaldehyde

Katalognummer: B116499
CAS-Nummer: 75-07-0
Molekulargewicht: 44.05 g/mol
InChI-Schlüssel: IKHGUXGNUITLKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Acetaldehyde (CH₃CHO), the first metabolite of ethanol, is a critical compound for investigating the pharmacological and behavioral effects of alcohol consumption. Its primary research value lies in its role as a highly reactive and neuroactive molecule within the central nervous system. Studies indicate that ethanol-derived this compound is necessary for several of ethanol's behavioral effects, as it increases dopaminergic neuronal activity in the ventral tegmental area (VTA), a key region of the brain's reward pathway . This action on the mesolimbic dopamine system is a significant mechanism underlying its reinforcing properties and provides a model for studying addiction neurobiology . Beyond neuroscience, this compound is a fundamental building block in chemical synthesis. It serves as a versatile precursor and intermediate in the production of a wide array of other compounds, including acetic acid, pentaerythritol, pyridine derivatives, and vinyl acetate monomer . These derivatives are essential in industrial research applications spanning plastics, synthetic rubber, paints, coatings, and pharmaceuticals. Researchers also utilize this compound to explore its cytotoxic and genotoxic effects, given its classification as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC) . This reagent is strictly for use in controlled laboratory investigations to advance understanding in metabolic pathways, toxicology, and material science.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H4O/c1-2-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHGUXGNUITLKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H4O, Array, CH3CHO
Record name ACETALDEHYDE
Source CAMEO Chemicals
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Related CAS

9002-91-9
Record name Acetaldehyde, homopolymer
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DSSTOX Substance ID

DTXSID5039224
Record name Acetaldehyde
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Molecular Weight

44.05 g/mol
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Physical Description

Acetaldehyde appears as a clear colorless liquid with a pungent choking odor. Flash point -36 °F. Boiling point 69 °F. Density 6.5 lb / gal. Vapors are heaver than air and irritate the mucous membranes and especially the eyes. Used to make other chemicals., Liquid, Colorless liquid or gas (above 69 degrees F) with a pungent, fruity odor; [NIOSH], GAS OR COLOURLESS LIQUID WITH PUNGENT ODOUR., flammable, colourless liquiduid/pungent ethereal odour, Colorless liquid or gas (above 69 °F) with a pungent, fruity odor.
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Boiling Point

70 °F at 760 mmHg (NTP, 1992), 20.8 °C, 20.2 °C, 69 °F
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Flash Point

-40 °F (NTP, 1992), -40 °C (-40 °F) - closed cup, -38.89 °C (Closed cup); -40 °C (Open cup), -38 °C c.c., -36 °F
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URL https://www.cdc.gov/niosh/npg/npgd0001.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Solubility

0.1 to 1.0 mg/mL at 66 °F (NTP, 1992), Miscible with water /1X10+6 mg/L at 25 °C/, Miscible with ethanol, ether, benzene; slightly soluble in chloroform, Acetaldehyde is miscible in all proportions with water and most common organic solvents, eg, acetone, benzene, ethyl alcohol, ethyl ether, gasoline, paraldehyde, toluene, xylenes, turpentine, and acetic acid., 1000.0 mg/mL, Solubility in water: miscible, miscible with water, alcohol, organic solvents, Miscible
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Source Human Metabolome Database (HMDB)
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Density

0.78 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7834 g/cu cm at 18 °C, Relative density (water = 1): 0.78, 0.804-0.811(0°/20°), 0.79
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Vapor Density

1.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.52 (Air = 1), Relative vapor density (air = 1): 1.5, 1.52
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Vapor Pressure

400 mmHg at 40.8 °F ; 760 mmHg at 68.4 °F (NTP, 1992), 902.0 [mmHg], 902 mm Hg at 25 °C;758 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 101, 740 mmHg
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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URL https://www.cdc.gov/niosh/npg/npgd0001.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Volatile liquid or gas, Colorless liquid or gas (above 69 degrees F)

CAS No.

75-07-0
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Melting Point

-190.3 °F (NTP, 1992), -123.4 °C, -123 °C, -190 °F
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Foundational & Exploratory

Acetaldehyde's Role in Alcohol-Induced Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chronic alcohol consumption is a major contributor to neuroinflammation and subsequent neurodegeneration. While ethanol itself can initiate inflammatory signaling, its primary metabolite, acetaldehyde, is a highly reactive and toxic compound that plays a pivotal role in mediating these detrimental effects within the central nervous system (CNS). This technical guide provides an in-depth examination of the molecular mechanisms by which this compound contributes to neuroinflammation, focusing on key signaling pathways, quantitative experimental data, and detailed laboratory protocols. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, immunology, and drug development.

Introduction: this compound as a Key Mediator of Neurotoxicity

Ethanol readily crosses the blood-brain barrier, where it is metabolized into this compound by enzymes such as alcohol dehydrogenase (ADH), catalase, and cytochrome P450 2E1 (CYP2E1).[1] this compound is significantly more toxic than ethanol and can induce cellular damage through the formation of protein and DNA adducts, leading to oxidative stress and mitochondrial dysfunction.[1][2][3] This accumulation of this compound, particularly in individuals with genetic polymorphisms that reduce the activity of aldehyde dehydrogenase 2 (ALDH2), the primary enzyme responsible for its detoxification, is a critical factor in alcohol-induced organ damage, including neurotoxicity.

Neuroinflammation is characterized by the activation of glial cells, primarily microglia and astrocytes, and the subsequent production of pro-inflammatory mediators such as cytokines and chemokines. This compound has been shown to directly activate these glial cells, triggering a cascade of inflammatory events that contribute to neuronal injury and death.

Core Signaling Pathways in this compound-Induced Neuroinflammation

This compound instigates neuroinflammation through the activation of several key signaling pathways. The following sections detail the molecular cascades involved in Toll-Like Receptor 4 (TLR4) and NLRP3 inflammasome activation.

Toll-Like Receptor 4 (TLR4) Signaling

TLR4, a pattern recognition receptor, is a key sensor of cellular stress and pathogen-associated molecular patterns. This compound can activate TLR4 signaling in glial cells, leading to the production of pro-inflammatory cytokines.

TLR4_Signaling cluster_nucleus Nucleus This compound This compound TLR4 TLR4 This compound->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Pro_inflammatory_Genes_n Pro-inflammatory Gene Transcription NFkB_n->Pro_inflammatory_Genes_n Cytokines_n Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Pro_inflammatory_Genes_n->Cytokines_n NLRP3_Activation This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction NLRP3 NLRP3 ROS->NLRP3 Activates Mitochondrial_Dysfunction->NLRP3 Activates Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->Inflammasome Caspase1 Active Caspase-1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleaves IL1b Mature IL-1β Secretion Secretion IL1b->Secretion IL18 Mature IL-18 IL18->Secretion Inflammasome->Caspase1 Cleavage IHC_Workflow Start Start: Perfuse and Fix Brain Tissue Sectioning Cryosectioning (20-50 µm) Start->Sectioning Washing1 Wash with PBS-T (3x5 min) Sectioning->Washing1 Blocking Block with 1% BSA in PBS-T (2 hours, RT) Washing1->Blocking PrimaryAb Incubate with anti-Iba1 antibody (1:1000 in blocking buffer, overnight, 4°C) Blocking->PrimaryAb Washing2 Wash with PBS-T (3x5 min) PrimaryAb->Washing2 SecondaryAb Incubate with fluorescent secondary antibody (1:500 in blocking buffer, 2 hours, RT) Washing2->SecondaryAb Washing3 Wash with PBS-T (3x10 min) SecondaryAb->Washing3 Mounting Mount on Slides and Coverslip Washing3->Mounting Imaging Image with Confocal or Fluorescence Microscope Mounting->Imaging

References

Acetaldehyde as a Biomarker for Oxidative Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases. Acetaldehyde, a reactive aldehyde primarily known as the first metabolite of ethanol, is emerging as a significant biomarker and mediator of oxidative stress. Its formation is not limited to alcohol consumption; it is also a product of endogenous metabolic processes and lipid peroxidation. This technical guide provides an in-depth overview of this compound's role as a biomarker of oxidative stress, detailing its formation, its impact on cellular signaling pathways, and methodologies for its detection and quantification. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating oxidative stress-related pathologies and therapeutic interventions.

Introduction: The Dual Role of this compound in Oxidative Stress

This compound is a highly reactive molecule that can induce cellular damage and dysfunction. While exogenously derived from sources like alcohol consumption and tobacco smoke, this compound is also produced endogenously through various metabolic pathways. A critical aspect of its toxicity lies in its ability to generate and propagate oxidative stress. This occurs through several mechanisms, including the generation of ROS, depletion of cellular antioxidants, and the formation of adducts with proteins and DNA.[1][2][3] Consequently, the detection and quantification of this compound and its downstream effects can provide a valuable measure of the extent of oxidative stress in a biological system.

Formation of this compound

This compound originates from both exogenous and endogenous sources, contributing to the overall cellular aldehyde load and oxidative stress.

Exogenous Sources
  • Ethanol Metabolism: The primary exogenous source of this compound is the oxidation of ethanol, primarily in the liver, by alcohol dehydrogenase (ADH).[4] The microsomal ethanol-oxidizing system (MEOS), particularly cytochrome P450 2E1 (CYP2E1), also contributes to ethanol oxidation, especially at higher alcohol concentrations. This process itself generates ROS.[5]

  • Tobacco Smoke: this compound is a major component of tobacco smoke, contributing directly to oxidative stress in the respiratory tract and systemically.

Endogenous Sources
  • Lipid Peroxidation: Oxidative stress-induced damage to polyunsaturated fatty acids in cell membranes, a process known as lipid peroxidation, generates a variety of reactive aldehydes, including malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), as well as this compound.[6] This creates a vicious cycle where oxidative stress leads to the formation of this compound, which in turn can induce further oxidative stress.

  • Threonine Metabolism: The enzymatic catabolism of the amino acid threonine by threonine aldolase can also produce this compound.

This compound-Induced Oxidative Stress and Cellular Damage

This compound exerts its toxic effects and contributes to oxidative stress through multiple mechanisms:

  • Reactive Oxygen Species (ROS) Generation: this compound can directly and indirectly lead to the production of ROS, such as superoxide anions and hydrogen peroxide. This can occur through the disruption of the mitochondrial electron transport chain and the activation of enzymes like NADPH oxidase.[3]

  • Depletion of Antioxidants: this compound can deplete the cell's primary antioxidant defenses, particularly glutathione (GSH), by forming adducts with it and inhibiting the activity of antioxidant enzymes like superoxide dismutase (SOD).[4][7]

  • Protein Adduct Formation: this compound readily reacts with the free amino groups of proteins, forming stable and unstable adducts. These adducts can impair protein function, leading to enzyme inactivation and disruption of cellular processes.[1][5] The formation of malondialdehyde-acetaldehyde (MAA) adducts, hybrid adducts formed from the reaction of MDA and this compound with proteins, is particularly immunogenic and pro-inflammatory.[6][8]

  • DNA Adduct Formation: this compound can react with DNA bases, forming DNA adducts that can lead to mutations and genomic instability.[9]

This compound in Signaling Pathways

This compound-induced oxidative stress triggers the activation of several intracellular signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play crucial roles in cell proliferation, differentiation, inflammation, and apoptosis. The three major MAPK cascades affected by this compound are:

  • p38 MAPK Pathway: this compound-induced ROS can lead to the phosphorylation and activation of p38 MAPK. Activated p38 can then phosphorylate downstream targets, including transcription factors that regulate the expression of pro-inflammatory and pro-apoptotic genes.[10][11][12]

  • c-Jun N-terminal Kinase (JNK) Pathway: Similar to p38, the JNK pathway is activated by cellular stress, including ROS. This compound-mediated ROS production can lead to the activation of the JNK pathway, which is involved in apoptosis and inflammatory responses.[1][10][12]

  • Extracellular signal-Regulated Kinase (ERK) Pathway: The effect of this compound on the ERK pathway can be complex, with some studies showing activation and others inhibition.[2][11] The specific response may depend on the cell type and the concentration and duration of this compound exposure.

// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondrial\nDysfunction", fillcolor="#F1F3F4"]; Lipid_Peroxidation [label="Lipid Peroxidation", fillcolor="#F1F3F4"]; Protein_Adducts [label="Protein Adducts", fillcolor="#F1F3F4"]; DNA_Adducts [label="DNA Adducts", fillcolor="#F1F3F4"]; Antioxidants [label="Antioxidant Depletion\n(e.g., GSH)", fillcolor="#F1F3F4"]; MAPKKK [label="MAPKKK\n(e.g., ASK1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p38 [label="p38 MAPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription Factors\n(e.g., AP-1, NF-κB)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(Inflammation, Apoptosis,\nAltered Gene Expression)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> ROS [label=" Induces"]; this compound -> Mitochondria; this compound -> Lipid_Peroxidation; this compound -> Protein_Adducts; this compound -> DNA_Adducts; this compound -> Antioxidants; Mitochondria -> ROS; Lipid_Peroxidation -> ROS; ROS -> MAPKKK [label=" Activates"]; MAPKKK -> p38 [label=" Phosphorylates"]; MAPKKK -> JNK [label=" Phosphorylates"]; MAPKKK -> ERK [label=" Phosphorylates"]; p38 -> Transcription_Factors [label=" Activates"]; JNK -> Transcription_Factors [label=" Activates"]; ERK -> Transcription_Factors [label=" Activates"]; Transcription_Factors -> Cellular_Response; } 🔚

Caption: this compound-induced oxidative stress signaling pathway.

Quantitative Data on this compound and Oxidative Stress Markers

The following tables summarize quantitative data from various studies, illustrating the levels of this compound and key oxidative stress markers in different biological samples under conditions of ethanol or this compound exposure.

Table 1: this compound Concentrations in Biological Samples

Biological SampleConditionThis compound ConcentrationReference
Human BloodChronic Alcoholism0.11 - 0.15 mg/100 mL[12]
Human BloodNonalcoholic Subjects (after ethanol)26.5 ± 1.5 µM[13]
Human BloodAlcoholic Subjects (after ethanol)42.7 ± 1.2 µM[13]
Human PlasmaHealthy Controls< 0.2 µM (below detection limit)[4]
Human SalivaAfter alcohol consumption (20 mM blood ethanol)20 - 40 µM[2]

Table 2: Malondialdehyde (MDA) Levels

Biological SampleConditionMDA Concentration/ChangeReference
Rat Liver CytosolEthanol-fed rats~75 pmol MAA adducts/mg protein[1]
Human PlasmaEthanol Users1.47 µM (vs. 1.25 µM in controls)[14]
Rat LiverEthanol-treated5-fold increase in MDA-modified proteins[15]

Table 3: Protein Carbonyl Levels

Biological SampleConditionProtein Carbonyl Concentration/ChangeReference
Rat LiverUV irradiation (5 min)Increased carbonyl formation[16]
Human PlasmaHealthy Subjects0.4 - 1.0 nmol/mg protein
Rat BrainThis compound-treatedSignificant increase

Table 4: 8-hydroxy-2'-deoxyguanosine (8-OHdG) Levels

Biological SampleCondition8-OHdG Concentration/ChangeReference
Human LeukocytesSmokers (>10 cigarettes/day)41.8 ± 17.1 per 10^6 dG
Human LeukocytesNonsmokers15.3 ± 1.8 per 10^6 dG
Human UrineResidents exposed to air pollution17.30 - 18.50 ng/mg Creatinine

Experimental Protocols

Detailed methodologies for the quantification of this compound and key oxidative stress biomarkers are provided below.

Measurement of this compound by High-Performance Liquid Chromatography (HPLC)

This method involves the derivatization of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone, which can be quantified by HPLC with UV detection.

// Nodes Sample_Prep [label="Sample Preparation\n(Deproteinization)"]; Derivatization [label="Derivatization with DNPH"]; Extraction [label="Extraction of AcH-DNP"]; HPLC_Analysis [label="HPLC Analysis\n(UV Detection)"]; Quantification [label="Quantification"];

// Edges Sample_Prep -> Derivatization; Derivatization -> Extraction; Extraction -> HPLC_Analysis; HPLC_Analysis -> Quantification; } 🔚

Caption: Workflow for HPLC measurement of this compound.

Protocol:

  • Sample Preparation:

    • For plasma or serum, deproteinize the sample by adding perchloric acid to a final concentration of 1 M, followed by centrifugation.

  • Derivatization:

    • To the deproteinized supernatant, add an 80-fold molar excess of DNPH solution (2 mg/mL in 6 N HCl).

    • Incubate at room temperature for 40-60 minutes. The optimal pH for this reaction is 4.0.

  • Extraction:

    • Extract the this compound-dinitrophenylhydrazone (AcH-DNP) derivative using a suitable organic solvent such as acetonitrile or by solid-phase extraction.

  • HPLC Analysis:

    • Inject the extracted sample into an HPLC system equipped with a C18 column.

    • Use a mobile phase gradient of acetonitrile and water.

    • Detect the AcH-DNP derivative at a wavelength of 360 nm.

  • Quantification:

    • Quantify the this compound concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of this compound.

Measurement of Malondialdehyde (MDA) using the TBARS Assay

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring lipid peroxidation. MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.

Protocol:

  • Sample Preparation:

    • Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline).

  • Reaction:

    • To 100 µL of the sample homogenate, add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins.

    • Centrifuge to pellet the precipitated protein.

    • To the supernatant, add 0.67% TBA solution and incubate at 95°C for 60 minutes.

  • Measurement:

    • Cool the samples and measure the absorbance of the pink-colored product at 532 nm.

  • Quantification:

    • Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.

Measurement of Protein Carbonyls

This assay is based on the reaction of protein carbonyl groups with DNPH to form protein hydrazones, which can be quantified spectrophotometrically.

Protocol:

  • Derivatization:

    • Incubate the protein sample with a DNPH solution (e.g., 10 mM in 2 M HCl) for 1 hour at room temperature in the dark.

  • Precipitation and Washing:

    • Precipitate the proteins with TCA (e.g., 20% final concentration).

    • Wash the protein pellet repeatedly with ethanol:ethyl acetate (1:1) to remove excess DNPH.

  • Solubilization and Measurement:

    • Resuspend the protein pellet in a solution containing a strong denaturant (e.g., 6 M guanidine hydrochloride).

    • Measure the absorbance of the protein hydrazones at 370 nm.

  • Quantification:

    • Calculate the protein carbonyl content using the molar extinction coefficient of DNPH.

Measurement of 8-hydroxy-2'-deoxyguanosine (8-OHdG) by ELISA

This is a competitive immunoassay for the quantitative measurement of 8-OHdG, a marker of oxidative DNA damage.

Protocol:

  • Sample Preparation:

    • Isolate DNA from cells or tissues.

    • Digest the DNA into single nucleosides using nuclease P1 and alkaline phosphatase.

  • ELISA Procedure:

    • Add the prepared samples, standards, and an 8-OHdG-specific antibody to a microplate pre-coated with 8-OHdG.

    • During incubation, the 8-OHdG in the sample competes with the plate-coated 8-OHdG for binding to the antibody.

    • Wash the plate to remove unbound components.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that is converted by the enzyme to a colored product.

  • Measurement:

    • Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample.

  • Quantification:

    • Determine the 8-OHdG concentration from a standard curve.

Conclusion and Future Directions

This compound is a multifaceted molecule that serves as both an initiator and a marker of oxidative stress. Its ability to induce ROS production, deplete antioxidant defenses, and form adducts with critical biomolecules makes it a key player in the pathophysiology of numerous diseases. The methods outlined in this guide provide robust tools for researchers to quantify this compound and its downstream oxidative effects, thereby facilitating a deeper understanding of oxidative stress mechanisms and the development of novel therapeutic strategies.

Future research should focus on the development of more sensitive and specific methods for this compound detection, particularly for in vivo and real-time measurements. Furthermore, a more comprehensive understanding of the complex interplay between this compound-induced signaling pathways and other cellular stress responses will be crucial for identifying novel therapeutic targets for a wide range of oxidative stress-related disorders. The continued investigation of this compound as a biomarker will undoubtedly provide valuable insights into disease pathogenesis and aid in the development of more effective treatments.

References

Acetaldehyde's Contribution to Hangover Symptoms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The experience of a hangover following excessive alcohol consumption is a complex physiological and psychological phenomenon. While multiple factors are implicated, the accumulation of acetaldehyde, the primary and highly toxic metabolite of ethanol, is a principal contributor to many of the adverse symptoms. This technical guide provides an in-depth examination of the biochemical pathways, cellular mechanisms, and clinical evidence elucidating this compound's role in the pathology of alcohol hangovers. It summarizes quantitative data on this compound levels, details relevant experimental protocols, and visualizes key signaling pathways to offer a comprehensive resource for researchers and professionals in drug development aimed at mitigating hangover symptoms.

Introduction

An alcohol hangover is characterized by a constellation of unpleasant symptoms, including headache, nausea, fatigue, and cognitive impairment, that manifest as blood alcohol concentration approaches zero.[1] While dehydration, electrolyte imbalances, and immunomodulatory effects of ethanol play a role, the toxic effects of its metabolite, this compound, are of paramount importance.[2] this compound is 10 to 30 times more toxic than ethanol itself and is a recognized Group 1 carcinogen.[3] Its accumulation in the body, even transiently, can trigger a cascade of detrimental cellular events. This guide will dissect the contribution of this compound to hangover symptomatology, providing a technical foundation for research and therapeutic innovation.

Biochemical Pathway of Ethanol Metabolism

Ethanol is primarily metabolized in the liver through a two-step enzymatic process. First, alcohol dehydrogenase (ADH) oxidizes ethanol to this compound. Subsequently, aldehyde dehydrogenase (ALDH), particularly the mitochondrial isoform ALDH2, rapidly converts this compound to the non-toxic acetate.[3]

Ethanol_Metabolism cluster_0 Liver Ethanol Ethanol (CH3CH2OH) This compound This compound (CH3CHO) (Highly Toxic) Ethanol->this compound Alcohol Dehydrogenase (ADH) NAD+ -> NADH Acetate Acetate (CH3COO-) (Non-toxic) This compound->Acetate Aldehyde Dehydrogenase (ALDH2) NAD+ -> NADH

Figure 1: Enzymatic metabolism of ethanol in the liver.

A crucial factor in individual susceptibility to this compound-related toxicity is genetic variation in the ALDH2 gene. A common polymorphism, particularly prevalent in East Asian populations, results in a nearly inactive ALDH2 enzyme.[1][4] Individuals with this deficiency experience a rapid buildup of this compound after consuming even small amounts of alcohol, leading to severe flushing, nausea, headache, and a pronounced hangover.[4][5]

Mechanisms of this compound-Induced Hangover Symptoms

This compound contributes to hangover symptoms through several interconnected mechanisms, primarily oxidative stress and inflammation.

Oxidative Stress

This compound is a highly reactive molecule that disrupts the cellular redox balance, leading to oxidative stress. It can directly generate reactive oxygen species (ROS) and deplete cellular stores of glutathione, a key antioxidant.[6] This oxidative stress damages cellular components, including lipids, proteins, and DNA.

Oxidative_Stress_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS GSH_Depletion Glutathione (GSH) Depletion This compound->GSH_Depletion Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Cellular_Damage Cellular Damage (Lipid Peroxidation, Protein & DNA damage) ROS->Cellular_Damage GSH_Depletion->Cellular_Damage Mitochondrial_Dysfunction->Cellular_Damage Hangover_Symptoms Hangover Symptoms (Fatigue, Malaise) Cellular_Damage->Hangover_Symptoms

Figure 2: this compound-induced oxidative stress pathway.
Inflammatory Response

This compound can trigger a pro-inflammatory response by activating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[3] This leads to the production and release of inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which contribute to the systemic inflammatory state associated with hangovers.[3][7]

Inflammatory_Pathway This compound This compound NFkB_Activation NF-κB Activation This compound->NFkB_Activation Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB_Activation->Cytokine_Production Systemic_Inflammation Systemic Inflammation Cytokine_Production->Systemic_Inflammation Hangover_Symptoms Hangover Symptoms (Headache, Nausea, Muscle Aches) Systemic_Inflammation->Hangover_Symptoms

Figure 3: this compound-mediated inflammatory pathway.

Quantitative Data on this compound Levels

The measurement of this compound in biological samples is challenging due to its high reactivity and volatility. However, studies have demonstrated significantly elevated levels of this compound in individuals with ALDH2 deficiency compared to those with the normal enzyme.

Genotype Alcohol Dose Peak Blood this compound (µM) Reference
ALDH21/1 (Normal)0.8 g/kg~5[8]
ALDH21/2 (Heterozygous Deficient)0.1 g/kg~25[8]
ALDH22/2 (Homozygous Deficient)0.1 g/kg~90[8]

Table 1: Comparison of peak blood this compound levels in individuals with different ALDH2 genotypes after ethanol consumption.

Experimental Protocols

Measurement of Blood this compound by HPLC

This protocol outlines a common method for quantifying this compound in blood samples using high-performance liquid chromatography (HPLC) after derivatization.

  • Sample Collection and Preparation:

    • Collect venous blood into tubes containing an anticoagulant (e.g., EDTA).

    • Immediately deproteinize the sample by adding a cold acid (e.g., 3 M perchloric acid) to prevent further enzymatic activity and artifactual this compound formation.

    • Centrifuge the sample at high speed (e.g., 3,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

  • Derivatization:

    • Add a derivatizing agent, such as 2,4-dinitrophenylhydrazine (DNPH), to the supernatant. This reaction forms a stable this compound-hydrazone adduct that is readily detectable.

    • Optimize the reaction by adjusting the pH (typically to around 4.0), temperature, and incubation time (e.g., 40 minutes at room temperature).

  • Extraction and Analysis:

    • Extract the this compound-hydrazone adduct into an organic solvent (e.g., acetonitrile).

    • Inject the extracted sample into a reverse-phase HPLC system.

    • Separate the adduct from other components using a suitable mobile phase gradient.

    • Detect the adduct using a UV-Vis detector at a specific wavelength.

    • Quantify the this compound concentration by comparing the peak area to a standard curve prepared with known concentrations of this compound.

HPLC_Workflow start Blood Sample Collection deproteinization Deproteinization (Perchloric Acid) start->deproteinization centrifugation Centrifugation deproteinization->centrifugation derivatization Derivatization (DNPH) centrifugation->derivatization extraction Extraction (Acetonitrile) derivatization->extraction hplc HPLC Analysis (UV-Vis Detection) extraction->hplc quantification Quantification hplc->quantification

Figure 4: Workflow for blood this compound measurement by HPLC.
Assessment of Hangover Symptoms

The Acute Hangover Scale (AHS) is a validated tool for measuring the subjective symptoms of a hangover in a research setting.

  • Administration: The AHS is typically administered in the morning following alcohol consumption, after a specified period of sleep.

  • Items: The scale consists of nine items assessing the severity of common hangover symptoms: thirst, tiredness, headache, dizziness, nausea, stomachache, concentration problems, light sensitivity, and sound sensitivity.

  • Scoring: Each item is rated on a scale, and the total score provides a quantitative measure of hangover severity.

  • Validation: The AHS has been shown to be reliable and valid, with scores significantly correlating with the amount of alcohol consumed.[9][10]

Animal Model of this compound-Induced Hangover

An animal model can be used to study the effects of this compound accumulation and test potential therapeutic interventions.

  • Model: Mice are pretreated with an ALDH inhibitor, such as cyanamide, to induce this compound buildup after ethanol administration.

  • Protocol:

    • Administer cyanamide (e.g., 12.5 mg/kg) via intraperitoneal injection.

    • After a set period, administer ethanol (e.g., 1.6 g/kg) orally.

    • Observe and measure hangover-like behaviors, such as decreased spontaneous locomotor activity and reduced food intake.

  • Application: This model can be used to screen compounds for their ability to alleviate the behavioral deficits caused by this compound accumulation.[11][12]

Therapeutic Strategies and Drug Development

A deeper understanding of this compound's role in hangovers opens avenues for targeted therapeutic interventions. Strategies for drug development may focus on:

  • Enhancing this compound Metabolism: Compounds that increase the activity of ALDH2 could accelerate the clearance of this compound.

  • Scavenging this compound: Molecules that can directly bind to and neutralize this compound, such as N-acetylcysteine (NAC) and glutathione, are promising candidates.[13]

  • Mitigating Downstream Effects: Targeting the pathways of oxidative stress and inflammation triggered by this compound, for instance, with antioxidants or anti-inflammatory agents, could alleviate symptoms.

Conclusion

The accumulation of this compound is a central and scientifically supported mechanism underlying many of the debilitating symptoms of an alcohol hangover. Its inherent toxicity, coupled with its ability to induce widespread oxidative stress and inflammation, makes it a critical target for research and drug development. By employing rigorous experimental protocols and leveraging a detailed understanding of the involved biochemical and signaling pathways, the scientific community can advance the development of effective interventions to mitigate the adverse effects of excessive alcohol consumption.

References

The Ubiquitous Aldehyde: A Technical Guide to the Natural Occurrence of Acetaldehyde in Fermented Foods and Beverages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acetaldehyde, a volatile organic compound, is a pivotal intermediate in microbial metabolism and a significant contributor to the sensory profile of numerous fermented foods and beverages. While often associated with the characteristic aroma of green apples, its presence and concentration are meticulously controlled in many fermentation processes to achieve desired flavor profiles and avoid off-notes.[1] From a health perspective, this compound is recognized as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC) when associated with alcohol consumption, making its quantification in foodstuffs a matter of considerable interest.[2][3] This technical guide provides an in-depth overview of the natural occurrence of this compound in fermented products, detailing its formation pathways, quantification methodologies, and reported concentrations in various matrices.

Quantitative Occurrence of this compound

The concentration of this compound in fermented foods and beverages is highly variable, influenced by factors such as the fermenting microorganisms, substrate composition, fermentation conditions (temperature, pH, oxygen availability), and storage.[1][4][5] The following tables summarize the quantitative data for this compound levels reported in various studies.

Table 1: this compound Concentration in Fermented Dairy Products

ProductThis compound Concentration (mg/kg or mg/L)Analytical Method
Yogurt5.11 - 63Not Specified
Yogurt17.42Headspace Gas Chromatography (HS-GC) with Flame Ionization Detector (FID)[2]
Yogurtup to 31.5 ± 0.05Solid-Phase Microextraction (SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)[3]
Full-fat Yogurt21.3Not Specified[6]
Low-fat Yogurt16Not Specified[6]
Cow Milk Yogurt1.34 - 41.26Titration
Sheep Milk Yogurt20.81 - 40.53Titration
Ayran5.32 - 11.2Titration
Labneh2.57 - 5.5Titration
Various Milk ProductsN.D. - 1,525.18 ng/gSPME-GC-MS

Note: N.D. = Not Detected

Table 2: this compound Concentration in Fermented Beverages

ProductThis compound Concentration (mg/L)Analytical Method
Beer (general)Ø 11Not Specified[7]
Beer (Lager)2.3 - 28.2Not Specified[5]
Beer (International Lager)0 - 13Not Specified[5]
Beer (Light and Pale Ales)3.8 - 33.8Not Specified[5]
Wine (general)Ø 36Not Specified[7]
White Wine40,607.02 ng/gSPME-GC-MS
Fruit WinesVariable, method-dependentTitration, HS-GC, Enzymatic, OIV
Diluted Soju< 70Not Specified[8]
Sterilized Yakju< 70Not Specified[8]
Non-sterilized Yakju< 70Not Specified[8]

Table 3: this compound Concentration in Other Fermented Foods

ProductThis compound Concentration (mg/kg)Analytical Method
KimchiVariable, decreases with ripeningNot Specified[9]

Metabolic Pathways of this compound Formation

This compound is primarily formed as an intermediate in the metabolism of carbohydrates and amino acids by fermentative microorganisms, including yeasts (e.g., Saccharomyces cerevisiae) and lactic acid bacteria (LAB) (e.g., Streptococcus thermophilus, Lactobacillus delbrueckii subsp. bulgaricus).[1][10][11]

This compound Formation in Yeast

In yeast, this compound is a key intermediate in alcoholic fermentation.[1] The pathway begins with the conversion of glucose to pyruvate via glycolysis. Pyruvate is then decarboxylated to this compound, which is subsequently reduced to ethanol.[4][12]

Yeast_Acetaldehyde_Formation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis This compound This compound Pyruvate->this compound Pyruvate Decarboxylase Ethanol Ethanol This compound->Ethanol Alcohol Dehydrogenase (ADH)

Yeast this compound Metabolism

Factors influencing this compound levels in yeast fermentations include the yeast strain, fermentation temperature, and the availability of cofactors like NADH and zinc.[1][5][13] High alcohol dehydrogenase (ADH) activity and high NADH availability favor the reduction of this compound to ethanol.[13]

This compound Formation in Lactic Acid Bacteria (LAB)

In LAB, particularly in yogurt production, this compound can be formed through several pathways.[10] One major route is from the metabolism of threonine by threonine aldolase.[10] Additionally, pyruvate, derived from lactose metabolism, can be converted to this compound.[10][11]

LAB_Acetaldehyde_Formation cluster_lactose Lactose Metabolism cluster_threonine Amino Acid Metabolism Lactose Lactose Pyruvate Pyruvate Lactose->Pyruvate This compound This compound Pyruvate->this compound Pyruvate-related enzymes Threonine Threonine Threonine->this compound Threonine Aldolase

LAB this compound Pathways

The production of this compound in LAB is strain-dependent, with some strains of L. delbrueckii subsp. bulgaricus being notable producers.[10] Unlike yeast, many yogurt bacteria lack significant alcohol dehydrogenase activity, leading to the accumulation of this compound, which is a key flavor component of yogurt.[10]

Experimental Protocols for this compound Quantification

The accurate quantification of the volatile compound this compound in complex food matrices requires robust analytical methods. Headspace gas chromatography (HS-GC) is a widely used technique due to its sensitivity and ability to analyze volatile compounds with minimal sample preparation.[2][14]

Protocol: Quantification of this compound by Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

This protocol is a synthesized methodology based on common practices described in the literature.[2][14]

1. Sample Preparation:

  • Weigh a representative sample (e.g., 1-5 g of yogurt or 1-5 mL of beverage) into a headspace vial.

  • For solid or semi-solid samples, add a specific volume of distilled water or a suitable buffer to create a slurry.

  • In some cases, a simulated gastric fluid digestion (1 hour at 37°C) can be employed to release this compound bound to the matrix.[2][14]

  • To compensate for matrix effects, a standard addition method is often used, where known amounts of this compound are added to sample aliquots.[2]

2. Derivatization (Optional but Recommended for Enhanced Sensitivity and Specificity with MS detection):

  • For analysis by GC-MS, on-fiber derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be used.[3][15] The PFBHA is loaded onto an SPME fiber, which is then exposed to the headspace of the sample vial to absorb and derivatize the this compound.[3]

3. Headspace Gas Chromatography (HS-GC) Analysis:

  • Incubation: The sealed headspace vial is incubated at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds, including this compound, to partition into the headspace.

  • Injection: A heated gas-tight syringe or an automated headspace sampler injects a known volume of the headspace gas into the GC injection port.

  • Gas Chromatographic Separation:

    • Column: A suitable capillary column (e.g., DB-624, DB-WAX) is used to separate this compound from other volatile compounds.

    • Oven Temperature Program: A temperature gradient is applied to the GC oven to ensure optimal separation. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature.

    • Carrier Gas: Helium or nitrogen is used as the carrier gas at a constant flow rate.

  • Detection:

    • Flame Ionization Detector (FID): The FID is a robust and sensitive detector for organic compounds like this compound.

    • Mass Spectrometry (MS): For higher specificity and confirmation of identity, a mass spectrometer can be used as the detector.

4. Quantification:

  • A calibration curve is constructed by analyzing a series of this compound standards of known concentrations.

  • The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.

  • If an internal standard (e.g., deuterated this compound) is used, the ratio of the this compound peak area to the internal standard peak area is used for quantification.[3]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-FID Analysis cluster_data Data Processing Sample Fermented Food/Beverage Sample Vial Weighing into Headspace Vial Sample->Vial Addition Addition of Water/Buffer Vial->Addition Spiking Standard Addition (Optional) Addition->Spiking Incubation Incubation Spiking->Incubation Injection Headspace Injection Incubation->Injection Separation GC Separation Injection->Separation Detection FID Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Area Integration Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification

HS-GC-FID Workflow

Conclusion

This compound is a naturally occurring and important compound in a wide array of fermented foods and beverages, significantly influencing their sensory characteristics. Its formation is a complex interplay of microbial metabolism and processing conditions. For researchers and professionals in the food and pharmaceutical industries, a thorough understanding of the factors governing this compound concentration and the availability of robust analytical methods for its quantification are essential for ensuring product quality, consistency, and safety. The data and protocols presented in this guide offer a comprehensive resource for navigating the technical landscape of this compound in fermented products.

References

The Dual Nature of Acetaldehyde in the Maillard Reaction: From Flavor Generation to Cellular Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Acetaldehyde, a volatile organic compound, plays a multifaceted and critical role in the intricate web of chemical transformations known as the Maillard reaction. This non-enzymatic browning reaction, primarily occurring between amino acids and reducing sugars at elevated temperatures, is fundamental to the development of color, aroma, and flavor in a vast array of thermally processed foods. However, the involvement of this compound extends beyond sensory attributes, leading to the formation of advanced glycation end-products (AGEs) implicated in cellular dysfunction and the pathogenesis of various diseases. This technical guide provides a comprehensive overview of the formation, reactivity, and toxicological implications of this compound within the Maillard reaction, offering detailed experimental protocols, quantitative data, and pathway visualizations to support further research and development in this field.

Formation and Reactivity of this compound in the Maillard Reaction

This compound is a key intermediate and reactant in the Maillard reaction, primarily generated through the Strecker degradation of the amino acid alanine. This reaction involves the interaction of an amino acid with a dicarbonyl compound, an intermediate of the Maillard reaction, leading to the deamination and decarboxylation of the amino acid to form an aldehyde with one less carbon. In the case of alanine, this aldehyde is this compound.

Once formed, this compound is highly reactive and can participate in several pathways within the Maillard reaction cascade. It can react with amino groups of amino acids, peptides, and proteins, contributing to the formation of a diverse range of flavor and aroma compounds. However, this reactivity also leads to the formation of stable adducts, including Nε-ethyllysine (NEL) and more complex structures known as this compound-derived advanced glycation end-products (AA-AGEs). These AA-AGEs are structurally and functionally similar to AGEs formed from sugars and are increasingly recognized for their pathological roles.

This compound-Derived Advanced Glycation End-Products (AA-AGEs) and Cellular Toxicity

The formation of AA-AGEs represents a significant outcome of this compound's involvement in the Maillard reaction, with profound implications for human health. These modified proteins can accumulate in tissues and contribute to cellular damage and dysfunction. Research has demonstrated the cytotoxic effects of AA-AGEs on various cell types, including neuronal cells and hepatocytes.

Cytotoxicity of AA-AGEs

Studies have shown that incubation of neuronal cells with AA-AGEs leads to a dose-dependent increase in cell death[1]. This neurotoxicity is considered a contributing factor to alcohol-induced neurodegeneration. Similarly, AA-AGEs have been shown to be toxic to hepatocytes, suggesting a role in the pathogenesis of alcoholic liver disease[2].

Table 1: Quantitative Data on the Cytotoxicity of this compound and this compound-Derived AGEs

Compound/ProductCell TypeAssayEndpointResultReference
This compoundSH-SY5Y (human neuroblastoma)MTT AssayCell ViabilityConcentration-dependent decrease[3]
This compoundSH-SY5Y (human neuroblastoma)Hoechst 33258 StainingApoptosisInduction of apoptosis at 10 mM[4]
This compound-AGE-BSAPrimary Cortical NeuronsNot specifiedNeuronal Cell DeathDose-dependent increase[1]
This compound-AGE-BSAHepatocytesMTT AssayCell ViabilitySignificantly reduced compared to control[2]
Signaling Pathways Activated by AA-AGEs

The pathological effects of AA-AGEs are often mediated through their interaction with the Receptor for Advanced Glycation End-products (RAGE). The binding of AGEs, including AA-AGEs, to RAGE triggers a cascade of intracellular signaling events, leading to oxidative stress and a pro-inflammatory response. Key signaling pathways activated include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Activation of these pathways results in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules, contributing to a state of chronic inflammation.

AGE_RAGE_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_ros Oxidative Stress cluster_nucleus Nucleus AA-AGEs AA-AGEs RAGE RAGE AA-AGEs->RAGE Binding p38 p38 RAGE->p38 JNK JNK RAGE->JNK ERK ERK RAGE->ERK IKK IKK RAGE->IKK Activates NADPH Oxidase NADPH Oxidase RAGE->NADPH Oxidase Activates Apoptosis Genes Apoptosis Genes p38->Apoptosis Genes Transcription JNK->Apoptosis Genes Transcription Pro-inflammatory Genes Pro-inflammatory Genes ERK->Pro-inflammatory Genes Transcription IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB->Pro-inflammatory Genes Transcription ROS ROS ROS->p38 ROS->JNK ROS->IKK NADPH Oxidase->ROS Produces Strecker_Degradation Amino Acid (e.g., Alanine) Amino Acid (e.g., Alanine) Iminium Cation Iminium Cation Amino Acid (e.g., Alanine)->Iminium Cation + Dicarbonyl Dicarbonyl Compound Dicarbonyl Compound Dicarbonyl Compound->Iminium Cation Decarboxylation Decarboxylation Iminium Cation->Decarboxylation Aminoketone Aminoketone Iminium Cation->Aminoketone Hydrolysis Strecker Aldehyde (e.g., this compound) Strecker Aldehyde (e.g., this compound) Decarboxylation->Strecker Aldehyde (e.g., this compound) CO2 CO2 Decarboxylation->CO2 Western_Blot_Workflow cluster_gel SDS-PAGE cluster_transfer Transfer cluster_detection Immunodetection Protein_Sample Protein_Sample Separation Electrophoresis Protein_Sample->Separation Transfer_to_Membrane Electroblotting Separation->Transfer_to_Membrane Blocking Blocking Transfer_to_Membrane->Blocking Primary_Ab Primary Antibody (anti-Acetaldehyde Adduct) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Wash Detection Chemiluminescence Secondary_Ab->Detection Wash

References

Acetaldehyde's Impact on Mitochondrial Function in Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetaldehyde (ADE), the primary and most toxic metabolite of ethanol, is increasingly recognized as a key mediator of alcohol-induced neurotoxicity.[1][2] Its high reactivity allows it to form adducts with proteins and DNA, leading to widespread cellular damage.[3][4] The brain, with its high energy demand and reliance on mitochondrial function, is particularly vulnerable to this compound-induced insults.[2][5] Accumulating evidence demonstrates that mitochondrial dysfunction is a central hub in the pathophysiology of this compound-mediated neuronal injury, contributing to oxidative stress, impaired energy metabolism, and the activation of cell death pathways.[6][7] This technical guide provides an in-depth examination of the molecular mechanisms through which this compound disrupts mitochondrial function in neurons, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex signaling cascades involved.

Core Mechanisms of this compound-Induced Mitochondrial Dysfunction

This compound exerts its neurotoxic effects through a multi-pronged assault on mitochondria, disrupting homeostasis and triggering a cascade of deleterious events.

Oxidative Stress and Redox Imbalance

A primary mechanism of this compound-induced neurotoxicity is the induction of severe oxidative stress.[8] this compound exposure leads to a significant elevation in intracellular reactive oxygen species (ROS) and markers of oxidative damage, such as 4-hydroxy-2-nonenal (4-HNE) and 8-hydroxydeoxyguanosine (8-OHdG).[8][9] This redox imbalance is exacerbated by a reduction in the protein content of mitochondrial superoxide dismutase (SOD2) and decreased intracellular glutathione (GSH) levels.[8] The overproduction of ROS creates a vicious cycle, as damaged mitochondria produce even more ROS, leading to further impairment of the electron transport chain and cellular components.[3][7]

Impairment of Mitochondrial Bioenergetics

This compound directly compromises the energy-producing capacity of neuronal mitochondria. Studies consistently show a dose-dependent decrease in mitochondrial membrane potential (ΔΨm) upon this compound exposure.[10] This disruption of the proton gradient across the inner mitochondrial membrane directly impairs the function of ATP synthase, leading to a profound reduction in cellular ATP production.[9][10] This energy deficit is particularly detrimental to neurons, which require substantial ATP to maintain ion gradients, neurotransmission, and overall cellular integrity.

Disruption of Mitochondrial Dynamics: Fission and Fusion

Mitochondrial dynamics—the balance between fission (division) and fusion (merging)—are critical for maintaining a healthy mitochondrial network. This compound skews this balance towards excessive mitochondrial fragmentation.[1][7] This is primarily achieved by inducing the phosphorylation of Dynamin-related protein 1 (Drp1) at the Ser616 site, a key event that promotes its translocation from the cytosol to the mitochondrial outer membrane, where it mediates fission.[1][7] This process leads to a population of small, fragmented, and dysfunctional mitochondria.

Induction of Apoptosis via the Mitochondrial Pathway

This compound is a potent inducer of apoptosis in neuronal cells.[8][11] It activates the intrinsic (mitochondrial) apoptotic pathway by modulating the expression of Bcl-2 family proteins.[8][12] This leads to the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[8] Cytochrome c release initiates a caspase cascade, culminating in the activation of executioner caspases, such as caspase-3, which dismantle the cell.[8][12]

Triggering of Overactive Mitophagy

While mitophagy is a crucial quality control mechanism for removing damaged mitochondria, excessive or overactive mitophagy can be cytotoxic.[2][6] this compound treatment has been shown to induce an overactive mitophagic response in neuronal cells.[6] This is characterized by the accumulation of PTEN-induced putative kinase 1 (PINK1) on the mitochondrial surface and the recruitment of the E3 ubiquitin ligase Parkin.[6] This signaling cascade marks damaged mitochondria for degradation, and when overactivated, it can lead to a significant and detrimental loss of mitochondrial mass, further crippling the cell's energy supply and promoting cell death.[2][6]

Inhibition of Aldehyde Dehydrogenase 2 (ALDH2)

Mitochondrial aldehyde dehydrogenase 2 (ALDH2) is the primary enzyme responsible for detoxifying this compound by oxidizing it to non-toxic acetate.[5][13] ALDH2 deficiency, common in East Asian populations, exacerbates the toxic effects of this compound.[5][14] The accumulation of this compound and other reactive aldehydes (like 4-HNE) can inhibit ALDH2 activity, creating a feed-forward loop of increasing aldehydic load and mitochondrial damage, which has been implicated in the pathology of several neurodegenerative diseases.[5][15]

Quantitative Data on this compound's Effects

The following tables summarize quantitative findings from key studies on the impact of this compound on neuronal cells.

Table 1: Effects of this compound on Cell Viability and Mitochondrial Function
Parameter MeasuredCell TypeThis compound ConcentrationExposure TimeObserved EffectSource
Cell Viability (MTT Assay) Rat Cortical Neurons100 µM24 h~20% decrease[7]
500 µM24 h~45% decrease[7]
Cell Viability (MTT Assay) SH-SY5Y Cells500 µM8 h~30% decrease[2]
Mitochondrial Function (MTT) Rat Cerebellar Neurons3.5 mM48 hSignificant reduction[9]
Mitochondrial Membrane Potential SH-SY5Y Cells100 µM24 h~34% decrease[10]
500 µM24 h~42% decrease[10]
ATP Content SH-SY5Y Cells500 µM24 h~50% decrease[10]
ATP Content Rat Cerebellar Neurons3.5 mM48 hProfoundly reduced[9]
Table 2: Effects of this compound on Signaling Molecules and Apoptosis
Parameter MeasuredCell TypeThis compound ConcentrationExposure TimeObserved EffectSource
Activated Akt (p-Akt) SH-SY5Y Cells10 mM24 h~50% decrease[8]
25 mM24 h~75% decrease[8]
Activated CREB (p-CREB) SH-SY5Y Cells10 mM24 h~40% decrease[8]
25 mM24 h~60% decrease[8]
Caspase-3 Activity SH-SY5Y CellsNot specifiedNot specified~12.5-fold increase[12]
ROS Production SH-SY5Y CellsNot specifiedShort-termSignificantly elevated[8]

Key Signaling Pathways and Visualizations

This compound-induced mitochondrial dysfunction is orchestrated by a complex network of intracellular signaling pathways.

This compound-Induced Mitochondrial Fission Pathway

This compound elevates intracellular ROS and Ca²⁺ levels, which act as second messengers to activate stress-related kinases.[1][7] These kinases, including JNK, p38 MAPK, and CaMKII, converge on Drp1, phosphorylating it at Ser616.[1] This phosphorylation event drives Drp1's translocation to the mitochondria, leading to excessive fission and functional impairment.[7][16]

G This compound-Induced Mitochondrial Fission Pathway cluster_0 Intracellular Stress cluster_1 Kinase Activation This compound This compound ROS ROS Increase This compound->ROS Ca2 Ca2+ Increase This compound->Ca2 JNK JNK / p38 MAPK Activation ROS->JNK CaMKII CaMKII Activation Ca2->CaMKII Drp1_p Drp1 Phosphorylation (Ser616) JNK->Drp1_p CaMKII->Drp1_p Drp1_t Drp1 Translocation to Mitochondria Drp1_p->Drp1_t Mito_frag Excessive Mitochondrial Fission Drp1_t->Mito_frag Mito_dys Mitochondrial Dysfunction Mito_frag->Mito_dys

Caption: this compound triggers ROS and Ca²⁺, activating kinases that phosphorylate Drp1 for fission.

This compound-Induced Apoptosis and Survival Pathway Modulation

This compound promotes apoptosis through two converging mechanisms: activating the mitochondrial death pathway and inhibiting pro-survival signals.[8] It alters the balance of Bcl-2 family proteins, promoting the release of cytochrome c, which activates caspases.[8][12] Concurrently, it significantly inhibits the phosphorylation and activation of key survival proteins Akt and CREB, removing a critical layer of cellular defense.[8]

G This compound's Dual Impact on Apoptosis and Survival cluster_survival Survival Pathway cluster_apoptosis Apoptosis Pathway This compound This compound Akt_CREB Akt / CREB Activation This compound->Akt_CREB Inhibits Bcl2 Bcl-2 Family Imbalance This compound->Bcl2 Induces Survival Neuronal Survival Akt_CREB->Survival CytC Cytochrome c Release Bcl2->CytC Caspase Caspase-3 Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound inhibits survival pathways (Akt/CREB) while activating apoptosis (Bcl-2/Caspase).

Overactive Mitophagy Triggered by this compound

Mitochondrial damage induced by this compound-driven oxidative stress can trigger an excessive quality control response.[6] Damaged mitochondria stabilize PINK1 on their outer membrane, which then recruits Parkin.[6] This leads to ubiquitination of mitochondrial proteins, marking the entire organelle for degradation via the autophagosome (mitophagy).[2][6] While intended to be protective, this process becomes cytotoxic when overactivated.

G This compound-Induced Overactive Mitophagy This compound This compound ROS Oxidative Stress (ROS) This compound->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage PINK1 PINK1 Stabilization on Mitochondria Mito_Damage->PINK1 Parkin Parkin Recruitment PINK1->Parkin Mitophagy Overactive Mitophagy Parkin->Mitophagy Mito_Loss Loss of Mitochondrial Mass Mitophagy->Mito_Loss Cytotoxicity Cytotoxicity Mito_Loss->Cytotoxicity

Caption: this compound causes mitochondrial damage, leading to overactive mitophagy and cell death.

Experimental Workflow for Assessing this compound Neurotoxicity

A typical workflow to investigate the effects of this compound involves parallel assays to measure viability, mitochondrial health, oxidative stress, and specific protein changes.

G Workflow: Assessing this compound's Impact on Neurons cluster_assays Parallel Endpoint Assays Start Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Treatment This compound Treatment (Dose- and Time-Response) Start->Treatment MTT Viability / Mito Function (MTT, Crystal Violet) Treatment->MTT ATP Bioenergetics (ATP Assay, JC-1) Treatment->ATP ROS Oxidative Stress (DCFDA, 4-HNE ELISA) Treatment->ROS WB Protein Analysis (Western Blot for p-Drp1, Caspase-3) Treatment->WB Analysis Data Analysis & Interpretation MTT->Analysis ATP->Analysis ROS->Analysis WB->Analysis

Caption: Standard workflow for studying this compound neurotoxicity from cell culture to data analysis.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for studying the effects of this compound on neuronal mitochondria.

Cell Viability and Mitochondrial Function (MTT Assay)
  • Principle: The MTT (3-(4,5-Dimethylthiazol-2-Yl)-2,5-Diphenyltetrazolium Bromide) assay measures the activity of mitochondrial reductase enzymes, which reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable, metabolically active cells.[9]

  • Protocol:

    • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary cerebellar neurons) in a 96-well plate and allow them to adhere overnight.[9]

    • Treatment: Expose cells to various concentrations of this compound (e.g., 0-25 mM) for a specified duration (e.g., 24 or 48 hours).[8][9]

    • MTT Incubation: Remove the treatment medium and add fresh medium containing MTT solution (typically 0.5 mg/mL). Incubate for 2-4 hours at 37°C.

    • Solubilization: Aspirate the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measurement: Read the absorbance of the solubilized formazan solution on a microplate reader, typically at a wavelength of 570 nm.[9]

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)
  • Principle: JC-1 is a ratiometric fluorescent dye that exists as green-fluorescent monomers at low mitochondrial membrane potential (ΔΨm) and forms red-fluorescent "J-aggregates" at high ΔΨm. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

  • Protocol:

    • Cell Culture and Treatment: Culture and treat cells with this compound as described above.[10]

    • JC-1 Staining: Incubate the cells with JC-1 dye (typically 2-10 µM) in culture medium for 15-30 minutes at 37°C.

    • Wash: Gently wash the cells with phosphate-buffered saline (PBS) to remove excess dye.

    • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader. Read green fluorescence (Ex/Em ~485/535 nm) and red fluorescence (Ex/Em ~535/590 nm).

    • Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio in treated cells compared to controls signifies a loss of mitochondrial membrane potential.[10]

Western Blot Analysis for Protein Expression and Phosphorylation
  • Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect target proteins (e.g., total Drp1, p-Drp1 (Ser616), Akt, p-Akt, caspases).

  • Protocol:

    • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.

    • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][8]

Measurement of Intracellular ROS (DCFDA Assay)
  • Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • Cell Culture and Treatment: Culture and treat cells with this compound in a 96-well plate.[11]

    • Dye Loading: Wash the cells and incubate them with DCFDA solution (typically 5-10 µM) for 30-60 minutes at 37°C in the dark.

    • Wash: Gently wash the cells with PBS to remove unloaded dye.

    • Fluorescence Measurement: Immediately measure the fluorescence intensity (Ex/Em ~485/535 nm) using a fluorescence microplate reader. An increase in fluorescence indicates higher levels of intracellular ROS.[11][17]

References

The Contribution of Acetaldehyde to Tobacco Smoke Toxicity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaldehyde, a primary component of tobacco smoke, is a highly reactive and toxic compound that significantly contributes to the adverse health effects associated with smoking.[1][2][3] It is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC) and plays a multifaceted role in the pathogenesis of smoking-related diseases.[2] This technical guide provides a comprehensive overview of the contribution of this compound to tobacco smoke toxicity, with a focus on its genotoxic and carcinogenic properties, cardiovascular effects, and its role in nicotine addiction. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in tobacco product research and the development of smoking cessation therapies.

This compound in Tobacco Smoke

This compound is not a direct additive to most tobacco products but is formed during the combustion of tobacco and its additives, such as sugars and humectants.[1][3][4] Natural tobacco polysaccharides, including cellulose, are primary precursors of this compound in mainstream smoke.[2][3] The amount of this compound in mainstream cigarette smoke can vary depending on the cigarette brand and its design characteristics, such as filter ventilation and paper porosity.[3][4][5][6]

Mechanisms of Toxicity

Genotoxicity and Carcinogenicity

This compound is a potent genotoxic agent that can induce a variety of DNA lesions, including DNA adducts, DNA-protein crosslinks, and DNA interstrand crosslinks.[2][7][8] These DNA modifications can lead to mutations and chromosomal aberrations, ultimately contributing to the development of cancer.[9]

3.1.1 DNA Adduct Formation

This compound reacts with DNA bases, primarily deoxyguanosine (dG), to form various adducts. The most studied this compound-DNA adduct is N2-ethylidene-dG, which is unstable and can be reduced to the more stable N2-ethyl-dG.[10][11] Another significant adduct is 1,N2-propano-deoxyguanosine (Cr-PdG), which is formed from the reaction of crotonaldehyde, a product of this compound self-condensation, with dG.[12][13] These adducts can distort the DNA helix, block DNA replication, and lead to mispairing during DNA synthesis, resulting in mutations.[7]

3.1.2 DNA Damage Response and Repair

The cellular response to this compound-induced DNA damage involves complex DNA repair pathways. The Fanconi Anemia (FA) pathway plays a crucial role in the repair of this compound-induced DNA interstrand crosslinks.[8][14][15][16][17] Deficiencies in the FA pathway lead to increased sensitivity to the genotoxic effects of this compound.

dot

DNA_Damage_Response This compound This compound DNA DNA This compound->DNA reacts with DNA_Adducts DNA Adducts (N2-ethylidene-dG, Cr-PdG) DNA->DNA_Adducts DPCs DNA-Protein Crosslinks DNA->DPCs ICLs DNA Interstrand Crosslinks DNA->ICLs Replication_Block Replication Block DNA_Adducts->Replication_Block DPCs->Replication_Block FA_Pathway Fanconi Anemia Pathway ICLs->FA_Pathway activates ICLs->Replication_Block FA_Pathway->ICLs repairs Mutations Mutations Replication_Block->Mutations Cancer Cancer Mutations->Cancer

This compound-induced DNA damage and repair pathway.
Cardiovascular Toxicity

While the cardiovascular effects of tobacco smoke are well-established, the specific contribution of this compound is an area of ongoing research. This compound has been shown to have direct and indirect effects on the cardiovascular system. It can induce endothelial dysfunction, a key event in the pathogenesis of atherosclerosis. Further research is needed to fully elucidate the mechanisms by which this compound contributes to cardiovascular disease in smokers.

Role in Nicotine Addiction

This compound appears to enhance the addictive properties of nicotine.[18][19] Animal studies have shown that this compound increases the self-administration of nicotine in adolescent rats, suggesting a synergistic effect on reinforcement.[7][19] One proposed mechanism is the formation of condensation products of this compound with biogenic amines, such as harman and salsolinol, which can inhibit monoamine oxidase (MAO).[20] MAO is an enzyme responsible for the breakdown of neurotransmitters like dopamine, and its inhibition can lead to increased dopamine levels, which is associated with the rewarding effects of drugs of abuse.

dot

Nicotine_Addiction This compound This compound Harman_Salsolinol Harman & Salsolinol This compound->Harman_Salsolinol Biogenic_Amines Biogenic Amines Biogenic_Amines->Harman_Salsolinol MAO Monoamine Oxidase (MAO) Harman_Salsolinol->MAO inhibits Dopamine Dopamine MAO->Dopamine breaks down Reward Reward & Reinforcement Dopamine->Reward Addiction Enhanced Nicotine Addiction Reward->Addiction Nicotine Nicotine Nicotine->Reward

Proposed mechanism of this compound's role in nicotine addiction.
Cellular and Oxidative Stress

This compound is a potent inducer of cellular and oxidative stress.[21][22][23] It can disrupt mitochondrial function, leading to the generation of reactive oxygen species (ROS).[21][23] This increase in ROS can damage cellular components, including lipids, proteins, and DNA, and activate pro-inflammatory signaling pathways. This compound has also been shown to induce apoptosis (programmed cell death) in various cell types.[21][24][25]

dot

Oxidative_Stress This compound This compound Mitochondria Mitochondria This compound->Mitochondria impairs function Akt_CREB Akt/CREB Pathway This compound->Akt_CREB inhibits p38_MAPK p38 MAPK Pathway This compound->p38_MAPK activates ROS Reactive Oxygen Species (ROS) Mitochondria->ROS generates Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis Akt_CREB->Apoptosis promotes survival p38_MAPK->Apoptosis promotes apoptosis

This compound-induced cellular and oxidative stress pathways.

Experimental Protocols

Quantification of this compound-DNA Adducts by LC-MS/MS

This protocol outlines the general steps for the quantification of N2-ethyl-dG, the stable form of the major this compound-DNA adduct, in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][26][27]

Methodology:

  • DNA Isolation: Isolate genomic DNA from tissues or cells using a standard DNA extraction method.

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard, such as [15N5]N2-ethyl-dG, to the DNA sample.[10]

  • Reductive Hydrolysis: Subject the DNA to enzymatic hydrolysis in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH3CN), to convert the unstable N2-ethylidene-dG adduct to the stable N2-ethyl-dG.[10][27]

  • Solid-Phase Extraction (SPE): Purify and enrich the N2-ethyl-dG adduct from the hydrolysate using a solid-phase extraction cartridge.

  • LC-MS/MS Analysis: Analyze the purified sample by LC-MS/MS using selected reaction monitoring (SRM) to detect and quantify N2-ethyl-dG and the internal standard.

  • Quantification: Calculate the amount of N2-ethyl-dG in the original DNA sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

DNA_Adduct_Quantification DNA_Isolation 1. DNA Isolation Spiking 2. Internal Standard Spiking DNA_Isolation->Spiking Hydrolysis 3. Reductive Hydrolysis Spiking->Hydrolysis SPE 4. Solid-Phase Extraction Hydrolysis->SPE LCMS 5. LC-MS/MS Analysis SPE->LCMS Quantification 6. Quantification LCMS->Quantification

References

Methodological & Application

Application Note: Quantification of Acetaldehyde in Fermented Beverages using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Acetaldehyde is a key carbonyl compound found in fermented beverages that significantly influences their sensory characteristics. At low concentrations, it can contribute to a desirable fruity aroma, while at higher levels, it imparts a sharp, pungent, and unpleasant flavor. Furthermore, this compound is recognized as a carcinogenic compound, making its quantification crucial for quality control and health risk assessment. This application note details a robust and sensitive method for the determination of this compound in various fermented beverages using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, following derivatization with 2,4-dinitrophenylhydrazine (DNPH).

Introduction

Fermented beverages such as wine, beer, and spirits contain a complex mixture of volatile and non-volatile compounds that contribute to their unique flavor and aroma profiles. This compound is a significant aldehyde formed during fermentation as a metabolic byproduct of yeast and bacteria.[1][2] Its concentration can vary widely depending on the raw materials, fermentation conditions, and aging processes. Due to its dual role as a flavor compound and a potential health concern, accurate and reliable quantification of this compound is essential for beverage producers and regulatory bodies.[1]

The most widely adopted method for this compound analysis involves its derivatization with 2,4-dinitrophenylhydrazine (DNPH).[3][4][5] This reaction converts the volatile and UV-transparent this compound into a stable, non-volatile hydrazone derivative that can be readily detected by UV spectrophotometry.[3][4] This application note provides a comprehensive protocol for sample preparation, derivatization, and HPLC analysis of this compound in fermented beverages.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis HPLC Analysis sample Fermented Beverage Sample dilution Dilution (if necessary) sample->dilution ph_adjustment pH Adjustment to ~4.0 dilution->ph_adjustment dnph_reagent Add DNPH Reagent ph_adjustment->dnph_reagent incubation Incubate (e.g., 40 min at RT) dnph_reagent->incubation spe Solid-Phase Extraction (SPE) with C18 Cartridge incubation->spe elution Elute with Acetonitrile spe->elution hplc RP-HPLC System elution->hplc detection UV Detection (e.g., 360 nm) hplc->detection quantification Quantification detection->quantification

Caption: Experimental workflow for this compound quantification.

Protocols

Reagent and Standard Preparation

1.1. Derivatization Reagent (0.9 g/L 2,4-DNPH in Acetonitrile with 1.0% Phosphoric Acid):

  • Weigh 0.09 g of 2,4-dinitrophenylhydrazine (DNPH) powder.[3]

  • Carefully transfer the DNPH powder to a 100 mL volumetric flask.[3]

  • In a fume hood, add approximately 80 mL of acetonitrile to the flask and sonicate to dissolve the DNPH.

  • Add 1.0 mL of phosphoric acid.

  • Bring the flask to volume with acetonitrile and mix well.[3]

1.2. This compound Stock Solution (10,000 mg/L):

  • Prepare a stock solution of this compound at 10,000 mg/L in a 15% ethanol solution.[6]

1.3. Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the this compound stock solution with 15% ethanol to achieve concentrations in the desired range (e.g., 5-500 mg/L).[6]

Sample Preparation and Derivatization
  • For clear beverages like white wine or diluted spirits, no pretreatment may be necessary. For colored beverages like red wine, decolorization with polyvinylpolypyrrolidone (PVPP) may be required.[7]

  • If necessary, dilute the sample with 15% ethanol to bring the expected this compound concentration within the linear range of the calibration curve.[6]

  • Adjust the pH of the sample to approximately 4.0.[4][8]

  • To 1 mL of the pH-adjusted sample, add a molar excess of the DNPH derivatization reagent (an 80-fold molar excess is recommended).[4][8]

  • Incubate the mixture at ambient temperature for 40 minutes to ensure complete derivatization.[4][8] The resulting this compound-2,4-DNPH product is stable at room temperature.[3]

Solid-Phase Extraction (SPE) of this compound-DNPH
  • Condition a C18 SPE cartridge by passing 15 mL of acetonitrile through it.

  • Load the derivatized sample onto the conditioned C18 cartridge.

  • Wash the cartridge to remove any unretained components.

  • Elute the this compound-DNPH derivative with an appropriate volume of acetonitrile.

HPLC Analysis
  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[9]

  • Mobile Phase: A gradient of acetonitrile and water is typically employed. For example, a mixture of acetonitrile and water (50:50, v/v) can be used.[10]

  • Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.

  • Injection Volume: Inject 20-25 µL of the eluted sample.[4][10]

  • Detection: Monitor the eluent at a wavelength of 360 nm for the detection of the this compound-DNPH derivative.[4]

  • Quantification: Identify and quantify the this compound-DNPH peak based on the retention time and peak area of the prepared standards.

Quantitative Data Summary

ParameterValueBeverage/MatrixReference
Linearity Range Up to 80 µMHepatoma cell culture medium, blood, and plasma[4][8]
5 - 500 mg/LStandard Solutions[6]
Limit of Detection (LOD) ~3 µMHepatoma cell culture medium, blood, and plasma[4][8]
20 ppmDrug Substance[11]
Limit of Quantification (LOQ) 60 ppmDrug Substance[11]
Recovery >88%Culture Media[4][8]
>78%Plasma[4][8]
96 - 102%Various alcoholic beverages[1][2]
Precision (Intraday) <9%Plasma[4][8]
Precision (Interday) <15%Plasma[4][8]

Signaling Pathway and Logical Relationships

logical_relationship cluster_analyte Analyte & Derivatization cluster_separation Chromatographic Separation cluster_detection Detection & Quantification This compound This compound (in sample) Acetaldehyde_DNPH This compound-2,4-DNPH (Stable Derivative) This compound->Acetaldehyde_DNPH reacts with DNPH 2,4-Dinitrophenylhydrazine (DNPH) DNPH->Acetaldehyde_DNPH forms RP_HPLC Reverse-Phase HPLC Acetaldehyde_DNPH->RP_HPLC injected into C18_Column C18 Column (Stationary Phase) RP_HPLC->C18_Column utilizes Mobile_Phase Acetonitrile/Water (Mobile Phase) RP_HPLC->Mobile_Phase employs UV_Detector UV Detector (360 nm) RP_HPLC->UV_Detector leads to Chromatogram Chromatogram (Peak at specific Retention Time) UV_Detector->Chromatogram generates Concentration This compound Concentration Chromatogram->Concentration quantified using Calibration_Curve Calibration Curve (from Standards) Calibration_Curve->Concentration provides basis for

Caption: this compound analysis logical flow.

Conclusion

The described HPLC method with pre-column derivatization using DNPH provides a reliable, sensitive, and accurate means for the quantification of this compound in fermented beverages. The method demonstrates good linearity, recovery, and precision, making it suitable for routine quality control analysis in the beverage industry as well as for research purposes. Proper sample preparation and adherence to the optimized derivatization and chromatographic conditions are critical for achieving accurate results.

References

Application Note: Quantification of Acetaldehyde in Human Breath using Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of acetaldehyde in human breath samples using gas chromatography (GC) with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). This compound, a volatile organic compound (VOC) and the primary metabolite of ethanol, is a key biomarker in clinical and toxicological studies, particularly in alcohol metabolism research and as a potential marker for certain diseases.[1][2] This document outlines procedures for breath sample collection, sample preparation, GC analysis, and data interpretation, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is a highly volatile and reactive compound present in human breath.[3] Endogenous levels are typically low, but they can increase significantly after the consumption of alcohol.[1][4] Accurate measurement of breath this compound is crucial for understanding ethanol metabolism, assessing exposure to ethanol vapors, and investigating its role as a potential carcinogen.[1][5] Gas chromatography is a robust and sensitive technique for quantifying volatile compounds in complex matrices like breath.[6][7] This protocol describes a validated headspace GC method suitable for the reliable determination of this compound concentrations.

Experimental Workflow

experimental_workflow cluster_collection Sample Collection & Preparation cluster_analysis GC Analysis cluster_data Data Processing p1 Participant Preparation (e.g., fasting) p2 Breath Sample Collection (End-Tidal Breath into Bag) p1->p2 p3 Sample Storage (If necessary, ≤ 48h at -20°C) p2->p3 a1 Headspace Incubation p3->a1 Transfer to Headspace Vial a2 GC Injection (Automated Headspace Sampler) a1->a2 a3 Chromatographic Separation a2->a3 a4 Detection (FID/MS) a3->a4 d1 Peak Identification (Retention Time) a4->d1 d2 Peak Integration (Area Calculation) d1->d2 d3 Quantification (Calibration Curve) d2->d3

Caption: Experimental workflow for breath this compound analysis.

Breath Sample Collection

1.1. Participant Preparation:

  • Participants should fast for at least 12 hours prior to sample collection to minimize exogenous VOCs.[5]

  • Abstinence from alcohol for at least 12 hours is mandatory.[5]

  • Participants should avoid smoking and consuming sweet drinks or food for at least 2 hours before providing a breath sample.[7]

1.2. Collection Procedure:

  • Prior to collection, flush the collection bag with purified air to remove any background contaminants.

  • Use a dedicated gas collection bag, such as a Tedlar bag or a vinyl alcohol polymer bag, designed to minimize dead space gas.[5][8]

  • Instruct the participant to take a deep breath, hold it for a few seconds, and then exhale completely into the collection bag. The end-tidal portion of the breath is the target sample.

  • Seal the bag immediately after collection.

1.3. Sample Storage:

  • For immediate analysis, keep the sample at room temperature.

  • If analysis is delayed, samples can be stored at -20°C for up to 48 hours to maintain stability.[7] Some studies suggest storage at 4°C should not exceed 2 hours to prevent significant sample loss.[9]

Experimental Protocol: Headspace GC-FID/MS Analysis

2.1. Materials and Reagents:

  • This compound standard solution (certified reference material)

  • Nitrogen or Helium (carrier gas, high purity)

  • Hydrogen (for FID)

  • Compressed Air (for FID)

  • 20 mL headspace vials with PTFE/silicone septa

2.2. Instrumentation:

  • Gas Chromatograph (e.g., Agilent 7820 GC or similar) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[10]

  • Automated Headspace Sampler.[10]

  • Gas-tight syringe (for manual injection if necessary).[11]

  • Chromatography data system software.

2.3. Preparation of Standards and Calibration:

  • Prepare a stock solution of this compound in deionized water.

  • Create a series of working standards by serial dilution of the stock solution, covering the expected concentration range of the breath samples.

  • Transfer a fixed volume of each working standard into separate 20 mL headspace vials and seal them.

  • Calibrate daily with at least six working standards.[6]

  • Generate a calibration curve by plotting the peak area of this compound against the concentration. The linearity of the curve should have a correlation coefficient (R²) of ≥ 0.99.[10]

2.4. Sample Preparation for GC Analysis:

  • Using a gas-tight syringe, transfer a precise volume (e.g., 5 mL) of the breath sample from the collection bag into a 20 mL headspace vial.[12]

  • Seal the vial immediately.

2.5. GC Method Parameters:

ParameterGC-FID Example ConditionsGC-MS Example Conditions
Column Rtx-BAC1 (30 m x 0.53 mm x 3.00 µm)[13]HP-5MS (30 m x 0.25 mm x 0.25 µm)[14]
Carrier Gas Helium at 2 mL/min[13]Helium at 0.8 mL/min[14]
Headspace Incubation 60°C for 30 min[13]Varies, e.g., 5 min equilibration[3]
Injection Volume 1 mL (gas phase)[13]1 mL (gas phase)[3]
Inlet Temperature 180°C[13]200°C[3]
Split Ratio 25:1[13]20:1[3]
Oven Program 60°C for 0.3 min, then ramp to 90°C at 20°C/min (hold 4 min), then to 120°C at 20°C/min (hold 4 min)[13]38°C for 8 min, then ramp to 170°C at 40°C/min (hold 5.7 min)[3]
Detector Temperature 200°C (FID)[13]MS Source: 230°C, Transfer Line: 250°C[3]
MS Mode (if applicable) N/ASelected Ion Monitoring (SIM)[3]

2.6. Data Analysis and Quantification:

  • Identify the this compound peak in the chromatogram based on its retention time, as determined by the analysis of the standard solutions.

  • Integrate the peak area for this compound in both the standards and the unknown breath samples.

  • Calculate the concentration of this compound in the breath samples using the linear regression equation derived from the calibration curve.

  • Results are typically reported in parts per billion (ppb) or nmol/L.[4][7]

Quantitative Data Summary

The performance of the GC method for this compound quantification can be characterized by several parameters. The following table summarizes typical validation data from published methods.

ParameterValue RangeReference
Limit of Detection (LOD) 0.1 µM (0.0000044 mg/mL) - 5 ppb[3][12]
Limit of Quantification (LLOQ) 1 µM (0.000044 mg/mL)[3]
Linearity (R²) > 0.99[3][10]
Precision (%CV) < 10% (Intra-day)[3]
Accuracy (% Recovery) 90-110%[3]

Discussion

The accurate measurement of this compound in breath is challenging due to its high volatility and reactivity, as well as its presence at trace levels.[3] Several factors can influence the results, including contamination from the ambient air and the stability of the samples in the collection bags.[8][12] Therefore, strict adherence to the collection and analysis protocol is essential for obtaining reliable and reproducible data.

The choice between FID and MS detectors depends on the required sensitivity and selectivity. FID is a robust and cost-effective detector suitable for many applications. MS provides higher selectivity and sensitivity, which is advantageous when analyzing complex breath samples or when very low detection limits are required.[3] The use of Selected Ion Monitoring (SIM) mode in GC-MS can further enhance sensitivity for this compound.[7]

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound in breath samples using headspace gas chromatography. By following the outlined procedures for sample collection, instrumental analysis, and data processing, researchers can achieve accurate and precise quantification of this important biomarker. The provided method parameters and performance data serve as a valuable resource for laboratories involved in clinical research, toxicology, and drug development.

References

Application Notes and Protocols for an In Vitro Model of Acetaldehyde-Induced Hepatotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for establishing an in vitro model of acetaldehyde-induced hepatotoxicity. This model is crucial for studying the mechanisms of alcohol-related liver damage and for the preclinical assessment of potential therapeutic agents.

This compound, the primary metabolic product of ethanol, is a highly reactive and toxic compound that plays a central role in the pathogenesis of alcoholic liver disease (ALD).[1][2][3] It induces hepatotoxicity through various mechanisms, including the generation of reactive oxygen species (ROS), depletion of antioxidants like glutathione (GSH), induction of apoptosis, and initiation of an inflammatory response.[4][5] This document outlines the establishment of a cell-based model to study these effects and provides detailed protocols for key experimental assays.

In Vitro Models of this compound-Induced Hepatotoxicity

Several in vitro systems can be utilized to model this compound-induced liver injury. The choice of model depends on the specific research question, throughput requirements, and the desire to recapitulate the complexities of the in vivo liver environment.

  • Hepatoma Cell Lines (e.g., HepG2, HepaRG): These are immortalized cell lines that are easy to culture and provide a reproducible system for toxicity screening.[6] HepG2 cells are a commonly used human hepatoma cell line, though they have limitations in expressing certain drug-metabolizing enzymes.[7] HepaRG cells are a human hepatic progenitor cell line that can differentiate into both hepatocyte- and biliary-like cells, expressing a broader range of metabolic enzymes, making them a more physiologically relevant model.[6]

  • Primary Human Hepatocytes (PHHs): Considered the "gold standard" for in vitro hepatotoxicity studies, PHHs most accurately reflect in vivo liver function.[7] However, their use is limited by availability, cost, and rapid loss of phenotype in culture.

  • 3D Liver Spheroids/Organoids: These models involve the culture of liver cells in a three-dimensional configuration, which better mimics the cell-cell interactions and microenvironment of the native liver.[6][7][8][9] 3D spheroids can be generated from hepatoma cell lines, PHHs, or co-cultures with other liver cell types (e.g., stellate cells, Kupffer cells) to create a more complex and physiologically relevant system for studying chronic toxicity and fibrosis.[8][10]

Experimental Workflow

The general workflow for studying this compound-induced hepatotoxicity in vitro involves cell culture, exposure to this compound, and subsequent assessment of various toxicological endpoints.

G cluster_setup Model Setup cluster_treatment Treatment cluster_analysis Hepatotoxicity Assessment cell_culture Cell Culture (HepG2, HepaRG, or 3D Spheroids) acetaldehyde_exposure This compound Exposure (Dose- and Time-Dependent) cell_culture->acetaldehyde_exposure cytotoxicity Cytotoxicity Assays acetaldehyde_exposure->cytotoxicity oxidative_stress Oxidative Stress Markers acetaldehyde_exposure->oxidative_stress apoptosis Apoptosis Assays acetaldehyde_exposure->apoptosis inflammation Inflammatory Markers acetaldehyde_exposure->inflammation

Fig. 1: General experimental workflow for in vitro this compound hepatotoxicity studies.

Key Signaling Pathways in this compound-Induced Hepatotoxicity

This compound-induced liver injury is a multifactorial process involving the dysregulation of several key signaling pathways. Understanding these pathways is essential for interpreting experimental results and identifying potential therapeutic targets.

Oxidative Stress and JNK Signaling

Ethanol metabolism, particularly via cytochrome P450 2E1 (CYP2E1), generates significant amounts of ROS, leading to oxidative stress.[11][12][13] this compound itself can also induce ROS production.[4] This oxidative stress activates stress-activated protein kinases (SAPKs), such as c-Jun N-terminal kinase (JNK).[1][14][15] Sustained JNK activation is a pro-apoptotic signal that contributes to hepatocyte cell death.[16][17]

G ethanol Ethanol cyp2e1 CYP2E1 ethanol->cyp2e1 This compound This compound cyp2e1->this compound ros ROS cyp2e1->ros This compound->ros jnk JNK Activation ros->jnk apoptosis Apoptosis jnk->apoptosis

Fig. 2: this compound-induced oxidative stress and JNK signaling pathway.

Experimental Protocols

The following are detailed protocols for key assays to assess this compound-induced hepatotoxicity.

Cell Culture and this compound Treatment

Materials:

  • HepG2 or HepaRG cells

  • Appropriate cell culture medium (e.g., DMEM or Williams' E Medium) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound solution

  • Phosphate-buffered saline (PBS)

Protocol:

  • Culture cells in a humidified incubator at 37°C with 5% CO2.

  • Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Prepare fresh this compound solutions in culture medium at various concentrations (e.g., 100-1000 µM). Due to the volatile nature of this compound, prepare solutions immediately before use and handle them in a fume hood.

  • Remove the old medium from the cells and wash once with PBS.

  • Add the this compound-containing medium to the cells and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control group (medium without this compound).

Assessment of Hepatotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

Protocol:

  • After this compound treatment, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Principle: The lactate dehydrogenase (LDH) assay measures the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage.

Protocol:

  • After this compound treatment, collect the cell culture supernatant.

  • Follow the instructions of a commercial LDH cytotoxicity assay kit. Typically, this involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Incubate for the recommended time and measure the absorbance at the specified wavelength (usually around 490 nm).

  • Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a substrate that releases a chromophore or fluorophore upon cleavage.[18][19]

Protocol:

  • After this compound treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit.[20][21]

  • Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays) in a 96-well plate.[18]

  • Incubate at 37°C for 1-2 hours.[18][20]

  • Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/440 nm for AMC) using a microplate reader.[18]

  • Express caspase-3 activity as fold change relative to the vehicle-treated control.

a) Intracellular Reactive Oxygen Species (ROS) Detection

Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22][23][24]

Protocol:

  • After this compound treatment, wash the cells with PBS.

  • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[23]

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer (Ex/Em = 485/535 nm).[25]

  • Express ROS levels as a percentage of the vehicle-treated control.

b) Glutathione (GSH) Level Assay

Principle: The GSH-Glo™ Assay is a luminescent-based assay that measures the level of reduced glutathione (GSH), a major intracellular antioxidant.[26]

Protocol:

  • After this compound treatment, lyse the cells in the presence of a luciferin derivative and glutathione S-transferase (GST).[26]

  • The amount of luciferin generated is proportional to the amount of GSH in the sample.[26]

  • Add a Luciferin Detection Reagent to produce a luminescent signal.[26]

  • Measure the luminescence using a luminometer.

  • Determine GSH concentration from a standard curve and normalize to the protein content of the cell lysate.

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of the pro-inflammatory cytokine TNF-α released into the cell culture supernatant.[27][28]

Protocol:

  • After this compound treatment, collect the cell culture supernatant.[29][30][31]

  • Perform the ELISA according to the manufacturer's instructions for a commercial human TNF-α ELISA kit.

  • Briefly, coat a 96-well plate with a capture antibody specific for TNF-α.[27]

  • Add the cell culture supernatants and standards to the wells and incubate.

  • Wash the wells and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Add a substrate solution and measure the absorbance at the appropriate wavelength.

  • Calculate the concentration of TNF-α in the samples based on a standard curve.

Principle: The activity of CYP2E1 can be determined by measuring the conversion of a specific substrate, such as p-nitrophenol (PNP), to its metabolite, p-nitrocatechol.[11][12] Alternatively, fluorescence-based assays using specific substrates are available for high-throughput screening.[32][33]

Protocol (p-nitrophenol hydroxylation):

  • After this compound treatment, wash the cells and incubate them with a reaction mixture containing p-nitrophenol.

  • Incubate for a specific time (e.g., 2 hours).[11]

  • Stop the reaction and measure the formation of p-nitrocatechol spectrophotometrically.

  • Calculate CYP2E1 activity based on the rate of product formation and normalize to the protein content.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Hepatocyte Viability and Cytotoxicity

This compound (µM)Cell Viability (% of Control)LDH Release (% of Max)
0 (Control)100 ± 5.25.1 ± 1.3
10092.3 ± 4.810.2 ± 2.1
25075.6 ± 6.125.8 ± 3.5
50051.2 ± 5.948.9 ± 4.2
100028.7 ± 4.372.4 ± 5.6

Data are presented as mean ± SD from a representative experiment.

Table 2: this compound-Induced Oxidative Stress, Apoptosis, and Inflammation

This compound (µM)ROS Production (% of Control)GSH Levels (% of Control)Caspase-3 Activity (Fold Change)TNF-α Release (pg/mL)
0 (Control)100 ± 8.1100 ± 6.51.0 ± 0.115.2 ± 2.8
100145.3 ± 10.285.4 ± 5.91.8 ± 0.342.6 ± 5.1
250210.5 ± 15.662.1 ± 7.23.2 ± 0.498.3 ± 9.7
500350.8 ± 20.338.9 ± 6.85.8 ± 0.6185.4 ± 15.2
1000480.2 ± 25.121.3 ± 4.58.5 ± 0.9250.1 ± 20.8

Data are presented as mean ± SD from a representative experiment.

Conclusion

The in vitro model of this compound-induced hepatotoxicity described in these application notes provides a robust and reproducible system for investigating the molecular mechanisms of alcohol-related liver injury. The detailed protocols for assessing cytotoxicity, oxidative stress, apoptosis, and inflammation will enable researchers to effectively screen for potential hepatoprotective compounds and further elucidate the complex pathophysiology of ALD. The use of more advanced models, such as 3D liver spheroids, can further enhance the physiological relevance of these studies.

References

Application Notes and Protocols for the Synthesis of Pyridine Derivatives Using Acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of pyridine derivatives utilizing acetaldehyde as a key starting material. The document covers two primary synthetic routes: the Chichibabin Pyridine Synthesis for the formation of methyl-substituted pyridines and the Hantzsch Dihydropyridine Synthesis, a versatile method for producing substituted dihydropyridines which can be subsequently aromatized.

Chichibabin Pyridine Synthesis

The Chichibabin pyridine synthesis is a robust and industrially significant method for preparing pyridine and its alkylated derivatives.[1] The reaction involves the condensation of aldehydes, such as this compound, with ammonia, typically at high temperatures and in the presence of a catalyst.[1] This method is particularly effective for the synthesis of 2-methylpyridine (α-picoline), 4-methylpyridine (γ-picoline), and 5-ethyl-2-methylpyridine.[1][2]

Synthesis of 2-Methylpyridine and 4-Methylpyridine

This industrial process describes the gas-phase synthesis of a mixture of 2-methylpyridine and 4-methylpyridine from this compound and ammonia over a solid acid catalyst.

Quantitative Data Summary

ProductYield (%)CatalystTemperature (°C)Pressure
2-Methylpyridine & 4-Methylpyridine (mixture)40 - 60Al₂O₃ with other metal oxides350 - 550Atmospheric

Physicochemical Properties of Products

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL at 25°C)
2-MethylpyridineC₆H₇N93.13128-129[3]-70[3]0.943
4-MethylpyridineC₆H₇N93.13145[4]2.4[4]0.957[5]

Experimental Protocol

Materials:

  • This compound

  • Ammonia

  • Alumina (Al₂O₃) catalyst (co-catalyzed with other metal oxides)

Procedure: [2]

  • Preheat this compound and ammonia separately.

  • Introduce the preheated reactants into a catalytic reactor containing the alumina-based catalyst.

  • Maintain the reaction temperature between 350-550°C at atmospheric pressure.

  • The gaseous product mixture exiting the reactor is condensed.

  • The condensate is dehydrated.

  • The resulting mixture of 2-methylpyridine and 4-methylpyridine is separated and purified by fractional distillation. The total content of the isomers is typically between 99.2% and 99.5%.[2]

Synthesis of 5-Ethyl-2-methylpyridine

This protocol details the synthesis of 5-ethyl-2-methylpyridine from paraldehyde, a stable trimer of this compound, and aqueous ammonia.

Quantitative Data Summary

ProductYield (%)Starting MaterialTemperature (°C)Pressure (psi)
5-Ethyl-2-methylpyridine50 - 53Paraldehyde, 28% aq. NH₄OH230800 - 3000

Physicochemical Properties of the Product

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL at 25°C)
5-Ethyl-2-methylpyridineC₈H₁₁N121.18178[6]-70.3[6]0.919[7]

Experimental Protocol

Materials:

  • Paraldehyde

  • 28% Aqueous ammonium hydroxide

  • Ammonium acetate

  • Chloroform

Procedure:

  • In a 2-liter steel reaction vessel, combine 267 g (4.38 moles) of 28% aqueous ammonium hydroxide, 207.5 g (1.57 moles) of paraldehyde, and 5.0 g (0.065 mole) of ammonium acetate.

  • Heat the mixture to 230°C with continuous agitation and maintain this temperature for one hour. The pressure will range from 800 to 3000 psi.

  • Allow the autoclave to cool to room temperature.

  • Separate the two layers of the reaction mixture.

  • To the non-aqueous layer, add 60 mL of chloroform to separate any dissolved water. Combine this separated water with the main aqueous layer.

  • Extract the aqueous layer with three 50 mL portions of chloroform.

  • Combine all chloroform extracts and remove the chloroform by distillation at atmospheric pressure.

  • Fractionally distill the residue under reduced pressure to obtain 72-76 g (50-53%) of 5-ethyl-2-methylpyridine.

Reaction Mechanism and Workflow Diagrams

Chichibabin_Mechanism This compound This compound imine Imine Formation This compound->imine aldol_condensation Aldol Condensation This compound->aldol_condensation ammonia Ammonia ammonia->imine imine->aldol_condensation michael_addition Michael Addition aldol_condensation->michael_addition cyclization Cyclization & Dehydration michael_addition->cyclization aromatization Aromatization cyclization->aromatization pyridine_derivative Pyridine Derivative aromatization->pyridine_derivative

Caption: Chichibabin Synthesis Mechanism.

Chichibabin_Workflow start Start reactants Charge this compound/Paraldehyde and Ammonia to Reactor start->reactants reaction Heat under Pressure (with Catalyst for gas phase) reactants->reaction cool_separate Cool and Separate Phases reaction->cool_separate extraction Solvent Extraction cool_separate->extraction distillation Distillation extraction->distillation product Purified Pyridine Derivative distillation->product

Caption: Chichibabin Synthesis Workflow.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that provides access to 1,4-dihydropyridines (1,4-DHPs).[8] The reaction involves the condensation of an aldehyde (such as this compound), two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source like ammonia or ammonium acetate.[8][9] The resulting 1,4-DHPs can be subsequently oxidized to the corresponding pyridine derivatives.[9]

Representative Synthesis of a 1,4-Dihydropyridine using this compound

This protocol is a representative procedure for the synthesis of diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate, adapted from general Hantzsch synthesis methods.

Quantitative Data Summary (Representative)

ProductStarting MaterialsSolvent
Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylateThis compound, Ethyl acetoacetate, Ammonium acetateEthanol

Physicochemical Properties of a Representative Product

CompoundMolecular FormulaMolar Mass ( g/mol )
Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylateC₁₄H₂₁NO₄267.32

Experimental Protocol (Representative)

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield the desired 1,4-dihydropyridine.

Aromatization to Pyridine Derivative (Optional)

The synthesized 1,4-dihydropyridine can be oxidized to the corresponding pyridine.

Materials:

  • Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Oxidizing agent (e.g., manganese dioxide, nitric acid)

  • Appropriate solvent (e.g., chloroform, acetic acid)

Procedure:

  • Dissolve the 1,4-dihydropyridine in a suitable solvent.

  • Add the oxidizing agent portion-wise at room temperature.

  • Stir the mixture until the starting material is consumed (monitored by TLC).

  • Filter off the solid oxidant and wash with the solvent.

  • Wash the filtrate with a suitable aqueous solution to remove any remaining oxidant or byproducts.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude pyridine derivative.

  • Purify the product by column chromatography or distillation.

Reaction Mechanism and Workflow Diagrams

Hantzsch_Mechanism This compound This compound knoevenagel Knoevenagel Condensation This compound->knoevenagel beta_ketoester1 β-Ketoester (1 eq) beta_ketoester1->knoevenagel beta_ketoester2 β-Ketoester (1 eq) enamine_formation Enamine Formation beta_ketoester2->enamine_formation ammonia Ammonia ammonia->enamine_formation michael_addition Michael Addition knoevenagel->michael_addition enamine_formation->michael_addition cyclization_dehydration Cyclization & Dehydration michael_addition->cyclization_dehydration dihydropyridine 1,4-Dihydropyridine cyclization_dehydration->dihydropyridine oxidation Oxidation dihydropyridine->oxidation pyridine Pyridine Derivative oxidation->pyridine

Caption: Hantzsch Synthesis Mechanism.

Hantzsch_Workflow start Start reactants Combine this compound, β-Ketoester, and Ammonia Source in Solvent start->reactants reflux Reflux Reaction Mixture reactants->reflux cool_precipitate Cool and Induce Precipitation reflux->cool_precipitate filtration Filter to Isolate Product cool_precipitate->filtration recrystallization Recrystallization for Purification filtration->recrystallization dihydropyridine Purified 1,4-Dihydropyridine recrystallization->dihydropyridine oxidation_step Oxidation Step (Optional) dihydropyridine->oxidation_step purification Purification (Chromatography/Distillation) oxidation_step->purification pyridine_product Purified Pyridine Derivative purification->pyridine_product

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Acetaldehyde by Oxidation of Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetaldehyde (ethanal) is a pivotal intermediate in organic synthesis, widely utilized in the production of pharmaceuticals, fragrances, and other fine chemicals. Its synthesis via the oxidation of ethanol is a fundamental transformation in organic chemistry. This document provides detailed application notes and experimental protocols for three common laboratory-scale methods for this conversion: oxidation with acidified sodium dichromate, oxidation using pyridinium chlorochromate (PCC), and the Swern oxidation. Each method's principles, advantages, and limitations are discussed, alongside step-by-step procedures. Comprehensive safety precautions are outlined due to the hazardous nature of the reagents and the volatile, flammable, and toxic properties of this compound. Quantitative data for each protocol is summarized for comparative analysis.

Critical Safety Precautions

The synthesis and handling of this compound require stringent safety measures. All procedures must be conducted in a certified chemical fume hood.

  • This compound Hazards : this compound is an extremely flammable liquid with a very low boiling point (20.4 °C) and flash point (-38 °C).[1] Its vapors can form explosive mixtures with air.[2] It is also a suspected carcinogen and mutagen, and causes serious eye and respiratory irritation.[3][1][2]

  • Reagent Hazards :

    • Chromium-Based Reagents (Sodium Dichromate, PCC) : These are strong oxidizing agents and are toxic and carcinogenic.[4][5]

    • Sulfuric Acid : Highly corrosive.[5]

    • Oxalyl Chloride and DMSO (Swern Oxidation) : Oxalyl chloride is corrosive and toxic. The Swern oxidation produces dimethyl sulfide, a volatile liquid with a strong, unpleasant odor.[6]

  • Personal Protective Equipment (PPE) : At a minimum, tightly fitting safety goggles, a face shield, a fire-retardant lab coat, full-length pants, closed-toe shoes, and appropriate chemical-resistant gloves (e.g., neoprene over natural rubber) must be worn.[7]

  • Handling and Storage : Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[3][7] Keep this compound away from ignition sources.[7] Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, preferably refrigerated (2-8°C) and under an inert atmosphere.[7]

General Experimental Workflow

The overall process for synthesizing and isolating this compound involves several key stages, from reaction setup to purification of the final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis reagent_prep Reagent Preparation & Stoichiometry Calculation glassware_setup Apparatus Assembly (e.g., Distillation Setup) reagent_prep->glassware_setup 1. Setup reaction_execution Controlled Addition of Reagents & Temperature Management glassware_setup->reaction_execution 2. Initiate reaction_monitoring Monitoring Progress (e.g., Color Change, TLC) reaction_execution->reaction_monitoring 3. Observe distillation Distillation of Crude Product reaction_monitoring->distillation 4. Isolate purification Further Purification (e.g., via this compound-Ammonia Adduct) distillation->purification 5. Refine characterization Characterization (e.g., Boiling Point, Spectroscopy) purification->characterization 6. Verify

Caption: General workflow for this compound synthesis.

Method 1: Oxidation with Acidified Sodium Dichromate

This classic method utilizes a strong oxidizing agent to convert ethanol to this compound. Due to the low boiling point of this compound, it is distilled from the reaction mixture as it is formed to prevent over-oxidation to acetic acid.[8][9]

Quantitative Data
ParameterValue/DescriptionReference(s)
Reagents
Ethanol (95%)127 mL[10]
Sodium Dichromate (Na₂Cr₂O₇)100 g[10]
Concentrated Sulfuric Acid (H₂SO₄)60 mL in 200 mL water or 260 mL of 23% H₂SO₄[11],[10]
Water200 mL[10]
Conditions
Reaction TemperatureBoiling point of the acidic solution[11],[10]
Product CollectionReceiver cooled in an ice-salt bath[10]
Outcome
Expected Yield~30 g (as this compound-ammonia trimer)[11]
PurityRequires further purification[11]
Experimental Protocol
  • Apparatus Setup : Assemble a 1-liter round-bottom flask with a mechanical stirrer, a dropping funnel, and a distillation head connected to a condenser. The receiver flask should be immersed in an ice-salt bath to effectively trap the volatile this compound.[10][11]

  • Acid Preparation : In the 1-liter flask, carefully add 60 mL of concentrated sulfuric acid to 200 mL of water.[11] Alternatively, use 260 mL of a pre-prepared 23% sulfuric acid solution.[10] Add a few boiling chips.

  • Oxidant Solution : In a separate beaker, prepare a solution of 100 g of sodium dichromate in 200 mL of water and add 127 mL of 95% ethyl alcohol.[10]

  • Reaction : Heat the sulfuric acid solution in the flask until it just begins to boil.[10]

  • Reagent Addition : Add the ethanol-dichromate solution from the dropping funnel in a steady stream into the boiling acid. The heat of the reaction should be sufficient to cause the mixture to boil and distill the this compound as it forms.[10][11]

  • Rate Control : If this compound vapors begin to escape the receiver, slow down the addition of the dichromate solution. If the reaction mixture stops boiling, apply gentle heat.[10][11]

  • Purification via this compound-Ammonia Trimer :

    • The crude distillate contains this compound, unreacted ethanol, and acetal. To purify, dissolve the crude product in ether and cool the solution in an ice-salt bath.[11]

    • Saturate the ethereal solution with ammonia gas. The solid this compound-ammonia trimer will precipitate.[11]

    • Filter the solid, wash with a small amount of cold ether, and dry.[11]

  • Regeneration of Pure this compound :

    • Dissolve 10 g of the dried this compound-ammonia trimer in 10 mL of water.[11]

    • In a separate flask, prepare a cooled mixture of 15 g of concentrated sulfuric acid and 20 mL of water.[11]

    • Slowly add the trimer solution to the cooled acid. Gently heat the mixture and distill the pure this compound, collecting the fraction that boils at 21°C.[11]

G cluster_dichromate Dichromate Oxidation Method A Heat H₂SO₄ solution to boiling C Slowly add Ethanol/Dichromate to boiling acid A->C B Prepare Ethanol + Na₂Cr₂O₇ solution B->C D This compound distills as it forms C->D E Collect crude distillate in ice-cooled receiver D->E F Purify via this compound-Ammonia Trimer E->F Optional, for high purity G Regenerate pure this compound with H₂SO₄ F->G

Caption: Logical flow for the dichromate oxidation method.

Method 2: Oxidation with Pyridinium Chlorochromate (PCC)

PCC is a milder oxidizing agent than chromic acid and is particularly useful for oxidizing primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[4][12] The reaction is typically performed in an anhydrous organic solvent like dichloromethane (DCM).[13]

Quantitative Data
ParameterValue/DescriptionReference(s)
Reagents
Ethanol1 equivalent[4]
Pyridinium Chlorochromate (PCC)1.2 - 1.5 equivalents[4],[13]
Dichloromethane (CH₂Cl₂)Anhydrous, ~10 volumes[4]
Celite or Activated CharcoalUsed as a support/filter aid[4],[13]
Conditions
Reaction Temperature0 °C to Room Temperature[4]
Reaction Time2 - 4 hours[4]
Outcome
Expected YieldGenerally high, but depends on substrate-
PurityRequires workup and filtration; may need chromatography[4]
Experimental Protocol
  • Apparatus Setup : In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, suspend pyridinium chlorochromate (1.2 eq.) and an equal weight of Celite or activated charcoal in anhydrous dichloromethane (5 volumes).[4][13]

  • Cooling : Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition : Dissolve ethanol (1 eq.) in anhydrous dichloromethane (5 volumes) and add it in one portion to the stirred PCC suspension.[4][13]

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). A brown, tar-like material will precipitate as the reaction proceeds.[4][14]

  • Workup : Upon completion, dilute the reaction mixture with dry ether and filter it through a pad of silica gel or Celite to remove the chromium salts.[4]

  • Isolation : Wash the filter cake thoroughly with more ether or dichloromethane. Combine the organic filtrates.

  • Purification : The solvent can be carefully removed by distillation. Given this compound's low boiling point, this step must be performed with extreme care using an efficient, chilled condenser and receiver to prevent loss of product. For higher-boiling aldehydes, the solvent is removed under reduced pressure.[4]

Method 3: Swern Oxidation

The Swern oxidation is a metal-free method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[15][16] It is known for its mild conditions and high yields, stopping cleanly at the aldehyde stage.[6]

Quantitative Data
ParameterValue/DescriptionReference(s)
Reagents
Oxalyl Chloride ((COCl)₂)2 equivalents[15]
Dimethyl Sulfoxide (DMSO)3 equivalents[15]
Ethanol1 equivalent-
Triethylamine (Et₃N)4-5 equivalents[15]
Dichloromethane (CH₂Cl₂)Anhydrous[15]
Conditions
Activation Temperature-78 °C to -60 °C (Dry ice/acetone bath)[15],[17]
Reaction Time~15-30 minutes after base addition[15],[17]
Outcome
Expected YieldHigh[18]
PurityRequires aqueous workup and extraction[15]
Experimental Protocol
  • Apparatus Setup : Equip a flame-dried, three-necked flask with a magnetic stirrer, a thermometer, and two dropping funnels, all under a nitrogen or argon atmosphere.

  • DMSO Solution : Charge the flask with anhydrous dichloromethane and dimethyl sulfoxide (3 eq.). Cool the solution to -78 °C using a dry ice/acetone bath.[15]

  • Activation : Add oxalyl chloride (2 eq.) dropwise from a dropping funnel, ensuring the internal temperature does not rise above -60 °C. Stir for 10-15 minutes.[15]

  • Alcohol Addition : Add a solution of ethanol (1 eq.) in dichloromethane dropwise, again maintaining the temperature below -60 °C. Stir for another 15-20 minutes.[15]

  • Base Addition : Add triethylamine (4-5 eq.) dropwise to the mixture. After the addition is complete, stir for 10 minutes at -78 °C.[15]

  • Warming and Quenching : Remove the cooling bath and allow the mixture to warm to room temperature. Quench the reaction by adding water.

  • Workup : Transfer the mixture to a separatory funnel. Wash sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent by distillation to isolate the this compound. As with the PCC method, extreme care must be taken during distillation due to the product's volatility.

References

Application Notes and Protocols: Nucleophilic Addition of Grignard Reagents to Acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides a detailed overview and protocol for the nucleophilic addition of a Grignard reagent to acetaldehyde, a classic example of this reaction's utility in generating secondary alcohols. This process is fundamental in the synthesis of various intermediates and active pharmaceutical ingredients (APIs) within drug development and the broader chemical industry. The reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of this compound, followed by an acidic workup to yield a secondary alcohol.[1][2][3]

Reaction Principle

The Grignard reagent, an organomagnesium halide (R-MgX), is a potent nucleophile and a strong base.[1] The carbon-magnesium bond is highly polarized, rendering the carbon atom electron-rich and carbanionic in character. This compound possesses an electrophilic carbonyl carbon due to the electronegativity of the oxygen atom.

The reaction proceeds in two key steps:

  • Nucleophilic Addition: The nucleophilic alkyl or aryl group from the Grignard reagent attacks the carbonyl carbon of this compound.[1] This leads to the formation of a tetrahedral alkoxide intermediate, where the magnesium halide moiety coordinates with the oxygen atom.[1]

  • Protonation (Workup): The reaction mixture is treated with a dilute acid (e.g., aqueous ammonium chloride or dilute hydrochloric acid) to protonate the alkoxide intermediate, yielding the final secondary alcohol product and water-soluble magnesium salts.[1][2]

Experimental Protocols

This section details the synthesis of 2-butanol via the reaction of ethylmagnesium bromide with this compound.[1][2]

Materials and Reagents:

Reagent/SolventChemical FormulaMolar Mass ( g/mol )GradeSupplier Example
Magnesium TurningsMg24.31ReagentSigma-Aldrich
Ethyl BromideC₂H₅Br108.97ReagentPlus®, 99%Sigma-Aldrich
This compoundCH₃CHO44.05≥99.5%Sigma-Aldrich
Anhydrous Diethyl Ether(C₂H₅)₂O74.12≥99.7% (inhibitor-free)Sigma-Aldrich
IodineI₂253.81CrystalSigma-Aldrich
Saturated Ammonium ChlorideNH₄Cl53.49Aqueous SolutionFisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.04GranularVWR

Equipment:

  • Three-necked round-bottom flask (oven-dried)

  • Reflux condenser (oven-dried)

  • Dropping funnel (oven-dried)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Protocol 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

  • Setup: Assemble the dry three-necked flask with the reflux condenser, dropping funnel, and a nitrogen inlet. Ensure all glassware is scrupulously dry to prevent quenching of the Grignard reagent.[4]

  • Initiation: Place magnesium turnings (12.15 g, 0.5 mol) in the flask. Add a single crystal of iodine to activate the magnesium surface.

  • Reagent Addition: Add 50 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of ethyl bromide (54.5 g, 0.5 mol) in 200 mL of anhydrous diethyl ether.

  • Reaction Initiation: Add approximately 10 mL of the ethyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun or the addition of a small piece of pre-formed Grignard reagent can be used.

  • Grignard Formation: Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete reaction of the magnesium. The resulting greyish solution is the ethylmagnesium bromide reagent.

Protocol 2: Synthesis of 2-Butanol

  • Cooling: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

  • Aldehyde Addition: Prepare a solution of this compound (22.0 g, 0.5 mol) in 100 mL of anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the cooled Grignard reagent with vigorous stirring over 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Workup: Cool the reaction mixture in an ice bath and slowly add 100 mL of a saturated aqueous solution of ammonium chloride to quench the reaction and protonate the alkoxide.[5]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) followed by brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter and remove the solvent using a rotary evaporator.

  • Purification: The crude 2-butanol can be purified by distillation to yield the final product.

Data Presentation

Table 1: Reaction Parameters and Yield

ParameterValue
Molar Ratio (EtMgBr:this compound)1:1
Reaction Temperature0-10 °C
Reaction Time2-3 hours
Typical Yield of 2-Butanol75-85%

Table 2: Spectroscopic Data for 2-Butanol

Spectroscopic TechniqueCharacteristic Peaks
IR (Infrared) Spectroscopy Broad O-H stretch: 3200–3600 cm⁻¹[6], C-H stretches (alkyl): 2850–2960 cm⁻¹[6], C-O stretch: 1050–1150 cm⁻¹[6]
¹H NMR (Proton Nuclear Magnetic Resonance) δ 0.92 (t, 3H), 1.18 (d, 3H), 1.47 (m, 2H), 2.12 (br s, 1H, OH), 3.72 (sextet, 1H)[7]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) δ ~10-20 (two methyl carbons), ~25-35 (methylene carbon), ~65-70 (carbon bonded to OH)[8]

Visualizations

Reaction Mechanism

Grignard_Workflow start Start: Dry Glassware Assembly prep_grignard Prepare Ethylmagnesium Bromide (Protocol 1) start->prep_grignard cool_reagent Cool Grignard Reagent to 0 °C prep_grignard->cool_reagent add_aldehyde Dropwise Addition of this compound (Protocol 2) cool_reagent->add_aldehyde workup Aqueous Workup (Saturated NH₄Cl) add_aldehyde->workup extract Extraction with Diethyl Ether workup->extract wash Wash Organic Layer extract->wash dry Dry with Anhydrous Na₂SO₄ wash->dry concentrate Solvent Removal (Rotary Evaporator) dry->concentrate purify Purification by Distillation concentrate->purify product Final Product: 2-Butanol purify->product

References

Spectrophotometric Detection of Acetaldehyde in Cellular Lysates: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaldehyde, a reactive aldehyde, is a critical intermediate in cellular metabolism, notably in the hepatic processing of ethanol.[1] Its accumulation is implicated in various pathological conditions due to its ability to form adducts with proteins and DNA.[1] Consequently, the accurate quantification of intracellular this compound levels is paramount for research in toxicology, metabolic disorders, and drug development. This document provides a detailed protocol for a sensitive and reliable spectrophotometric assay to determine this compound concentrations in cell lysates.

The assay is based on the enzymatic activity of aldehyde dehydrogenase (ALDH).[2] In the presence of nicotinamide adenine dinucleotide (NAD+), ALDH catalyzes the oxidation of this compound to acetic acid.[2] This reaction stoichiometrically reduces NAD+ to NADH, which can be quantified by the increase in its absorbance at 340 nm.[3] Alternatively, the generated NADH can be coupled to a formazan dye-producing reaction, resulting in a colored product that can be measured at a higher wavelength, offering enhanced sensitivity.[4][5]

Assay Principle

The enzymatic reaction at the core of this assay is as follows:

CH₃CHO + NAD⁺ + H₂O --(Aldehyde Dehydrogenase)--> CH₃COOH + NADH + H⁺

The amount of NADH produced is directly proportional to the amount of this compound present in the sample.[2] This relationship allows for the accurate determination of this compound concentration by measuring the absorbance of NADH.

Materials and Reagents

Equipment
  • Spectrophotometer (UV-Vis, capable of reading at 340 nm)

  • Microplate reader (for 96-well plate format)

  • Microcentrifuge

  • Homogenizer (e.g., Dounce or sonicator)

  • Pipettes and tips

  • 1.5 mL microcentrifuge tubes

  • 96-well plates (clear, flat-bottom)[5]

Reagents
  • Phosphate Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., RIPA buffer, or a simple buffer containing a non-ionic detergent like Triton X-100)

  • Potassium pyrophosphate buffer (1.5 M, pH 9.0)[3]

  • NAD+ solution (e.g., 10 mg/mL in distilled water)[3]

  • Aldehyde Dehydrogenase (ALDH) enzyme solution

  • This compound standard solution (e.g., 3 M)[5]

  • Perchloric acid (for deproteinization, optional)

  • Potassium carbonate (for neutralization, optional)

Experimental Protocols

Sample Preparation: Cell Lysate

Caution: this compound is highly volatile (boiling point ~20°C). All steps involving samples and standards should be performed on ice and in sealed containers to minimize evaporation.[3][6]

  • Cell Culture and Harvest: Culture cells to the desired confluency. For suspension cells, pellet by centrifugation. For adherent cells, wash with ice-cold PBS and then scrape or trypsinize.

  • Cell Lysis:

    • Resuspend the cell pellet (approximately 2 x 10^6 cells) in 400 µL of ice-cold PBS.[4]

    • Lyse the cells by homogenization (e.g., 10-20 strokes with a Dounce homogenizer) or sonication on ice.[4]

    • Centrifuge the lysate at 10,000 x g for 10-20 minutes at 4°C to pellet cellular debris.[7]

    • Carefully transfer the supernatant (cell lysate) to a new pre-chilled, sealed microcentrifuge tube. This lysate is now ready for the assay.

This compound Standard Curve Preparation
  • Prepare a 30 mM this compound standard by diluting the 3 M stock solution.[5]

  • Further dilute the 30 mM standard to create a series of working standards (e.g., ranging from 2 µM to 2 mM).[4][5] Prepare these standards in the same buffer as the cell lysates to ensure matrix consistency.

  • Prepare a blank sample containing only the buffer.

Spectrophotometric Assay Protocol (340 nm, Cuvette-based)

This protocol is adapted for a standard 1 cm light path cuvette with a final volume of 2.55 mL.[2]

  • Reaction Mixture Preparation: In a cuvette, add the following in order:

    • 2.0 mL distilled water

    • 0.2 mL Potassium pyrophosphate buffer (Solution 1)[3]

    • 0.2 mL NAD+ solution (Solution 2)[3]

    • 0.1 mL of cell lysate or standard

  • Initial Absorbance Reading (A1): Mix the contents of the cuvette by inverting and measure the absorbance at 340 nm. This reading accounts for the background absorbance.

  • Enzyme Addition and Reaction: Add 0.025 mL of Aldehyde Dehydrogenase (ALDH) solution to the cuvette. Mix thoroughly.

  • Final Absorbance Reading (A2): Incubate at room temperature for approximately 4-5 minutes.[2] Monitor the absorbance at 340 nm until the reading is stable. This final, stable reading is A2.

  • Calculation: The change in absorbance (ΔA = A2 - A1) is proportional to the this compound concentration.

Colorimetric Assay Protocol (565 nm, 96-well plate)

This protocol is based on a coupled reaction where the NADH produced reduces a formazan reagent.[1][4]

  • Working Reagent Preparation: Prepare a working reagent containing the assay buffer, NAD/MTT solution, and enzymes as per the manufacturer's instructions for commercially available kits.[5][8]

  • Sample and Standard Addition: Add 20 µL of each standard and cell lysate sample to separate wells of a 96-well plate.[4][8]

  • Reaction Initiation: Add 80 µL of the working reagent to each well.[5][8]

  • Incubation: Incubate the plate at room temperature for 30 minutes.[1][4]

  • Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.[1][4]

Data Presentation

The following tables summarize key quantitative data for the spectrophotometric assay.

Table 1: Reagent Concentrations and Volumes (340 nm Protocol)

ReagentConcentrationVolume per Assay
Potassium Pyrophosphate Buffer1.5 M, pH 9.00.2 mL
NAD+ SolutionVaries0.2 mL
Aldehyde Dehydrogenase (ALDH)Varies0.025 mL
Sample/StandardVaries0.1 mL
Distilled WaterN/A2.0 mL
Total Volume N/A 2.55 mL

Table 2: Assay Parameters and Performance

Parameter340 nm Method565 nm (Colorimetric) Method
Wavelength340 nm[2][3]565 nm[4]
Linearity Range0.5 to 20 µg per assay[2][3]2 µM to 2 mM[4]
Detection Limit0.176 mg/L[2]2 µM[1]
Incubation Time~4 minutes[2]30 minutes[1][4]
Incubation TemperatureRoom Temperature (~25°C)[2]Room Temperature[1][8]

Potential Interferences and Troubleshooting

  • Other Aldehydes: ALDH can react with other aldehydes such as propionaldehyde, though at a slower rate.[2][3] If the presence of other aldehydes is suspected, a kinetic reading and extrapolation back to the time of ALDH addition can help to isolate the this compound-specific reaction.[3] Formaldehyde and crotonaldehyde generally do not interfere significantly under these assay conditions.[3]

  • Volatility: Always keep samples and standards on ice and in sealed containers to prevent the loss of this compound.[6]

  • Sample Matrix Effects: Components of the cell lysate may interfere with the enzymatic reaction. Running an internal standard (spiking a known amount of this compound into a sample) can help to assess recovery and identify matrix effects.[2]

  • Non-enzymatic NADH Formation: A non-enzymatic reaction between NAD+ and aldehydes can lead to an increase in absorbance at 340 nm.[9] Running a sample blank without the ALDH enzyme is crucial to correct for this.[9]

Visualizations

Signaling Pathway: Ethanol Metabolism

Ethanol Ethanol This compound This compound Ethanol->this compound ADH Acetate Acetate This compound->Acetate ALDH2 Mitochondria Mitochondria Acetate->Mitochondria Enters Krebs Cycle

Caption: Simplified pathway of ethanol metabolism to this compound and then acetate.

Experimental Workflow

A Cell Harvest B Cell Lysis (Homogenization/Sonication) A->B C Centrifugation B->C D Collect Supernatant (Cell Lysate) C->D F Add Lysate/Standard D->F E Prepare Standards & Reaction Mix E->F G Add ALDH Enzyme F->G H Incubate G->H I Measure Absorbance (340nm or 565nm) H->I

Caption: Workflow for the spectrophotometric this compound assay in cell lysates.

References

Application Note: Quantitative Analysis of Acetaldehyde in Various Matrices by GC-MS Following PFBHA Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the derivatization of acetaldehyde using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for subsequent quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a volatile and reactive carbonyl compound, requires derivatization to enhance its thermal stability and chromatographic properties, thereby enabling sensitive and accurate quantification.[1] This method is applicable to a wide range of matrices, including food products, beverages, and biological fluids, making it highly relevant for researchers, scientists, and drug development professionals. The protocol described herein is based on established methodologies and offers robust performance for trace-level analysis of this compound.

Introduction

This compound is a compound of significant interest due to its dual role as a flavor component in foods and a potentially carcinogenic substance.[2][3] Its high volatility and reactivity present analytical challenges for direct quantification.[1] Derivatization is a crucial step to overcome these challenges, and PFBHA is a widely used reagent for this purpose.[1][3][4] PFBHA reacts with carbonyl compounds like this compound to form stable oxime derivatives that are amenable to GC-MS analysis.[5] This method offers high sensitivity and selectivity, making it suitable for trace-level detection in complex matrices.[3] The derivatization reaction with PFBHA can be performed directly in the sample solution or using advanced sample preparation techniques such as solid-phase microextraction (SPME) with on-fiber derivatization.[1][2][6]

Experimental Workflow

The overall experimental workflow for the derivatization and analysis of this compound is depicted below. This process involves sample preparation, derivatization with PFBHA, extraction of the derivatives, and subsequent analysis by GC-MS.

This compound Derivatization Workflow Sample Sample Preparation (e.g., Homogenization, Extraction) Derivatization Derivatization with PFBHA Sample->Derivatization Aqueous Sample Extraction Extraction of PFBHA-Oximes (e.g., LLE, SPME) Derivatization->Extraction Reaction Mixture GCMS GC-MS Analysis Extraction->GCMS Derivatized Extract Data Data Analysis and Quantification GCMS->Data Chromatographic Data

Caption: Experimental workflow for this compound analysis.

Detailed Experimental Protocol

This protocol details the derivatization of this compound with PFBHA followed by GC-MS analysis.

1. Materials and Reagents

  • This compound (analytical standard)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), 98% purity or higher

  • Deuterated this compound (this compound-d4), as an internal standard

  • Organic solvents (e.g., methanol, acetonitrile, toluene), HPLC or GC grade

  • Sodium chloride (NaCl)

  • Potassium hydrogen phthalate (KHP)

  • Milli-Q water or equivalent high-purity water

  • Sample vials (e.g., 20 mL headspace vials with PTFE/silicone septa)

2. Preparation of Solutions

  • PFBHA Derivatizing Reagent (10 mg/mL): Dissolve 100 mg of PFBHA in 10 mL of Milli-Q water. This solution should be prepared fresh.

  • This compound Standard Stock Solution (1000 µg/mL): Prepare by diluting a known amount of this compound in Milli-Q water. Store in a tightly sealed vial at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with Milli-Q water to cover the desired calibration range.

  • Internal Standard Solution (10 µg/L): Prepare a working solution of deuterated this compound in Milli-Q water.

3. Sample Preparation

The sample preparation will vary depending on the matrix.

  • Liquid Samples (e.g., beverages):

    • Mix the liquid sample with a 30% NaCl solution.[3]

    • Add the internal standard.[3]

    • Sonicate the sample at room temperature for 30 minutes.[3]

  • Solid Samples (e.g., food products):

    • Homogenize a known weight of the solid sample with a specific volume of cold Milli-Q water.[2]

    • Transfer an aliquot of the homogenate to a headspace vial.[2]

    • Add the internal standard.

    • Keep the vial at 4°C before analysis.[2]

4. Derivatization Procedure

  • In-Solution Derivatization:

    • To 5 mL of the prepared sample, add 100 mg of KHP and 50 µL of the 10 mg/mL PFBHA solution.[3]

    • Vortex the mixture for 30 seconds.[3]

    • Incubate the reaction mixture at 45°C for 40 minutes to facilitate derivatization.[3]

  • On-Fiber SPME Derivatization:

    • Use a polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber.[2][3]

    • Load the fiber with PFBHA by exposing it to the headspace of a vial containing the PFBHA reagent.

    • Place the PFBHA-loaded fiber into the headspace of the sample vial.[2]

    • Allow for on-fiber derivatization to occur for a specified time (e.g., 2 minutes at 22°C) with agitation.[2]

5. Extraction of Derivatives (for in-solution derivatization)

  • Liquid-Liquid Extraction (LLE):

    • After derivatization, extract the PFBHA-oxime derivatives using an organic solvent such as toluene.[7]

    • Collect the organic layer for GC-MS analysis.

  • Solid-Phase Microextraction (SPME):

    • After in-solution derivatization, expose a SPME fiber to the headspace of the sample vial at a controlled temperature (e.g., 45°C) for a specific time (e.g., 15 minutes) to adsorb the volatile derivatives.[3]

6. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode, 220-250°C.[3][5]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]

    • Column: A non-polar or slightly polar capillary column is recommended, such as a ZB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).[5]

    • Oven Temperature Program: An example program is: initial temperature of 50°C for 2 minutes, ramp to 120°C at 30°C/min, then ramp to 200°C and hold for 10 minutes.[3]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Temperatures: Ion source at 230-250°C, transfer line at 250-280°C.[3][5]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[3][5][7]

    • Quantifier and Qualifier Ions: The this compound-PFBHA derivative typically forms two isomers (syn and anti).[2] The characteristic ion for quantification is m/z 209.[2][3] For the deuterated internal standard (this compound-d4-PFBHA), the quantification ion is m/z 213.[2]

Quantitative Data Summary

The performance of the PFBHA derivatization method for this compound analysis is summarized in the table below, compiled from various studies.

ParameterValueMatrixReference
Limit of Detection (LOD) 0.01 mg/LSimulated Digestion[3]
17 µg/kgFish[3]
0.16-0.23 µg/LWater[8]
Limit of Quantification (LOQ) 0.04 mg/LSimulated Digestion[3]
28 µg/kgFish[3]
Linearity (R²) >0.99E-liquids/aerosols[7]
0.9983-0.9993Water[8]
Recovery 82-117%E-liquids/aerosols[7]
85-105%Water[8]
Precision (RSD) 2-16%E-liquids/aerosols[7]
1.8-10.2%Water[8]

Signaling Pathway/Logical Relationship Diagram

The chemical reaction between this compound and PFBHA to form the stable oxime derivatives is illustrated in the following diagram.

Derivatization Reaction cluster_reactants Reactants cluster_products Products This compound This compound (CH3CHO) Oxime This compound-PFBHA Oxime (CH3CH=NOCH2C6F5) This compound->Oxime + PFBHA PFBHA PFBHA (C6F5CH2ONH2) Water Water (H2O)

Caption: PFBHA derivatization of this compound.

Conclusion

The derivatization of this compound with PFBHA followed by GC-MS analysis is a robust, sensitive, and reliable method for the quantitative determination of this volatile aldehyde in a variety of complex matrices. The protocol outlined in this application note provides a comprehensive guide for researchers, scientists, and drug development professionals to implement this technique in their laboratories. The use of an internal standard and optimization of derivatization and extraction conditions are critical for achieving accurate and precise results. The provided quantitative data from various studies demonstrates the excellent performance characteristics of this method.

References

Application Notes: Acetaldehyde in Aldol Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of complex molecules from simpler carbonyl precursors.[1] Acetaldehyde (CH₃CHO), as a highly reactive two-carbon building block, serves as a crucial substrate in these reactions. Its participation in both self-condensation and crossed-aldol reactions provides access to a wide array of valuable compounds, from bulk chemicals to intricate pharmaceutical intermediates.[2][3]

In its most common application, the enolate of this compound acts as a nucleophile, attacking an electrophilic carbonyl compound to form a β-hydroxy aldehyde (an "aldol").[4] This adduct can then undergo dehydration to yield a conjugated α,β-unsaturated aldehyde.[1] This reactivity is harnessed in industrial processes, such as the production of pentaerythritol and crotonaldehyde, and is pivotal in the stereoselective synthesis of chiral building blocks for drug development.[1][5] The development of advanced catalytic systems, including organocatalysts and enzymes, has further expanded the synthetic utility of this compound in producing enantioenriched products for biologically active molecules.[6][7]

Reaction Mechanism: Base-Catalyzed Aldol Condensation

The most common pathway for the aldol condensation of this compound is base-catalyzed. The mechanism involves three primary stages: enolate formation, nucleophilic attack, and dehydration.[1]

  • Enolate Formation : A base, typically a hydroxide ion (OH⁻), abstracts an acidic α-hydrogen from this compound to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack : The nucleophilic enolate attacks the electrophilic carbonyl carbon of a second this compound molecule, forming an alkoxide intermediate. This step creates the new carbon-carbon bond.[4]

  • Protonation & Dehydration : The alkoxide is protonated by water (or another proton source) to give the β-hydroxy aldehyde adduct, 3-hydroxybutanal (acetaldol).[8] Under heating or stronger basic/acidic conditions, this adduct readily dehydrates via an E1cB mechanism to form the more stable, conjugated product, crotonaldehyde.[1]

Aldol_Mechanism cluster_enolate Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_dehydration Step 3: Protonation & Dehydration Acetaldehyde1 This compound Enolate Enolate Ion Acetaldehyde1->Enolate + OH⁻ Enolate->Acetaldehyde1 - H₂O Enolate_Attack Enolate Ion (Nucleophile) Acetaldehyde2 This compound (Electrophile) Alkoxide Alkoxide Intermediate Acetaldehyde2->Alkoxide Alkoxide_Dehydration Alkoxide Intermediate Enolate_Attack->Alkoxide Aldol_Adduct Aldol Adduct (3-Hydroxybutanal) Crotonaldehyde Crotonaldehyde (Final Product) Aldol_Adduct->Crotonaldehyde - H₂O (Heat) Alkoxide_Dehydration->Aldol_Adduct + H₂O

Caption: Base-catalyzed aldol condensation mechanism of this compound.

Quantitative Data Summary

The efficiency and selectivity of this compound aldol condensations are highly dependent on the catalytic system and reaction conditions. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Catalysts for this compound Self-Condensation to Crotonaldehyde

Catalyst Support Temperature (°C) This compound Partial Pressure (kPa) Product Yield / Selectivity Reference(s)
NaOH Homogeneous (aq) 20-25 N/A 3-Hydroxybutanal High conversion [8]
LiAlO₂ Vapor Phase 232-304 5-15 psig Crotonaldehyde ~60% Conversion [9]
MgO Solid Base 260-360 0.05-50 Crotonaldehyde First-order kinetics at low pressure [10]
TiO₂ (Anatase) Solid Acid/Base 260-360 0.05-50 Crotonaldehyde Zero-order kinetics at high pressure [10]
MoOₓ γ-Al₂O₃ N/A N/A Crotonaldehyde Activity correlates with Lewis acid sites [11]

| CeO₂ | Nanoparticles | Ambient | N/A | trans-Crotonaldehyde | Desorption-limited at ambient temp |[12] |

Table 2: Enantioselective Biocatalytic Aldol Addition of this compound to Aromatic Aldehydes

Catalyst (Enzyme) Aldehyde Substrate Product Isolated Yield (%) Enantiomeric Ratio (e.r.) Reference(s)
4-OT(M45T/F50A) Benzaldehyde (R)-3-hydroxy-3-phenylpropanal 85 98:2 [6],[7]
4-OT(M45T/F50A) 4-Nitrobenzaldehyde (R)-3-hydroxy-3-(4-nitrophenyl)propanal 92 >99:1 [6],[7]
TAUT015 2-Chlorobenzaldehyde (R)-3-(2-chlorophenyl)-3-hydroxypropanal 75 >99:1 [6],[7]

| TAUT015 | 4-Methoxybenzaldehyde | (R)-3-hydroxy-3-(4-methoxyphenyl)propanal | 68 | >99:1 |[6],[7] |

Experimental Protocols

The following protocols provide standardized procedures for conducting aldol condensation reactions using this compound.

Protocol 1: Base-Catalyzed Self-Condensation of this compound

This protocol describes the classic laboratory synthesis of 3-hydroxybutanal (acetaldol) from this compound using a dilute base.[8]

Materials:

  • This compound (CH₃CHO)

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Deionized water

  • Ice bath

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Place 20 mL of this compound in a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0-5 °C.

  • Catalyst Addition: Slowly add 5 mL of a 10% aqueous sodium hydroxide solution dropwise from a dropping funnel over 15-20 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.

  • Neutralization & Work-up: Neutralize the reaction mixture by adding dilute acid (e.g., 1 M HCl) until the pH is ~7. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-hydroxybutanal.

General Experimental Workflow

The logical flow for a typical aldol condensation experiment, from setup to analysis, is outlined below.

Workflow prep 1. Reactant Preparation (this compound, Carbonyl Partner, Solvent) setup 2. Reaction Setup (Flask, Stirrer, Inert Atmosphere if needed) prep->setup catalyst 3. Catalyst Addition (Base, Acid, or Organocatalyst) setup->catalyst reaction 4. Reaction Monitoring (TLC, GC, or LC-MS) catalyst->reaction quench 5. Quenching & Work-up (Neutralization, Phase Separation) reaction->quench Upon Completion purify 6. Purification (Column Chromatography, Recrystallization) quench->purify analyze 7. Product Analysis (NMR, IR, MS) purify->analyze

Caption: A generalized workflow for aldol condensation experiments.

Protocol 2: L-Proline Catalyzed Cross-Aldol Reaction

This protocol is an example of an organocatalytic asymmetric aldol reaction, useful for producing chiral β-hydroxy carbonyl compounds, which are valuable in drug synthesis.[5]

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., 4-Nitrobenzaldehyde, 1.2 eq)

  • L-Proline (20 mol%)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Reaction vial with a screw cap

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and filtration

  • Flash column chromatography system

Procedure:

  • Reaction Setup: In a reaction vial, dissolve the aromatic aldehyde (1.2 eq) and L-Proline (0.2 eq) in DMSO (to a final concentration of 0.5 M with respect to this compound).

  • This compound Addition: Add this compound (1.0 eq) to the solution and seal the vial.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired enantioenriched β-hydroxy aldehyde.

Troubleshooting and Key Considerations

  • Selectivity in Crossed Reactions: When two different enolizable carbonyls are used, a mixture of up to four products can form.[1] To achieve selectivity, one reactant can be non-enolizable (e.g., benzaldehyde), or one carbonyl can be pre-treated with a base to form its enolate before the slow addition of the second carbonyl.[1]

  • Side Reactions: this compound is prone to polymerization, especially in the presence of acid or base.[13] Using controlled temperatures (often cold) and slow addition of catalysts can minimize this. In reactions with concentrated base, a competing Cannizzaro reaction can occur if the aldehyde has no α-hydrogens.[1]

  • Dehydration Control: The initial aldol addition product (β-hydroxy aldehyde) may or may not be the desired final product. Dehydration to the α,β-unsaturated product is favored by heat and extended reaction times. To isolate the aldol adduct, lower temperatures and shorter reaction times are recommended.

  • Catalyst Deactivation: In heterogeneous catalysis, the catalyst surface can be deactivated by the deposition of carbonaceous species (coke) over time, particularly at higher temperatures or reactant pressures.[10]

References

Application Notes: Stable Isotope Labeling of Acetaldehyde for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

Acetaldehyde (CH₃CHO) is a highly reactive and toxic aldehyde that serves as a central intermediate in various metabolic processes. It is most notably known as the first metabolite of ethanol oxidation, a reaction primarily occurring in the liver catalyzed by alcohol dehydrogenase (ADH) and the microsomal ethanol-oxidizing system (MEOS).[1][2][3] this compound is subsequently detoxified by aldehyde dehydrogenase (ALDH) enzymes, which convert it to non-toxic acetate.[4][5][6] This acetate can then be activated to acetyl-CoA and enter central carbon metabolism, including the tricarboxylic acid (TCA) cycle and fatty acid synthesis.[4]

Due to its high reactivity, this compound can form adducts with DNA and proteins, contributing to cellular damage, oxidative stress, and the pathology of alcohol-related diseases.[7][8] Furthermore, altered this compound metabolism has been implicated in the progression of certain cancers, such as colorectal and pancreatic cancer, where ALDH enzyme expression can be a critical factor.[9]

Stable isotope tracing is a powerful technique used to track the movement of atoms through metabolic pathways.[10][11][12] By introducing a substrate enriched with a heavy, non-radioactive isotope like carbon-13 (¹³C) or deuterium (²H), researchers can follow the labeled atoms as they are incorporated into downstream metabolites.[11][13] This methodology, often referred to as metabolic flux analysis (MFA), allows for the quantitative assessment of pathway activity under specific conditions.[14][15] Applying this technique using labeled this compound (e.g., [1,2-¹³C₂]this compound) provides a precise method to investigate its metabolic fate, quantify its contribution to various metabolic pools, and understand its role in both normal physiology and disease.

2. Principle of Metabolic Tracing with Labeled this compound

The core principle involves introducing this compound with a known isotopic label into a biological system and monitoring the distribution of that label in downstream metabolites over time.

  • Tracer Introduction : A stable isotope-labeled version of this compound, such as [1,2-¹³C₂]this compound, is introduced to cells in culture or administered to an in vivo model.

  • Metabolic Conversion : The cells metabolize the labeled this compound. For example, [1,2-¹³C₂]this compound is oxidized by ALDH to produce [1,2-¹³C₂]acetate. This labeled acetate is then converted to [1,2-¹³C₂]acetyl-CoA.

  • Pathway Incorporation : The labeled acetyl-CoA enters various metabolic pathways. When it enters the TCA cycle, it condenses with oxaloacetate to form [1,2-¹³C₂]citrate. The position of the label can be tracked as the molecule progresses through subsequent reactions.

  • Detection and Analysis : After a set incubation period, cellular metabolism is quenched, and metabolites are extracted. Analytical techniques, primarily mass spectrometry (MS) coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), are used to separate and detect the metabolites.[10] The mass spectrometer identifies and quantifies the different isotopic forms (isotopologues) of each metabolite (e.g., unlabeled citrate (M+0), citrate with two ¹³C atoms (M+2), etc.).

  • Flux Determination : The resulting mass isotopologue distribution (MID) data is used to calculate the fractional contribution of this compound to each metabolite pool and to determine the relative rates (fluxes) of the interconnected metabolic reactions.[14][16]

3. Applications

  • Alcohol-Associated Liver Disease : Tracing this compound derived from labeled ethanol can elucidate how it contributes to the TCA cycle, lipogenesis, and the generation of reactive oxygen species in hepatocytes.[2][4]

  • Cancer Metabolism : This technique can be used to investigate how cancer cells utilize this compound, which can be derived from ethanol, glucose, or amino acids like threonine.[9][17] It helps in understanding the metabolic reprogramming in cancer and identifying dependencies that could be targeted therapeutically.[18][19]

  • Drug Development : The method is valuable for assessing the efficacy of drugs that target this compound-metabolizing enzymes like ALDH. For instance, the effect of ALDH inhibitors can be precisely quantified by measuring the accumulation of labeled this compound and the reduction in labeled downstream metabolites.[7]

  • Toxicology Studies : By tracing labeled this compound, researchers can quantify its incorporation into protein and DNA adducts, providing direct evidence and rate measurements of its damaging effects.[7][8]

Experimental Protocols

Protocol 1: In Vitro Cell Labeling with [1,2-¹³C₂]this compound

This protocol outlines the procedure for labeling cultured mammalian cells to trace the metabolic fate of this compound.

Materials:

  • Cell line of interest (e.g., HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • [1,2-¹³C₂]this compound solution (prepare fresh in culture medium)

  • 6-well or 12-well cell culture plates

  • Quenching/Extraction Solution: 80:20 Methanol:Water, pre-chilled to -80°C

  • Cell scraper, pre-chilled

Procedure:

  • Cell Seeding : Seed cells in culture plates at a density that will result in ~80% confluency on the day of the experiment. Incubate under standard conditions (37°C, 5% CO₂).

  • Prepare Labeling Medium : this compound is volatile. All handling should be performed in a chemical fume hood. Prepare a stock solution of [1,2-¹³C₂]this compound in serum-free culture medium. Dilute this stock into complete culture medium to achieve the final desired concentration (e.g., 100-500 µM). Prepare immediately before use.

  • Initiate Labeling :

    • Aspirate the existing culture medium from the cell plates.

    • Gently wash the cell monolayer once with sterile PBS at 37°C.

    • Aspirate the PBS and immediately add the pre-warmed labeling medium containing [1,2-¹³C₂]this compound.

    • Return the plates to the incubator for the desired labeling period (e.g., a time course of 0, 1, 4, and 8 hours). The "0" time point represents an immediate wash and extraction after adding the label.

  • Quench Metabolism and Extract Metabolites :

    • At each time point, remove the plate from the incubator and work quickly on a dry ice bath.

    • Aspirate the labeling medium.

    • Immediately add 1 mL (for a 6-well plate) of ice-cold 80:20 methanol:water solution to the well to quench all enzymatic activity.

    • Place the plate on dry ice for 10 minutes.

    • Using a pre-chilled cell scraper, scrape the cells into the quenching solution.

    • Transfer the cell lysate/extract mixture to a pre-chilled microcentrifuge tube.

  • Sample Processing :

    • Vortex the tube vigorously for 30 seconds.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

    • Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.

    • Store the extract at -80°C until derivatization and analysis.

Protocol 2: Derivatization of this compound with PFBHA for GC-MS Analysis

This protocol describes the derivatization of this compound in cell extracts to form a stable, less volatile oxime suitable for GC-MS analysis.

Materials:

  • Metabolite extract (from Protocol 1)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • PFBHA Derivatization Solution: 10 mg/mL PFBHA in HPLC-grade water (prepare fresh)

  • Organic Extraction Solvent: Toluene or Hexane

  • Anhydrous Sodium Sulfate

  • GC vials with inserts

Procedure:

  • Sample Preparation : Thaw the metabolite extracts on ice. If desired, an aliquot can be taken for other analyses (e.g., LC-MS). For derivatization, transfer a known volume (e.g., 200 µL) of the extract to a new glass tube.

  • Derivatization Reaction :

    • Add 50 µL of the PFBHA Derivatization Solution to the extract.

    • Vortex briefly to mix.

    • Incubate the reaction mixture at room temperature for 2 hours or at 60°C for 60 minutes.[20] The reaction converts carbonyls like this compound into their PFBHA-oxime derivatives.

  • Liquid-Liquid Extraction :

    • Add 200 µL of the organic extraction solvent (Toluene) to the reaction mixture.[21]

    • Vortex vigorously for 1 minute to extract the PFBHA-oxime derivatives into the organic phase.

    • Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Sample Finalization :

    • Carefully transfer the upper organic layer to a clean GC vial, avoiding the aqueous layer.

    • Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

    • Transfer the dried organic solvent to a GC vial containing a glass insert.

    • The sample is now ready for GC-MS analysis.

Protocol 3: GC-MS Analysis of this compound-PFBHA Oximes

This protocol provides a general method for the analysis of labeled and unlabeled this compound derivatives using GC-MS in Selected Ion Monitoring (SIM) mode.

Instrumentation & Columns:

  • Gas Chromatograph with a mass spectrometer detector (GC-MS).

  • Column: SLB-5ms or similar (30 m x 0.25 mm I.D., 0.25 µm film thickness).[20]

Procedure:

  • GC-MS Method Setup : Configure the instrument with the parameters outlined in Table 2 .

  • Sample Injection : Inject 1 µL of the derivatized sample from Protocol 2 into the GC-MS system.

  • Data Acquisition : Acquire data in Selected Ion Monitoring (SIM) mode. The PFBHA-oxime of this compound forms two isomers (syn and anti) that may be chromatographically resolved.[20] The ions to monitor should include the molecular ion or characteristic fragments for both the unlabeled (M+0) and ¹³C₂-labeled (M+2) derivatives. The primary fragment for PFBHA derivatives is often m/z 181 (C₆F₅CH₂⁺).

  • Data Analysis :

    • Integrate the peak areas for the monitored ions at the correct retention time for the this compound-PFBHA-oxime peaks.

    • Calculate the fractional enrichment by determining the ratio of the labeled ion peak area to the total ion peak area (labeled + unlabeled).

    • Correct for the natural abundance of stable isotopes in both the analyte and the derivatizing agent.

Data Presentation and Visualization

Tables

Table 1: Key Enzymes and Reactions in this compound Metabolism

Reaction Substrate(s) Enzyme(s) Product(s) Cellular Compartment
Ethanol Oxidation Ethanol, NAD⁺ Alcohol Dehydrogenase (ADH) This compound, NADH Cytosol[1]
Ethanol Oxidation (MEOS) Ethanol, NADPH Cytochrome P450 2E1 (CYP2E1) This compound, NADP⁺ Endoplasmic Reticulum[3]
This compound Oxidation This compound, NAD⁺ Aldehyde Dehydrogenase (ALDH2) Acetate, NADH Mitochondria[2][6]

| Acetate Activation | Acetate, CoA, ATP | Acetyl-CoA Synthetase (ACSS2) | Acetyl-CoA, AMP, PPi | Cytosol/Mitochondria |

Table 2: Example GC-MS Parameters for this compound-PFBHA Derivative Analysis

Parameter Setting Reference
Gas Chromatograph
Injector Mode Split (10:1 ratio) [20]
Injector Temperature 250 °C [20]
Carrier Gas Helium at 1 mL/min [20]
Oven Program Initial 50°C (2 min), ramp 10°C/min to 280°C, hold 5 min Adapted from[20]
Mass Spectrometer
Ionization Mode Electron Impact (EI), 70 eV [20]
Ion Source Temp 230 °C [22]
Transfer Line Temp 280 °C [20]
Acquisition Mode Selected Ion Monitoring (SIM) [20][22]

| Ions to Monitor | m/z 181, plus parent ions for unlabeled and labeled derivatives |[20] |

Table 3: Theoretical Mass Isotopologue Distribution (MID) from [1,2-¹³C₂]this compound Tracer

Metabolite Formula Mass Shift Expected Isotopologue Primary Pathway
This compound C₂H₄O M+2 [¹³C₂]this compound Tracer Input
Acetate C₂H₃O₂⁻ M+2 [¹³C₂]Acetate ALDH Oxidation
Acetyl-CoA C₂₃H₃₈N₇O₁₇P₃S M+2 [¹³C₂]Acetyl-CoA Acetate Activation
Citrate (1st turn) C₆H₅O₇³⁻ M+2 [¹³C₂]Citrate TCA Cycle
Malate (1st turn) C₄H₄O₅²⁻ M+2 [¹³C₂]Malate TCA Cycle

| Palmitate (C16:0) | C₁₆H₃₁O₂⁻ | M+2, M+4, ... M+16 | Even mass shifts | Fatty Acid Synthesis |

Diagrams

Acetaldehyde_Metabolism_Pathway This compound Metabolism Pathway cluster_cytosol Cytosol cluster_mito Mitochondria Ethanol Ethanol Acetaldehyde_cyt This compound Ethanol->Acetaldehyde_cyt ADH / CYP2E1 (NAD⁺ → NADH) Acetate_cyt Acetate Acetaldehyde_cyt->Acetate_cyt ALDH1A1 (NAD⁺ → NADH) Acetaldehyde_mito This compound Acetaldehyde_cyt->Acetaldehyde_mito Diffusion AcetylCoA_cyt Acetyl-CoA Acetate_cyt->AcetylCoA_cyt ACSS2 Acetate_mito Acetate Acetate_cyt->Acetate_mito Transport FAS Fatty Acid Synthesis AcetylCoA_cyt->FAS Acetaldehyde_mito->Acetate_mito ALDH2 (NAD⁺ → NADH) AcetylCoA_mito Acetyl-CoA Acetate_mito->AcetylCoA_mito ACSS2 TCA TCA Cycle AcetylCoA_mito->TCA

This compound Metabolism Pathway

Experimental_Workflow Experimental Workflow for this compound Tracing Culture 1. Cell Culture (Grow to 80% confluency) Labeling 2. Isotope Labeling (Add [¹³C₂]this compound medium) Culture->Labeling Extraction 3. Quench & Extract (Cold 80% Methanol) Labeling->Extraction Derivatization 4. Derivatization (React with PFBHA) Extraction->Derivatization Analysis 5. GC-MS Analysis (Run in SIM mode) Derivatization->Analysis Data 6. Data Interpretation (Calculate Isotopic Enrichment and Metabolic Flux) Analysis->Data

Experimental Workflow for this compound Tracing

Isotope_Tracing_Logic Isotope Tracing Logic with [1,2-¹³C₂]this compound This compound ¹³C ¹³C This compound (M+2) Acetate ¹³C ¹³C Acetate (M+2) This compound->Acetate ALDH2 AcetylCoA ¹³C ¹³C Acetyl-CoA (M+2) Acetate->AcetylCoA ACSS2 Citrate ¹³C ¹³C C C C C Citrate (M+2) AcetylCoA->Citrate Citrate Synthase OAA Oxaloacetate (M+0) OAA->Citrate

Isotope Tracing Logic with [1,2-¹³C₂]this compound

References

Troubleshooting & Optimization

Troubleshooting low yield in acetaldehyde synthesis from ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acetaldehyde synthesis from ethanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound from ethanol?

A1: this compound is commercially produced from ethanol primarily through two routes:

  • Oxidative Dehydrogenation (ODH): This exothermic process involves reacting ethanol with oxygen over a catalyst, typically silver or copper-based, at elevated temperatures. It is often preferred in industrial settings due to longer catalyst lifetime and heat production.[1][2]

  • Non-Oxidative Dehydrogenation: This endothermic reaction involves passing ethanol vapor over a catalyst (e.g., copper-based) at high temperatures in the absence of oxygen, yielding this compound and hydrogen gas.[3][4][5]

Q2: My this compound yield is significantly lower than expected. What are the most common causes?

A2: Low yield in this compound synthesis can stem from several factors:

  • Catalyst Deactivation: This is a primary concern. Deactivation can occur through:

    • Sintering: Agglomeration of metal particles on the catalyst support, especially with copper-based catalysts, reduces the active surface area.[6]

    • Coking: Deposition of carbonaceous residues on the catalyst surface can block active sites.[6]

    • Alloy Formation: In some catalyst systems, the active metal can form alloys with the support material, leading to a loss of activity.[3]

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to low ethanol conversion. Conversely, excessively high temperatures can promote side reactions and catalyst deactivation.[7][8]

  • Incorrect Feed Composition: The ratio of ethanol to oxygen (in ODH) or the presence of impurities in the ethanol feed can significantly impact selectivity and yield. For instance, an excess of oxygen can lead to over-oxidation to acetic acid and carbon dioxide.[9]

  • Side Reactions: Several side reactions can consume ethanol or this compound, thus lowering the yield of the desired product. Common byproducts include ethyl acetate, acetic acid, carbon dioxide, and ethylene.[3][7][8]

Q3: How can I minimize the formation of byproducts like acetic acid and ethyl acetate?

A3: Minimizing byproduct formation is key to maximizing this compound yield:

  • Control Reaction Temperature: Higher temperatures can favor the formation of byproducts like ethyl acetate and acetic acid.[7] Operating at the optimal temperature for this compound formation is crucial.

  • Optimize Residence Time: A shorter residence time (higher flow rate) can reduce the likelihood of secondary reactions that convert this compound into other products.[3]

  • Catalyst Selection and Design: The choice of catalyst and support material plays a significant role. For example, catalysts with high acidity may promote the dehydration of ethanol to ethylene.[10] Modifying catalysts, for instance by adding promoters, can enhance selectivity towards this compound.

  • Control Oxidant Concentration (for ODH): In oxidative dehydrogenation, carefully controlling the oxygen-to-ethanol ratio is essential to prevent the over-oxidation of this compound to acetic acid and CO2.[9]

Q4: My catalyst seems to have deactivated. How can I regenerate it?

A4: Catalyst regeneration depends on the cause of deactivation:

  • Coking: If deactivation is due to carbon deposition, a common regeneration method is to burn off the coke by treating the catalyst with a stream of air or a diluted oxygen mixture at an elevated temperature.[6]

  • Sintering: Sintering is often irreversible.[6] In such cases, the catalyst may need to be replaced. Careful control of reaction temperature can help prevent sintering.

  • Poisoning: If the catalyst has been poisoned by impurities in the feed, it may be possible to remove the poison through specific chemical treatments, although this is highly dependent on the nature of the poison.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low yield issues in your this compound synthesis experiment.

Issue 1: Low Ethanol Conversion

Possible Cause Troubleshooting Steps
Low Reaction Temperature Gradually increase the reaction temperature in increments and monitor the ethanol conversion and this compound selectivity. Be cautious of exceeding the optimal temperature, which could lead to increased byproduct formation.
Catalyst Inactivity - Verify Catalyst Preparation: Ensure the catalyst was prepared according to a reliable protocol. Check for proper calcination and reduction procedures. - Test for Deactivation: If the catalyst was previously active, it may have deactivated. Consider regenerating the catalyst (see FAQ Q4). - Check for Poisoning: Analyze the ethanol feed for potential catalyst poisons (e.g., sulfur compounds).
Low Flow Rate of Reactants Increase the flow rate of the ethanol feed to ensure sufficient reactant is reaching the catalyst bed.

Issue 2: Low this compound Selectivity (High Byproduct Formation)

Possible Cause Troubleshooting Steps
High Reaction Temperature Decrease the reaction temperature. Higher temperatures can favor side reactions such as the formation of acetic acid, ethyl acetate, or complete oxidation to CO2.[7]
Long Residence Time Increase the flow rate of the reactant gases to reduce the contact time with the catalyst. This can minimize the opportunity for consecutive reactions that consume this compound.[3]
Incorrect Feed Ratio (ODH) Optimize the ethanol-to-oxygen ratio. An excess of oxygen can lead to over-oxidation.[9]
Inappropriate Catalyst - Catalyst Acidity: If ethylene is a major byproduct, the catalyst support may be too acidic. Consider using a more neutral support like silica.[10] - Catalyst Composition: The choice of active metal and promoters significantly influences selectivity. Research catalysts known for high this compound selectivity under your reaction conditions.

Data Presentation: Catalyst Performance Comparison

The following tables summarize quantitative data from various studies on this compound synthesis, providing a baseline for expected performance under different conditions.

Table 1: Performance of Different Catalysts in Ethanol Dehydrogenation

CatalystSupportTemperature (°C)Ethanol Conversion (%)This compound Selectivity (%)This compound Yield (%)Reference
10 wt% NiSnO230041.4883.73~34.7[3]
5 wt% NiSnO2250~25>75~18.8[3]
NiO/Al2O3Al2O330074~5843[8]
Cu/ACCActivated Carbon35065.396.3~62.9[10]
Ag/SrFeO3-δSrFeO3-δ200-270up to ~7592-98up to 70[1][2]
Mo1Sn12-19058.989.3~52.6[7]
AgLi/SiO2-LPSSiO2300~80~9676.8[11]

Experimental Protocols

Protocol 1: Oxidative Dehydrogenation of Ethanol over a Silver-based Catalyst

This protocol is a generalized procedure based on common practices in the literature.[1][2]

1. Catalyst Preparation (e.g., Ag/SrFeO3-δ):

  • Support Synthesis: Synthesize the strontium ferrite (SrFeO3) support via a suitable method (e.g., sol-gel).

  • Impregnation: Use incipient wetness impregnation to load silver onto the support. Dissolve a silver precursor (e.g., AgNO3) in deionized water. The volume of the solution should match the pore volume of the support.[1]

  • Drying and Calcination: Add the precursor solution dropwise to the support material while mixing. Dry the impregnated support, typically at 120°C overnight, followed by calcination in air at a high temperature (e.g., 550-650°C) for several hours.[1]

2. Reaction Setup:

  • Reactor: Use a packed-bed reactor (e.g., a quartz tube) housed in a furnace with temperature control.

  • Catalyst Loading: Load a known amount of the prepared catalyst into the reactor, securing it with quartz wool.

  • Gas Feed System: Use mass flow controllers to precisely control the flow rates of ethanol vapor, an inert carrier gas (e.g., N2), and an oxidant (e.g., air or O2).

  • Product Collection: Connect the reactor outlet to a cold trap (e.g., an ice bath) to condense the liquid products, followed by a gas chromatograph (GC) for online analysis of the effluent gas.

3. Experimental Procedure:

  • Catalyst Pre-treatment: Before the reaction, pre-treat the catalyst in situ by heating it to the reaction temperature under a flow of inert gas.

  • Reaction Initiation: Introduce the ethanol vapor and oxidant mixture into the reactor at the desired flow rates.

  • Steady-State Operation: Allow the reaction to reach a steady state, which can be monitored by observing constant product concentrations in the GC analysis.

  • Product Analysis: Analyze the collected liquid products and the effluent gas using gas chromatography to determine the concentrations of ethanol, this compound, and any byproducts.

  • Data Calculation: Calculate the ethanol conversion, this compound selectivity, and this compound yield based on the analytical data.

Visualizations

TroubleshootingWorkflow cluster_low_conversion Troubleshooting Low Conversion cluster_low_selectivity Troubleshooting Low Selectivity start Low this compound Yield check_conversion Is Ethanol Conversion Low? start->check_conversion check_selectivity Is this compound Selectivity Low? check_conversion->check_selectivity No low_temp Increase Reaction Temperature check_conversion->low_temp Yes catalyst_issue Investigate Catalyst Activity check_selectivity->catalyst_issue No high_temp Decrease Reaction Temperature check_selectivity->high_temp Yes end Yield Optimized low_temp->end catalyst_issue->end low_flow Increase Reactant Flow Rate low_flow->end high_temp->end residence_time Decrease Residence Time (Increase Flow Rate) residence_time->end feed_ratio Optimize Feed Ratio (e.g., Ethanol/O2) feed_ratio->end catalyst_choice Evaluate Catalyst Choice (Acidity, Composition) catalyst_choice->end

Caption: Troubleshooting workflow for low this compound yield.

ReactionPathways ethanol Ethanol (C2H5OH) This compound This compound (CH3CHO) ethanol->this compound Main Reaction (Dehydrogenation / ODH) ethyl_acetate Ethyl Acetate ethanol->ethyl_acetate Reaction with Acetic Acid or this compound ethylene Ethylene (C2H4) ethanol->ethylene Dehydration acetic_acid Acetic Acid (CH3COOH) This compound->acetic_acid Over-oxidation This compound->ethyl_acetate co2 Carbon Dioxide (CO2) acetic_acid->co2 Complete Oxidation

Caption: Reaction pathways in this compound synthesis from ethanol.

ParameterRelationships yield This compound Yield temp Temperature temp->yield Optimal range exists catalyst Catalyst Activity & Selectivity temp->catalyst Affects deactivation res_time Residence Time res_time->yield Affects selectivity feed Feed Composition (Ethanol/O2 Ratio) catalyst->yield Directly impacts feed->yield Crucial for ODH

Caption: Key parameter relationships affecting this compound yield.

References

Technical Support Center: Overcoming Interference in Spectrophotometric Assays for Acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for addressing common challenges in the spectrophotometric quantification of acetaldehyde. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to mitigate interference and ensure accurate results.

Troubleshooting Guide

This section addresses common issues encountered during spectrophotometric assays for this compound, providing potential causes and solutions.

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent or Drifting Readings - Instrument lamp not warmed up.- Unstable sample temperature.- Dirty or scratched cuvettes.- Air bubbles in the sample.- Allow the spectrophotometer to warm up for at least 15-30 minutes before use.[1] - Ensure samples and reagents are at a stable, controlled temperature.[1] - Use clean, scratch-free cuvettes and handle them by the frosted sides.[2] - Gently tap the cuvette to dislodge any air bubbles before taking a reading.
High Background Absorbance - Contaminated reagents or solvents.- Improper blanking procedure.- Presence of interfering substances in the sample that absorb at the assay wavelength.- Use high-purity reagents and solvents.- Ensure the blank solution contains all components of the reaction mixture except the analyte (this compound).[2] - Perform a sample blank measurement (sample without the final color-forming reagent) to correct for background absorbance.
Low or No Signal - this compound concentration is below the detection limit of the assay.- Inactive enzyme (in enzymatic assays).- Incorrect wavelength setting.- Concentrate the sample or use a more sensitive assay method.- Ensure proper storage and handling of enzymes. Use a positive control to verify enzyme activity.[1] - Verify that the spectrophotometer is set to the correct wavelength for the specific assay.
Non-linear Standard Curve - Incorrectly prepared standards.- Sample concentration is outside the linear range of the assay.- Interference from the sample matrix.- Prepare fresh standards and ensure accurate dilutions.- Dilute samples to fall within the linear range of the standard curve.[3] - Perform sample cleanup to remove interfering substances.
"Creep" Reaction (Slow, continuous increase in absorbance) - Presence of other aldehydes (e.g., propionaldehyde, benzaldehyde, glyceraldehyde) that react slowly with the assay reagents.[3]- Extrapolate the absorbance reading back to the time of the final reagent addition to correct for the slow, interfering reaction.[3]

Experimental Workflow for a Typical Spectrophotometric this compound Assay

G General Workflow for Spectrophotometric this compound Assays cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample Sample Collection Cleanup Sample Cleanup (e.g., Carrez Clarification, Solid-Phase Extraction) Sample->Cleanup Reaction Reaction with Assay Reagents (e.g., Aldehyde Dehydrogenase + NAD+ or DNPH) Cleanup->Reaction Incubation Incubation (Allow for color development or enzymatic reaction) Reaction->Incubation Measurement Spectrophotometric Measurement (Read absorbance at specific wavelength) Incubation->Measurement Calculation Calculate this compound Concentration Measurement->Calculation StdCurve Prepare Standard Curve StdCurve->Calculation

Caption: General workflow for this compound quantification.

Frequently Asked Questions (FAQs)

This section provides answers to specific questions that researchers, scientists, and drug development professionals may have regarding interference in spectrophotometric assays for this compound.

Q1: What are the most common substances that interfere with this compound assays?

A1: Common interferents can be broadly categorized as:

  • Other Aldehydes and Ketones: Compounds with a carbonyl group, such as formaldehyde, propionaldehyde, and acetone, can cross-react with the assay reagents, leading to an overestimation of the this compound concentration.[3] The degree of interference depends on the specificity of the assay.

  • Ethanol: High concentrations of ethanol can interfere with enzymatic assays, particularly those using alcohol dehydrogenase in reverse, or by promoting the artifactual formation of this compound during sample preparation.[4]

  • Polyphenols: These compounds, often present in plant-derived samples (e.g., fruit juices, wine), can interfere with colorimetric assays and may also inhibit enzyme activity.

  • Proteins and Particulate Matter: Proteins can bind to this compound, making it unavailable for the assay. Particulate matter can cause light scattering, leading to artificially high absorbance readings.[5]

  • Reducing Substances: Compounds like ascorbic acid (Vitamin C) and sulfur dioxide may interfere with some colorimetric assays, although many modern kits have been optimized to minimize these effects.[3]

Q2: My sample contains high levels of ethanol. How can I accurately measure this compound?

A2: Several strategies can be employed to mitigate ethanol interference:

  • Sample Dilution: If the this compound concentration is high enough, diluting the sample can reduce the ethanol concentration to a non-interfering level.

  • Use of Thiourea: In some protocols for biological samples, thiourea can be added to inhibit the oxidation of ethanol to this compound during sample deproteinization.[4]

  • Correction Curve: A correction curve can be generated by analyzing control samples with known ethanol concentrations to quantify and correct for any artifactual this compound formation.[4]

  • Alternative Methods: Consider using a method less prone to ethanol interference, such as HPLC with derivatization, which provides better separation of this compound from ethanol.

Q3: How can I remove protein and color interference from my samples?

A3: A common and effective method for removing protein and some color interference is Carrez clarification . This procedure involves the sequential addition of two reagents, Carrez I (potassium hexacyanoferrate(II)) and Carrez II (zinc sulfate), which precipitate proteins and other macromolecules.[3][6]

  • Sample Preparation:

    • For liquid samples, pipette an appropriate volume into a 100 mL volumetric flask containing approximately 60 mL of distilled water.

    • For solid samples, weigh a suitable amount, homogenize it in distilled water, and transfer it to a 100 mL volumetric flask.

  • Reagent Addition:

    • Add 5 mL of Carrez I solution and mix thoroughly.

    • Add 5 mL of Carrez II solution and mix again.

    • Add 10 mL of 0.1 M NaOH solution and mix.[3]

  • Volume Adjustment and Filtration:

    • Bring the volume to 100 mL with distilled water, seal the flask, and mix by inversion.

    • Allow the precipitate to settle, then filter the solution through a Whatman No. 1 filter paper. The clear filtrate is then used for the assay.[3]

Q4: I suspect other aldehydes are present in my sample. How can I ensure my assay is specific for this compound?

A4: To improve the specificity of your this compound measurement, consider the following:

  • Use a Specific Enzyme: Aldehyde dehydrogenase (ALDH) based assays offer good specificity for this compound, although some cross-reactivity with other short-chain aldehydes can occur.[3]

  • Derivatization with 2,4-Dinitrophenylhydrazine (DNPH): Reacting the sample with DNPH forms a stable hydrazone derivative. While this reaction is not specific to this compound, the resulting derivatives of different aldehydes can often be separated and quantified using High-Performance Liquid Chromatography (HPLC), providing a highly specific measurement.

  • Kinetic Analysis: For enzymatic assays where interfering aldehydes react at a slower rate, you can measure the absorbance at multiple time points and extrapolate back to time zero to determine the initial, rapid reaction due to this compound.[3]

  • Internal Standards: The use of an internal standard can help to identify and correct for interfering substances.[3]

Q5: Can you provide a detailed protocol for an aldehyde dehydrogenase-based spectrophotometric assay for this compound?

A5: The following is a generalized protocol for a manual spectrophotometric assay using aldehyde dehydrogenase. Note that specific volumes and concentrations may vary depending on the commercial kit used.

Principle: this compound is oxidized to acetic acid by ALDH in the presence of nicotinamide adenine dinucleotide (NAD+). The resulting increase in NADH is measured spectrophotometrically at 340 nm and is directly proportional to the this compound concentration.

Reagents:

  • Assay Buffer (e.g., potassium pyrophosphate buffer, pH ~9.0)

  • NAD+ solution

  • Aldehyde Dehydrogenase (ALDH) enzyme suspension

  • This compound standard solution

  • Distilled water

Procedure:

  • Pipette into cuvettes:

    • Blank: 2.00 mL distilled water, 0.20 mL Assay Buffer, 0.20 mL NAD+ solution.

    • Sample: 2.00 mL of your (clarified and diluted) sample, 0.20 mL Assay Buffer, 0.20 mL NAD+ solution.

  • Mix the contents of the cuvettes thoroughly and incubate for 2-3 minutes at room temperature.

  • Read the initial absorbance (A1) of the blank and sample cuvettes at 340 nm.

  • Start the reaction by adding 0.05 mL of ALDH suspension to each cuvette.

  • Mix immediately and incubate for approximately 5-10 minutes at room temperature.

  • Read the final absorbance (A2) of the blank and sample cuvettes at 340 nm.

  • Calculate the change in absorbance for both the blank (ΔA_blank = A2_blank - A1_blank) and the sample (ΔA_sample = A2_sample - A1_sample).

  • Determine the corrected absorbance change for the sample by subtracting the blank's change in absorbance: ΔA_this compound = ΔA_sample - ΔA_blank.

  • Calculate the this compound concentration using a standard curve prepared with known concentrations of the this compound standard.

Signaling Pathway Diagrams

Aldehyde Dehydrogenase (ALDH) Assay Reaction

G ALDH-Based this compound Assay This compound This compound (CH3CHO) ALDH Aldehyde Dehydrogenase (ALDH) This compound->ALDH NAD NAD+ NAD->ALDH AceticAcid Acetic Acid (CH3COOH) NADH NADH ALDH->AceticAcid ALDH->NADH H_ion H+ ALDH->H_ion H2O H2O H2O->ALDH

Caption: ALDH-catalyzed oxidation of this compound.

2,4-Dinitrophenylhydrazine (DNPH) Derivatization Reaction

G DNPH Derivatization of this compound This compound This compound Reaction Condensation Reaction This compound->Reaction DNPH 2,4-Dinitrophenylhydrazine (DNPH) DNPH->Reaction Hydrazone This compound-2,4-dinitrophenylhydrazone (Colored Product) H2O H2O Reaction->Hydrazone Reaction->H2O

Caption: Derivatization of this compound with DNPH.

Quantitative Data on Interferences

While the literature extensively discusses the qualitative nature of interferences, specific quantitative data on the percentage of error is often dependent on the specific sample matrix and assay conditions. The following table summarizes available information and provides general guidance.

Interfering SubstanceAssay Type AffectedObserved Effect & Quantitative InformationMitigation Strategy
Ethanol Enzymatic (ALDH)High concentrations can lead to artifactual this compound formation during sample preparation. A study on HPLC-based measurement after derivatization showed that in the presence of 3 mM ethanol, the this compound yield decreased by 8%.[7] Another study noted that in plasma, the presence of 20 mM ethanol resulted in a 6.9% decrease in this compound recovery.[7]- Sample dilution- Use of thiourea[4] - Correction curve[4]
Other Aldehydes Both Enzymatic and DNPH-basedALDH can react with other aldehydes like propionaldehyde at a reduced rate.[3] In the presence of propionaldehyde, benzaldehyde, or glyceraldehyde, a "creep" reaction may be observed.[3] DNPH reacts with any carbonyl group, so it is not specific for this compound without a subsequent separation step like HPLC.- Kinetic analysis and extrapolation[3] - HPLC with DNPH derivatization
Polyphenols Colorimetric and EnzymaticCan cause colorimetric interference and inhibit enzyme activity. The extent of interference is highly dependent on the type and concentration of polyphenols in the sample. Specific quantitative data on percentage error is not readily available and should be determined empirically for each sample type.- Sample cleanup with Polyvinylpolypyrrolidone (PVPP).- Carrez clarification[3]

Note: Due to the high variability of sample matrices, it is strongly recommended that users validate the chosen assay for their specific application and sample type. This includes performing spike and recovery experiments to quantify and correct for any matrix-specific interference.

References

Optimizing reaction conditions for acetaldehyde aldol condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the aldol condensation of acetaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of the this compound aldol condensation?

The aldol condensation of this compound is a fundamental carbon-carbon bond-forming reaction. In the presence of a base or acid catalyst, two molecules of this compound react to form 3-hydroxybutanal (an aldol addition product). This intermediate can then undergo dehydration, often promoted by heat, to yield crotonaldehyde (an α,β-unsaturated aldehyde) and water.[1][2] The reaction is reversible, and the position of the equilibrium is dependent on the reaction conditions.[3][4]

Q2: What are the typical catalysts used for this reaction?

Commonly, the reaction is catalyzed by dilute bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5] Acid catalysts like hydrochloric acid (HCl) can also be employed.[1] For heterogeneous catalysis, metal oxides like anatase TiO2, hydroxyapatite, and magnesia have been studied, with TiO2 showing high selectivity for crotonaldehyde.[6][7][8]

Q3: What are the main products and potential byproducts of the this compound aldol condensation?

The primary product of the initial addition is 3-hydroxybutanal. Upon dehydration, crotonaldehyde is formed. However, several byproducts can occur, including:

  • 2,4-hexadienal: Formed from further condensation reactions.[9]

  • Hydrogenation products: Resulting from the reduction of reactant and product aldehydes.[6][7]

  • Ethyl crotonate: Formed through a secondary cross-esterification between crotonaldehyde and this compound.[6][7]

  • Higher-order condensation products (C6, C8 aldehydes): These can form, especially with certain catalysts or at elevated temperatures.[10]

  • Polymers: this compound can polymerize in the presence of acid or base.[11]

Q4: How can I monitor the progress of the reaction?

The progress of the aldol condensation can be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC) to track the consumption of this compound and the formation of the aldol addition product and the final condensed product.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Possible Cause Suggested Solution
Unfavorable Equilibrium The aldol addition is a reversible reaction. To drive the reaction towards the product, consider removing water as it forms, for example, by using a Dean-Stark apparatus. Heating the reaction mixture can promote the irreversible dehydration step to the α,β-unsaturated carbonyl compound, thus pulling the overall equilibrium forward.[11]
Suboptimal Temperature Temperature significantly impacts the reaction. Low temperatures generally favor the aldol addition product, while high temperatures can lead to byproduct formation and decreased selectivity.[9][12] It is crucial to optimize the temperature for your specific system. A two-stage temperature approach, with a lower temperature for the initial addition and a higher temperature for dehydration, can be effective.[10]
Incorrect Catalyst Concentration The concentration of the base or acid catalyst is critical. Too low a concentration may result in a slow reaction rate, while too high a concentration can promote side reactions. For base-catalyzed reactions, using a dilute solution of NaOH is generally recommended.[5]
Catalyst Deactivation Heterogeneous catalysts can deactivate over time due to the deposition of nonvolatile organic species on their surface.[6][7] If using a solid catalyst, consider regeneration or using a fresh batch.
Impure Reactants Impurities in the this compound starting material can interfere with the reaction. Ensure the purity of your reactants before starting the experiment.

Issue 2: Formation of Multiple Products (Low Selectivity)

Possible Cause Suggested Solution
Side Reactions at High Temperatures High temperatures can lead to the formation of byproducts like 2,4-hexadienal and other higher-order condensation products.[9][12] Maintain the reaction at the lowest effective temperature to maximize selectivity for the desired product.
Crossed-Condensation with Other Carbonyls If there are other enolizable aldehydes or ketones present as impurities, a mixture of products from crossed-aldol reactions can form. Ensure the purity of your starting materials.
Catalyst Type The choice of catalyst can influence selectivity. For example, in studies with faujasite zeolites, the NaY zeolite showed a higher ratio of C4 to C6+C8 products compared to NaX, which is attributed to differences in the strength and density of basic sites. Consider screening different catalysts to optimize for your desired product.

Issue 3: Product is an Oil and Difficult to Purify

Possible Cause Suggested Solution
Mixture of Products An oily product can be indicative of a mixture of the aldol addition product, the condensation product, and other byproducts.
Purification Technique If the product is an oil, standard recrystallization may not be feasible. Consider the following purification techniques: Extraction: Use a suitable solvent to selectively extract the desired product from the reaction mixture. Column Chromatography: This is a highly effective method for separating components of an oily mixture. An appropriate solvent system (eluent) will need to be determined. Distillation: If the product is volatile and thermally stable, distillation under reduced pressure can be an effective purification method.

Data Presentation

Table 1: Effect of Temperature on this compound Condensation Yield

Catalyst System Temperature (°C) Time (h) Product(s) Yield (%) Notes
Proprietary45-50 (Aldolisation)-3-Hydroxybutanal-Two-step process.
Proprietary120-130 (Dehydration)-Crotonaldehyde97 (Chemical Yield)Second step of a two-step process.
Not specified803C6 and C8 aldehydes62 (Overall Carbon Yield)Increasing temperature above 100°C was detrimental.[10]
Not specified60 then 1201 then 3C6 and C8 aldehydes42 (Overall Yield)A two-stage heating scheme improved the yield compared to a constant high temperature.[10]

Table 2: Catalyst Performance in this compound Aldol Condensation

Catalyst Temperature (°C) Selectivity Notes
Anatase TiO₂Not specifiedApproaching 100% for crotonaldehydeCatalyst deactivation was observed over time.[6][7]
NaY Zeolite230Higher C4/(C6 + C8) product ratioCompared to NaX zeolite, attributed to differences in basic site properties.
NaX Zeolite230Lower C4/(C6 + C8) product ratioCompared to NaY zeolite.

Experimental Protocols

Protocol 1: Base-Catalyzed Self-Condensation of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Ethanol

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Cool the mixture in an ice bath.

  • Slowly add a 10% aqueous solution of sodium hydroxide (0.1 eq) dropwise to the reaction mixture with constant stirring.

  • After the addition is complete, continue to stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-hydroxybutanal or crotonaldehyde.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification p1 Dissolve this compound in Ethanol/Water p2 Cool Mixture in Ice Bath p1->p2 r1 Slowly Add 10% NaOH (aq) p2->r1 r2 Stir at Room Temperature (2-4h) r1->r2 r3 Monitor by TLC r2->r3 w1 Neutralize with 1 M HCl r3->w1 w2 Extract with Diethyl Ether w1->w2 w3 Wash with Brine w2->w3 w4 Dry over MgSO4 w3->w4 w5 Concentrate w4->w5 pur Column Chromatography w5->pur Troubleshooting_Guide start Start: Low Yield or Poor Selectivity q1 Is the reaction temperature optimized? start->q1 a1_yes Check Catalyst q1->a1_yes Yes a1_no Adjust Temperature: - Lower for addition - Higher for condensation q1->a1_no No q2 Is the catalyst concentration appropriate? a1_yes->q2 end Problem Solved a1_no->end a2_yes Check Reactant Purity q2->a2_yes Yes a2_no Vary Catalyst Concentration q2->a2_no No q3 Are reactants pure? a2_yes->q3 a2_no->end a3_yes Consider Equilibrium: - Remove Water - Heat for Dehydration q3->a3_yes Yes a3_no Purify Starting Materials q3->a3_no No a3_yes->end a3_no->end

References

Stability of acetaldehyde solutions for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetaldehyde in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: How stable are this compound solutions in cell culture media?

This compound is a highly volatile and reactive compound, making its stability in cell culture media a critical concern. Its stability is influenced by several factors:

  • Temperature: At 37°C, the standard temperature for cell culture, the volatility of this compound increases, leading to significant evaporation from the culture medium.

  • pH: this compound is more stable in acidic conditions. At the physiological pH of most cell culture media (around 7.4), it is less stable.

  • Oxidation: this compound is readily oxidized by atmospheric oxygen, especially in a liquid state.[1]

Q2: What are the primary cellular effects of this compound exposure?

This compound is a toxic metabolite that can induce a range of detrimental effects on cells, including:

  • Cytotoxicity: It can lead to cell death through both apoptosis and necrosis.[5][6]

  • Oxidative Stress: this compound treatment can increase the production of reactive oxygen species (ROS), leading to cellular damage.[5][7]

  • DNA Damage: It can form adducts with DNA, impairing its function and potentially leading to mutations.[8]

  • Protein Adduct Formation: this compound can bind to proteins, altering their structure and function.[8]

  • Mitochondrial Dysfunction: It can impair mitochondrial function, affecting cellular energy production.[9]

  • Cell Cycle Arrest: this compound has been shown to cause cell cycle arrest, particularly at the G2/M phase.

Q3: Which signaling pathways are known to be affected by this compound?

This compound can modulate several key signaling pathways within the cell, including:

  • MAPK Signaling: It can activate p38 MAPK and JNK pathways while inhibiting ERK activation.[5][10]

  • Akt/CREB Pathway: this compound has been shown to inhibit the activation of Akt and CREB, which are crucial for cell survival.[5]

  • Protein Kinase C (PKC): PKC can act as an upstream component in this compound-induced signaling, leading to the activation of other pathways like PI3K and ERK1/2.[11]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter when using this compound in their experiments.

Problem 1: Inconsistent or irreproducible experimental results.

  • Possible Cause: Loss of this compound from the culture medium due to its high volatility.

  • Solution:

    • Fresh Preparation: Always prepare this compound working solutions immediately before use. Do not store diluted solutions.

    • Minimize Headspace: When treating cells, use flasks or plates with minimal headspace. For short-term exposures (e.g., up to 3 hours), consider using completely filled and hermetically sealed flasks.

    • Tight Sealing: Ensure that culture vessels are tightly sealed to prevent evaporation. Parafilm can be used to further seal plates and flasks.

    • Control for Evaporation: In multi-well plates, evaporation can be more pronounced in the outer wells. To mitigate this "edge effect," consider filling the outer wells with sterile water or PBS to maintain humidity.

    • Short Incubation Times: If possible, design experiments with shorter this compound exposure times to minimize concentration changes.

Problem 2: Higher than expected cytotoxicity or cell death.

  • Possible Cause 1: Inaccurate initial concentration of the this compound stock solution.

  • Solution 1:

    • Accurate Dilution: Due to its volatility, accurately pipetting pure this compound can be challenging. It is recommended to prepare a high-concentration stock solution in a cooled, sealed vial and then perform serial dilutions in cold culture medium.

    • Verification of Concentration: If precise concentration is critical, consider verifying the concentration of your stock solution using an appropriate analytical method, such as an this compound assay kit.

  • Possible Cause 2: Formation of toxic byproducts.

  • Solution 2:

    • Purity of this compound: Use high-purity this compound to avoid contaminants that could contribute to cytotoxicity.

    • Fresh Media: Always use fresh culture media for preparing working solutions to avoid the accumulation of potentially reactive species.

Problem 3: No observable effect at expected concentrations.

  • Possible Cause: Significant loss of this compound before it can exert its biological effect.

  • Solution:

    • Review Handling Protocol: Re-evaluate your entire experimental workflow, from stock solution preparation to the final incubation step, to identify any points where significant evaporation could occur. Refer to the detailed experimental protocol below.

    • Increase Nominal Concentration: As a pragmatic approach, you may need to test a range of higher nominal concentrations to compensate for the expected loss, while acknowledging the uncertainty in the actual cellular exposure concentration.

    • Alternative Exposure Methods: For long-term experiments, consider specialized cell culture systems designed for volatile compounds, which provide a continuous flow of the test substance in the gas phase.

Data Presentation

Table 1: Factors Affecting this compound Stability in Aqueous Solutions

FactorEffect on StabilityRecommendations for Cell Culture
Temperature Higher temperatures increase volatility and degradation rate.Maintain solutions on ice during preparation. Minimize time at 37°C.
pH More stable at lower (acidic) pH.[1]Be aware of the slightly alkaline pH of most culture media (7.2-7.4).
Oxygen Readily oxidized by atmospheric oxygen.[1]Prepare solutions fresh and minimize exposure to air.
Time Concentration decreases over time.Use immediately after preparation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a detailed methodology for preparing this compound solutions for cell culture experiments, with an emphasis on minimizing evaporation.

Materials:

  • High-purity this compound

  • Ice bucket

  • Pre-chilled, sterile, sealed vials (e.g., screw-cap microcentrifuge tubes or glass vials with septa)

  • Pre-chilled, sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Calibrated micropipettes with pre-chilled tips

  • Fume hood

Procedure:

  • Pre-cool all materials: Place the this compound bottle, sterile vials, culture medium, and pipette tips on ice in a fume hood.

  • Prepare Stock Solution (e.g., 1 M):

    • Work quickly and efficiently in the fume hood.

    • Dispense a small volume of pure this compound into a pre-chilled, sealed vial.

    • Immediately add the appropriate volume of ice-cold, sterile culture medium to achieve the desired stock concentration (e.g., 1 M).

    • Tightly seal the vial and vortex briefly while keeping it on ice.

  • Prepare Working Solutions:

    • Perform serial dilutions of the stock solution in ice-cold culture medium to achieve the final desired concentrations.

    • Use pre-chilled pipette tips and dispense the this compound solution directly into the medium below the surface to minimize volatilization.

    • Tightly cap the vials after each dilution step.

  • Immediate Use: Use the freshly prepared working solutions immediately for treating your cells. Do not store diluted this compound solutions.

Protocol 2: Treatment of Cultured Cells with this compound

This protocol outlines the steps for applying this compound solutions to cultured cells while minimizing concentration loss.

Materials:

  • Cultured cells in appropriate vessels (flasks, multi-well plates)

  • Freshly prepared this compound working solutions

  • Parafilm (for multi-well plates)

Procedure:

  • Prepare Cells: Ensure your cells are at the desired confluency and growth stage before treatment.

  • Medium Exchange (if necessary): If your protocol requires a change of medium, replace the old medium with fresh, pre-warmed culture medium.

  • Adding this compound:

    • For Multi-well Plates:

      • Carefully add the required volume of the this compound working solution to each well. To minimize evaporation, dispense the solution directly into the medium.

      • Immediately after adding the solution to all wells, seal the plate tightly with its lid and then wrap the entire plate with Parafilm.

    • For Flasks:

      • Add the required volume of the this compound working solution to the flask.

      • For short-term exposures (< 3 hours), you can completely fill the flask with the medium containing this compound and seal it hermetically to eliminate headspace.

      • For longer exposures, ensure the cap is tightly sealed.

  • Incubation: Place the cells in the incubator for the desired exposure time.

  • Post-incubation Processing: After the incubation period, proceed with your downstream assays as planned.

Mandatory Visualizations

Acetaldehyde_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PKC PKC This compound->PKC activates Akt Akt This compound->Akt inhibits ERK ERK This compound->ERK inhibits ROS ROS (Oxidative Stress) This compound->ROS induces DNA_Damage DNA Damage This compound->DNA_Damage causes PI3K PI3K PKC->PI3K activates PKC->ERK activates PI3K->Akt activates CREB CREB Akt->CREB activates Cell_Survival Cell Survival CREB->Cell_Survival promotes p38_MAPK p38 MAPK Apoptosis Apoptosis p38_MAPK->Apoptosis promotes JNK JNK JNK->Apoptosis promotes ROS->p38_MAPK activates ROS->JNK activates

Caption: this compound-induced signaling pathways leading to cellular responses.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (on ice) start->prep_stock prep_working Prepare Working Solutions (fresh, on ice) prep_stock->prep_working treat_cells Treat Cells with This compound Solution prep_working->treat_cells seal_vessel Seal Culture Vessel (e.g., with Parafilm) treat_cells->seal_vessel incubate Incubate at 37°C seal_vessel->incubate assay Perform Downstream Assays incubate->assay end End assay->end

Caption: Workflow for this compound cell culture experiments.

Troubleshooting_Logic issue Inconsistent Results? check_volatility Suspect this compound Loss (High Volatility) issue->check_volatility Yes solution1 Prepare Solutions Fresh check_volatility->solution1 solution2 Minimize Headspace & Seal Vessels Tightly check_volatility->solution2 solution3 Use Short Incubation Times check_volatility->solution3

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Acetaldehyde Storage and Polymerization Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to prevent the polymerization of acetaldehyde during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound polymerization?

This compound can undergo self-addition reactions to form larger molecules called polymers. The primary forms of polymerization are:

  • Trimerization: Three this compound molecules can cyclize to form paraldehyde.

  • Tetramerization: Four this compound molecules can cyclize to form metaldehyde.

  • Linear Polymerization: this compound can also form a long-chain polymer called polythis compound, which is a rubbery solid.[1][2]

These polymerization reactions are often catalyzed by the presence of acids or bases.[3][4]

Q2: Why is preventing polymerization important?

Polymerization of this compound can lead to several issues in a laboratory or manufacturing setting:

  • Loss of product: The formation of polymers reduces the concentration and purity of the this compound monomer.

  • Safety hazards: The polymerization reaction can be exothermic, leading to a potential for pressure buildup in sealed containers.

  • Experimental variability: Using this compound that has partially polymerized can introduce impurities and inaccuracies into experimental results.

Q3: What are the ideal storage conditions for this compound?

To minimize polymerization, this compound should be stored under the following conditions:

  • Temperature: Recommended storage temperature is between 2-8°C.[5][6] Storing at low temperatures helps to slow down the rate of polymerization.

  • Inert Atmosphere: Store under an inert gas like nitrogen or argon.[6] This prevents oxidation and the formation of acetic acid, which can catalyze polymerization.[3]

  • Sealed Containers: Containers should be tightly sealed to prevent exposure to air and moisture.[6][7]

  • Avoid Contaminants: Keep this compound away from acids, bases, oxidizing agents, and combustible materials, as these can initiate polymerization.[5][8]

Troubleshooting Guide

Issue: I've observed a white precipitate or a viscous liquid in my this compound.

This is a common sign of polymerization. The white precipitate is likely metaldehyde or polythis compound, while a more viscous liquid could indicate the formation of paraldehyde.

Troubleshooting Steps:

  • Isolate the Container: Immediately move the container to a well-ventilated area, such as a fume hood.

  • Check Storage Conditions: Verify that the storage temperature is within the recommended 2-8°C range and that the container was properly sealed.

  • Test for Purity: If you need to use the this compound, it is crucial to first determine the purity and the extent of polymerization. This can be done using techniques like headspace gas chromatography (GC) with a flame ionization detector (FID).

  • Consider Purification: If the polymerization is not extensive, you may be able to purify the this compound by distillation. However, be aware that heating can also promote polymerization, so this should be done with caution and ideally under vacuum.

  • Dispose of Unusable Product: If the this compound has significantly polymerized, it should be disposed of according to your institution's hazardous waste guidelines.

Issue: My experiments are giving inconsistent results when using this compound.

This could be due to the use of partially polymerized this compound.

Troubleshooting Workflow:

Troubleshooting_Inconsistent_Results start Inconsistent Experimental Results with this compound check_purity Check this compound Purity (e.g., via GC-FID) start->check_purity polymer_detected Is Polymer Detected? check_purity->polymer_detected purify Purify this compound (e.g., Distillation) polymer_detected->purify Yes review_storage Review Storage and Handling Procedures polymer_detected->review_storage No new_bottle Use a New, Unopened Bottle of this compound purify->new_bottle If purification is not feasible or effective end_good Problem Resolved purify->end_good If purification is successful new_bottle->review_storage implement_sop Implement Strict SOP for This compound Handling review_storage->implement_sop implement_sop->end_good end_bad Problem Persists: Consult with EHS implement_sop->end_bad If problem continues

Caption: Troubleshooting workflow for inconsistent experimental results.

Use of Inhibitors

For long-term storage or in processes where conditions might favor polymerization, the use of a polymerization inhibitor is recommended.

Q4: What are some common inhibitors for this compound polymerization?

Several compounds can be used to inhibit this compound polymerization, including:

  • Ammonium Acetate: This has been shown to be an effective inhibitor.[9]

  • Copper Resinate: Soluble metal resinates like copper resinate can also be used.[10]

  • Phenolic Compounds and Amines: These are general-purpose polymerization inhibitors that can also be effective.[11]

Quantitative Data on Inhibitor Effectiveness

InhibitorRecommended ConcentrationObservationsReference
Ammonium Acetate1:30000 weight ratio (inhibitor to this compound)Can significantly suppress polymerization during storage and transport.[9]
Copper Resinate~0.1% by weightA sample with this inhibitor showed less than 2% polymer after 5 weeks, compared to about 10% in the control.[10]
Paraldehyde (as an impurity)0.03% volumeThis impurity can significantly retard polymerization, reducing the polymer yield to only 2.8% of that in a pure sample under high pressure.

Experimental Protocols

Protocol: Evaluating the Effectiveness of a Polymerization Inhibitor

Objective: To determine the effectiveness of an inhibitor in preventing this compound polymerization under accelerated storage conditions.

Materials:

  • High-purity this compound

  • Candidate inhibitor (e.g., ammonium acetate)

  • Inert gas (nitrogen or argon)

  • Sealed glass vials (e.g., headspace vials)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Incubator or oven capable of maintaining a constant temperature (e.g., 40°C)

Methodology:

  • Preparation of Samples:

    • In a glove box under an inert atmosphere, prepare a stock solution of the inhibitor in this compound at a known concentration.

    • Prepare a series of dilutions of the inhibitor in this compound to test a range of concentrations.

    • Prepare a control sample of this compound with no inhibitor.

    • Dispense equal volumes of each sample and the control into separate, labeled glass vials.

    • Purge the headspace of each vial with inert gas before sealing.

  • Accelerated Stability Study:

    • Place the sealed vials in an incubator at an elevated temperature (e.g., 40°C) to accelerate the polymerization process.

    • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove a set of vials (one for each concentration and the control) for analysis.

  • Analysis of Polymer Content:

    • Use a validated headspace GC-FID method to quantify the amount of this compound monomer remaining in each sample.

    • The formation of polymers (paraldehyde, metaldehyde) can also be monitored if standards are available.

    • The percentage of polymer formed can be calculated by the decrease in the monomer concentration relative to the initial time point.

  • Data Analysis:

    • Plot the percentage of this compound monomer remaining versus time for each inhibitor concentration and the control.

    • Compare the rates of polymerization for the different inhibitor concentrations to determine the most effective concentration.

Experimental Workflow Diagram:

Inhibitor_Effectiveness_Workflow prep_samples Prepare this compound Samples with Varying Inhibitor Concentrations and a Control accelerated_storage Store Samples under Accelerated Conditions (e.g., 40°C) prep_samples->accelerated_storage sampling Collect Samples at Defined Time Intervals accelerated_storage->sampling gc_analysis Analyze Monomer and Polymer Content via Headspace GC-FID sampling->gc_analysis data_analysis Plot Monomer Concentration vs. Time and Compare Polymerization Rates gc_analysis->data_analysis conclusion Determine Optimal Inhibitor Concentration data_analysis->conclusion

Caption: Workflow for evaluating inhibitor effectiveness.

This compound Polymerization Signaling Pathway (Catalysis):

Polymerization_Catalysis cluster_catalysis Catalysis This compound This compound (Monomer) activated_monomer Activated Monomer This compound->activated_monomer Initiation acid_catalyst Acid Catalyst (e.g., H+) acid_catalyst->activated_monomer base_catalyst Base Catalyst (e.g., OH-) base_catalyst->activated_monomer polymer Polymer (Paraldehyde, Metaldehyde, Polythis compound) activated_monomer->polymer Propagation

Caption: Catalytic pathways for this compound polymerization.

References

Artifactual formation of acetaldehyde in biological samples during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the artifactual formation of acetaldehyde during the analysis of biological samples.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the measurement of this compound in biological matrices.

Q1: I am detecting unexpectedly high levels of this compound in my blood samples, especially when ethanol is present. What could be the cause?

A1: The most likely cause is the artifactual formation of this compound from the oxidation of ethanol during your sample preparation and analysis. This is a well-documented phenomenon, particularly during the deproteinization step.[1][2][3] Several factors can contribute to this non-enzymatic oxidation, including the temperature, the duration of incubation, and the pH of the sample.[4]

To address this, consider the following troubleshooting steps:

  • Rapid Deproteinization: Minimize the time between sample collection and deproteinization. For human blood samples, it is recommended to deproteinize them rapidly, in less than 5 seconds.[1]

  • Use of Inhibitors: The addition of thiourea to the deproteinizing agent can help prevent the oxidation of ethanol in the supernatant of tissue preparations.[1][4] However, it is less effective during the deproteinization of blood samples.[1]

  • Correction Curve: You can generate a correction curve by processing control blood samples with known ethanol concentrations under the exact same conditions (dilution, temperature) as your experimental samples. This allows you to estimate and subtract the artifactually formed this compound.[1]

  • Optimized Analytical Method: Employ an analytical method specifically optimized to minimize artifactual formation, such as certain HPLC or GC-based methods.[5][6][7][8]

Q2: My this compound recovery is inconsistent. What factors might be affecting it?

A2: Inconsistent recovery of this compound can be due to its high volatility and its tendency to bind to macromolecules.[5] Here are some factors to investigate:

  • Sample Handling: Due to its low boiling point (20°C), this compound can be lost through evaporation. Cryogenic sampling can be employed to minimize this loss before derivatization.[5]

  • Binding to Proteins: this compound readily binds to proteins, forming adducts.[9][10] This binding can lead to lower recovery of free this compound. The deproteinization step is crucial for releasing bound this compound.

  • pH of Derivatization: If you are using a derivatization agent like 2,4-dinitrophenylhydrazine (DNPH), the pH of the reaction is critical. The optimal pH for the formation of the stable AcH-DNP adduct is around 4.0.[5][8][11]

  • Storage Conditions: The stability of your derivatized product is important. For instance, the AcH-DNP adduct is stable for about two days when stored at -20°C.[5][8] Long-term storage of underivatized samples, even at low temperatures, can also lead to changes in this compound concentration.[12][13]

Q3: How can I prevent the loss of this compound from my samples before analysis?

A3: Preventing the loss of the highly volatile this compound is critical for accurate quantification. Here are some preventative measures:

  • Immediate Processing: Analyze samples as quickly as possible after collection.

  • Cryogenic Sampling: As mentioned, freezing the sample immediately upon collection can prevent evaporative losses.[5]

  • Derivatization: Convert this compound into a more stable, less volatile derivative early in your workflow. Derivatization with agents like DNPH is a common and effective strategy.[5][7][8][11]

  • Sealed Containers: Always use tightly sealed containers for sample collection and storage to minimize headspace and prevent evaporation.

Q4: What are the key differences and considerations when measuring this compound in different biological matrices like whole blood, plasma, and urine?

A4: The matrix itself can significantly influence the measurement of this compound.

  • Whole Blood: Red blood cells contain components that can promote the artifactual formation of this compound from ethanol.[6][14] this compound also binds to hemoglobin.[15] Therefore, methods that separate plasma or use specific trapping agents for this compound before deproteinization are often preferred for whole blood analysis.[6]

  • Plasma: Plasma is generally a cleaner matrix than whole blood, with less potential for artifactual formation. However, this compound can still bind to plasma proteins like albumin.[10]

  • Urine: The artifactual production of this compound in urine is generally lower than in blood but is still dependent on temperature, incubation time, and pH.[4] The presence of substances like ascorbic acid can increase its formation, while thiourea can inhibit it.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from various analytical methods for this compound measurement.

Table 1: Recovery of this compound in Different Biological Matrices

Biological MatrixAnalytical MethodRecovery RateReference
Culture MediaRP-HPLC with DNPH derivatization>88%[5][8][11]
PlasmaRP-HPLC with DNPH derivatization>78%[5][8][11]
BloodRP-HPLC with DNPH derivatization~78% (10% less than plasma)[5]
UrineNot Specified<100% over a pH range of 1.5 to 10[4]

Table 2: Detection Limits of Various Analytical Methods for this compound

Analytical MethodMatrixLimit of Detection (LOD)Reference
RP-HPLC with DNPH derivatizationHepatoma cells, rat blood, plasma~3 µM[5][8][11]
Headspace GC/MSHand Sanitizer0.209 µg/mL[12]
GC-FIDWhole blood, vitreous humour, urine<0.85 mg/L[16]
Headspace GCWhole blood0.2 µM[2]

Key Experimental Protocols

Protocol 1: Measurement of this compound by RP-HPLC with DNPH Derivatization

This protocol is based on an optimized method to minimize artifactual formation.[5][8][11]

  • Sample Collection and Deproteinization:

    • Collect samples (e.g., blood, plasma, cell culture media) and immediately place them on ice.

    • For blood samples, deproteinize rapidly by adding perchloric acid followed by sodium acetate.[11]

  • Derivatization:

    • Adjust the pH of the deproteinized sample to 4.0.

    • Add an 80-fold molar excess of 2,4-dinitrophenylhydrazine (DNPH).

    • Incubate at ambient temperature for 40 minutes to allow for the formation of the stable this compound-hydrazone (AcH-DNP) adduct.

  • Extraction:

    • Extract the AcH-DNP adduct into an organic solvent.

    • Concentrate the sample by evaporation to dryness.

    • Dissolve the residue in acetonitrile for injection into the HPLC system.

  • HPLC Analysis:

    • Use a reverse-phase C18 column.

    • Employ a gradient elution system with acetonitrile and trifluoroacetic acid.

    • Detect the AcH-DNP adduct using a UV/Visible detector.

    • Identify and quantify the this compound peak by comparing its retention time and area to an authentic AcH-DNP standard.

Protocol 2: Minimizing Artifactual this compound in Red Blood Cells using Semicarbazide

This method is designed to measure this compound in red blood cells with minimal artifactual formation.[6]

  • Sample Preparation:

    • Trap free and reversibly bound this compound in red blood cell hemolysates using semicarbazide.

  • Removal of Interfering Components:

    • Remove the stroma by centrifugation.

    • Sequentially remove hemoglobin using ion-exchange chromatography on carboxymethyl Sephadex at a pH of 5.3.

  • Release and Measurement of this compound:

    • Dissociate the eluted semicarbazone with perchloric acid to release the this compound.

    • Measure the released this compound in the protein-free supernatant using headspace gas chromatography (GC).

Visualizations

Diagram 1: Artifactual Formation of this compound

Ethanol Ethanol in Sample Oxidation Non-enzymatic Oxidation Ethanol->Oxidation This compound Artifactual This compound Oxidation->this compound Heat Heat Heat->Oxidation Time Prolonged Incubation Time->Oxidation pH_change Suboptimal pH pH_change->Oxidation Catalysts Presence of Oxidizing Agents Catalysts->Oxidation

Caption: Factors contributing to the artifactual oxidation of ethanol to this compound.

Diagram 2: Experimental Workflow to Minimize Artifactual this compound Formation

cluster_prevention Preventative Steps cluster_analysis Analytical Workflow Inhibitor Add Inhibitor (e.g., Thiourea) Cryo Cryogenic Sampling Deproteinize Rapid Deproteinization Cryo->Deproteinize Sample Biological Sample Sample->Cryo Deproteinize->Inhibitor Derivatize Derivatization (e.g., DNPH) Deproteinize->Derivatize Analysis HPLC or GC Analysis Derivatize->Analysis

Caption: Optimized workflow for accurate this compound measurement.

Diagram 3: this compound Adduct Formation Pathway

This compound This compound SchiffBase Unstable Adduct (Schiff Base) This compound->SchiffBase DNA_Adduct DNA Adduct (e.g., 1,N2-propano-dGuo) This compound->DNA_Adduct Protein Protein (e.g., with Lysine) Protein->SchiffBase StableAdduct Stable Adduct SchiffBase->StableAdduct Rearrangement DNA DNA (e.g., Deoxyguanosine) DNA->DNA_Adduct

Caption: Reaction of this compound with proteins and DNA to form adducts.

References

Improving the sensitivity of acetaldehyde detection in breath analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Acetaldehyde Breath Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the sensitive detection of this compound in exhaled breath.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting this compound in breath?

A1: The primary methods for quantifying this compound in breath samples include Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and laser absorption spectroscopy.[1][2][3][4] SIFT-MS allows for real-time analysis without the need for sample pre-concentration.[3][5][6] GC-MS is considered a gold standard for its high sensitivity and specificity, often requiring a pre-concentration step to detect trace levels of volatile organic compounds (VOCs).[4][7][8] Laser absorption spectroscopy, specifically Tunable Diode Laser Absorption Spectroscopy (TDLAS), offers real-time measurement capabilities with high resolution.[2][9]

Q2: Why is pre-concentration of breath samples often necessary for this compound analysis?

A2: this compound is typically present in breath at very low concentrations, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[1][10][11] Many analytical instruments lack the sensitivity to directly detect these trace amounts. Pre-concentration techniques are employed to enrich the amount of this compound from a larger volume of breath, thereby increasing its concentration to a level that can be accurately measured by the analytical instrument.[7][12]

Q3: What are the key pre-concentration techniques used for this compound in breath?

A3: Common pre-concentration methods include:

  • Needle Trap Devices (NTDs): These devices use a small needle packed with sorbent materials to trap VOCs from a breath sample. They offer advantages such as improved detection limits and reduced sampling time.[10][13][14][15]

  • Solid-Phase Microextraction (SPME): SPME utilizes a fiber coated with an extractive phase to adsorb and concentrate analytes from a sample.[12][16][17][18]

  • Thermal Desorption (TD) Tubes: Breath is drawn through tubes containing a sorbent material that traps VOCs. The trapped compounds are then thermally desorbed into the analytical instrument.[7][11]

Q4: What factors can interfere with the accurate measurement of breath this compound?

A4: Several factors can impact the accuracy of breath this compound measurements:

  • Environmental Contamination: this compound is present in the ambient air, and care must be taken to avoid contamination of the breath sample.[1]

  • Endogenous Production: Microflora in the oral cavity can produce this compound, potentially leading to artificially high readings.[19][20]

  • Interfering Compounds: Other volatile organic compounds in the breath can have similar mass-to-charge ratios or retention times, potentially interfering with the analysis, especially in less specific methods. Acetone is a known potential interferant in some breath alcohol analyzers, though modern instruments often have mechanisms to correct for this.[21][22]

  • Humidity: The high water vapor content in breath can affect the trapping efficiency of some sorbent materials.[7][13]

Q5: How can I ensure the stability of my collected breath samples?

A5: Sample stability is crucial for accurate results. For off-line analysis, storage conditions are critical. Storing samples in appropriate containers like Tedlar bags at low temperatures (e.g., 4°C) can help minimize the degradation of target compounds.[11] However, storage time should be minimized, as the concentration of some VOCs can change over time.[11] Needle trap devices have been shown to offer good stability for some volatile aldehydes for up to 7 days.[10]

Troubleshooting Guides

Issue 1: Low or No this compound Signal
Possible Cause Troubleshooting Step
Inefficient Sample Collection Ensure a proper seal around the mouthpiece to prevent dilution with ambient air. Collect the end-tidal portion of the breath, which is richer in alveolar air and endogenous VOCs.[13]
Ineffective Pre-concentration Optimize the pre-concentration parameters. For SPME, this includes extraction time and temperature.[12][23] For NTDs, ensure the appropriate sorbent material and sampling flow rate are used.[13] Consider using a multi-bed sorbent tube to capture a wider range of VOCs.[10]
Analyte Loss During Desorption For thermal desorption techniques, ensure the desorption temperature and time are sufficient to release all trapped this compound from the sorbent material.
Instrument Sensitivity Check the instrument's calibration and ensure it is performing within specifications. For GC-MS, verify the detector is functioning correctly.
Issue 2: Poor Reproducibility of Results
Possible Cause Troubleshooting Step
Inconsistent Sampling Volume Use a CO2-controlled sampling device to ensure consistent collection of alveolar breath.[13][24] Standardize the volume of breath collected for each sample.
Variable Pre-concentration Efficiency For manual techniques like SPME, ensure consistent exposure time and temperature for each sample.[23] Automated systems can improve reproducibility.[15]
Sorbent Material Degradation Sorbent materials in TD tubes, NTDs, and on SPME fibers can degrade over time and with repeated use. Follow the manufacturer's recommendations for conditioning and replacement.
Instrument Drift Perform regular calibration checks and use an internal standard to correct for instrument variability over time.[25]
Issue 3: Suspected Interference from Other Compounds
Possible Cause Troubleshooting Step
Co-elution in GC-MS Optimize the GC temperature program to improve the separation of this compound from other compounds. Use a column with a different stationary phase for better selectivity.
Isobaric Interference in SIFT-MS SIFT-MS can often distinguish between isobaric compounds by using different precursor ions (H3O+, NO+, O2+).[5][6] Analyze the product ion branching ratios to identify the specific compound.
Contamination from Oral Cavity Have subjects rinse their mouth with water before providing a breath sample to minimize the contribution of oral microflora.[19]

Quantitative Data Summary

Table 1: Detection Limits for this compound in Breath using Various Analytical Methods

Analytical MethodPre-concentration TechniqueLimit of Detection (LOD)Reference
GC-MSMulti-bed Needle Trap Device0.9 ng/L (for 2-butenal, a similar aldehyde)[10]
Laser Absorption Spectroscopy (TDLAS)None (Direct Measurement)80 ppb (for 5s integration)[2][9]
SIFT-MSNone (Direct Measurement)Down to ppb levels[3]
GC-MSStirling Cooling Preconcentration0.01 - 0.09 ppbv (for a range of VOCs)[7]

Table 2: Typical this compound Concentrations in Human Breath

ConditionThis compound Concentration RangeReference
Healthy, non-smoking individuals (endogenous)0 - 104 ppb[1]
Healthy individuals (endogenous)0.2 - 0.6 nmol/L[19][20]
After moderate ethanol consumption (Europeans)5 - 50 nmol/L[19][20]
After ethanol consumption (Japanese with inactive ALDH2)200 - 500 nmol/L[19][20]

Experimental Protocols

Protocol 1: this compound Detection using GC-MS with Needle Trap Device (NTD) Pre-concentration

This protocol is based on methodologies described for enhancing sensitivity in VOC analysis.[10][13]

  • NTD Preparation: Use a triple-bed NTD containing a combination of sorbents like divinylbenzene, Carbopack X, and Carboxen 1000 to efficiently trap this compound and other small VOCs.[13] Condition the NTD according to the manufacturer's instructions before first use.

  • Breath Sampling:

    • Use an automated CO2-controlled sampling device to selectively collect alveolar breath.[13][24]

    • Set the sampling flow rate between 2-30 ml/min and the sampling volume between 10-100 ml.[13]

    • Attach the NTD to the sampling device and collect the breath sample.

  • Thermal Desorption:

    • Place the NTD in the injection port of the GC-MS.

    • Utilize thermal expansion for desorption of the trapped analytes directly into the GC column.

  • GC-MS Analysis:

    • Gas Chromatograph (GC):

      • Column: Use a suitable capillary column, for example, a 5% phenyl methylpolysiloxane column.

      • Carrier Gas: Helium at a constant flow rate.

      • Temperature Program: Optimize the temperature ramp to achieve good separation of this compound from other breath components. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C).

    • Mass Spectrometer (MS):

      • Operate in selected ion monitoring (SIM) mode to enhance sensitivity for this compound. Monitor characteristic ions of this compound (e.g., m/z 29, 43, 44).

      • Set the transfer line and ion source temperatures appropriately (e.g., 250°C and 230°C, respectively).[4]

  • Data Analysis:

    • Identify the this compound peak based on its retention time and the presence of the characteristic ions.

    • Quantify the concentration using a calibration curve generated from standard gas mixtures.

Protocol 2: Real-time this compound Monitoring using SIFT-MS

This protocol is based on the principles of direct mass spectrometry for breath analysis.[1][3][6]

  • Instrument Setup:

    • Allow the SIFT-MS instrument to warm up and stabilize.

    • Select the precursor ions for analysis. H3O+ is typically used for this compound quantification.[1]

  • Background Air Measurement:

    • Before analyzing the breath sample, measure the ambient air to determine the background concentration of this compound.

  • Breath Sampling:

    • Have the subject exhale directly into the heated, inert sampling tube of the SIFT-MS instrument.

    • Ensure a consistent and gentle exhalation for a predetermined period (e.g., 15-20 seconds).

  • Real-time Data Acquisition:

    • The SIFT-MS instrument will continuously draw a small amount of the sample into the flow tube.

    • The instrument software will calculate the real-time concentration of this compound based on the reaction rates of the precursor and product ions.

  • Data Analysis:

    • The concentration of this compound in the breath is displayed in real-time.

    • The data can be averaged over the stable end-tidal portion of the exhalation.

    • Subtract the background air concentration from the breath concentration to determine the endogenous level.

Visualizations

Experimental_Workflow_GC_MS_NTD cluster_sampling Breath Sampling cluster_analysis Analysis start Subject Exhales co2_sampler CO2-Controlled Sampler start->co2_sampler Alveolar Breath ntd Needle Trap Device (NTD) co2_sampler->ntd Trapping VOCs desorption Thermal Desorption ntd->desorption gc_ms GC-MS System gc_ms->desorption separation GC Separation desorption->separation detection MS Detection separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Workflow for this compound Detection using GC-MS with NTD.

Experimental_Workflow_SIFT_MS cluster_sampling Direct Sampling cluster_analysis Real-time Analysis subject Subject Exhales sampling_inlet Heated Sampling Inlet subject->sampling_inlet ionization Chemical Ionization sampling_inlet->ionization sift_ms SIFT-MS Instrument sift_ms->ionization mass_analysis Mass Analysis ionization->mass_analysis quantification Real-time Quantification mass_analysis->quantification

Caption: Workflow for Real-time this compound Detection using SIFT-MS.

References

Technical Support Center: Minimizing Acetaldehyde Contamination in Laboratory Air

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, measure, and control acetaldehyde contamination in the laboratory environment.

Troubleshooting Guide: High this compound Levels

If you suspect high levels of this compound in your laboratory, follow this workflow to identify the source and implement corrective actions.

G cluster_0 Troubleshooting Workflow start Suspicion of this compound Contamination observe Observe Symptoms: - Personnel: Eye/respiratory irritation, headache - Experiments: Cell viability issues, altered cell signaling start->observe identify Identify Potential Sources: - Building materials (paints, flooring) - Lab equipment (off-gassing) - Chemical storage/handling - Ethanol oxidation observe->identify measure Measure this compound Levels: - Use detection methods (GC, HPLC) - Compare to exposure limits identify->measure high_levels Levels Exceed Acceptable Limits? measure->high_levels implement Implement Control Measures: 1. Increase Ventilation 2. Use Fume Hoods 3. Review Chemical Handling 4. Install Air Purification high_levels->implement Yes resolved Issue Resolved high_levels->resolved No re_measure Re-measure Levels implement->re_measure re_measure->high_levels no_change Consult Safety Officer re_measure->no_change No Improvement

Caption: Troubleshooting workflow for suspected this compound contamination.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and why is it a concern in a laboratory setting?

This compound (ethanal) is a volatile organic compound (VOC) that can be present in laboratory air.[1][2] It is a concern due to its potential to adversely affect both laboratory personnel and sensitive experiments. For personnel, it is a recognized irritant of the skin, eyes, and respiratory tract and is classified as a human carcinogen.[1][3] For experiments, particularly in cell culture, this compound can induce cytotoxicity, inhibit cell proliferation, and interfere with cellular signaling pathways.[4][5][6][7]

Q2: What are the common sources of this compound in laboratory air?

Sources of this compound in a lab can be numerous and include:

  • Building Materials and Furnishings: Off-gassing from paints, coatings, flooring, adhesives, and wood products.[2]

  • Industrial Processes and Combustion: It is a byproduct of incomplete combustion from sources like vehicle exhaust, which can enter the building's air intake.[1][2]

  • Chemical Reactions: this compound can form from the oxidation of ethanol.[1] Improperly stored or handled ethanol can be a source.

  • Laboratory Equipment: Some plastics and resins used in equipment can release this compound over time.

  • Consumer Products: Items like disinfectants, air deodorizers, and cleaning agents can contain or produce this compound.[8]

Health and Safety

Q3: What are the health effects of exposure to this compound?

Exposure to this compound can cause a range of health effects depending on the concentration and duration of exposure.

  • Acute (Short-Term) Effects: Irritation of the eyes, skin, and respiratory tract is common.[1][3][9] Symptoms can include headaches, nausea, and vomiting.[1] At concentrations of 25-50 ppm, eye irritation has been observed after just 15 minutes of exposure.[1][10]

  • Chronic (Long-Term) Effects: Chronic exposure can lead to symptoms resembling alcoholism.[3] The International Agency for Research on Cancer (IARC) classifies this compound as a Group 1 carcinogen, meaning it is carcinogenic to humans.[1]

Q4: What are the permissible exposure limits for this compound in the workplace?

Various organizations have set exposure limits for this compound in workplace air. These are summarized in the table below. It is crucial to consult your local regulations and institutional safety guidelines.

OrganizationExposure Limit (8-hour Time-Weighted Average)Ceiling/Short-Term LimitNotes
OSHA (PEL) 200 ppm-Legally enforceable limit.[11][12]
ACGIH (TLV) -25 ppm (Ceiling)Should not be exceeded at any time during the workday.[2][11][12]
NIOSH (REL) Lowest Feasible Concentration-Recommends limiting exposure as it is a potential occupational carcinogen.[2][11][12]
Cal/OSHA (PEL) -25 ppm (Ceiling)[2]

PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit.

Impact on Experiments

Q5: How can this compound contamination affect my cell culture experiments?

This compound can have significant detrimental effects on in vitro studies:

  • Cytotoxicity: It can decrease cell viability and induce apoptosis (programmed cell death).[5][7]

  • Inhibition of Proliferation: this compound has been shown to slow down or arrest the cell cycle, leading to reduced cell replication.[4][6]

  • Altered Cell Signaling: It can interfere with critical signaling pathways, such as inhibiting the activation of Akt, which is important for cell survival.[5]

  • Increased Permeability: In intestinal epithelial cell models, this compound has been shown to disrupt tight junctions, increasing paracellular permeability.[13]

G cluster_0 Impact of this compound on Cell Cultures This compound This compound Contamination Cytotoxicity Induces Cytotoxicity (Apoptosis) This compound->Cytotoxicity Proliferation Inhibits Cell Proliferation (Cell Cycle Arrest) This compound->Proliferation Signaling Alters Cell Signaling (e.g., Akt Pathway) This compound->Signaling Permeability Disrupts Tight Junctions (Increases Permeability) This compound->Permeability Result Compromised Experimental Results Cytotoxicity->Result Proliferation->Result Signaling->Result Permeability->Result G cluster_0 Air Sampling & Analysis Workflow (GC) start Calibrate Air Sampling Pump collect Collect Air Sample on Sorbent Tube start->collect desorb Desorb Sample with Toluene collect->desorb analyze Analyze via Gas Chromatography (GC) desorb->analyze quantify Quantify using Calibration Curve analyze->quantify end Report Concentration quantify->end

References

Addressing matrix effects in acetaldehyde quantification by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of acetaldehyde using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my this compound quantification?

A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix (e.g., salts, lipids, and metabolites from plasma, urine, or tissue).[1] This interference occurs within the mass spectrometer's ion source and can lead to:

  • Ion Suppression: The most common effect, where matrix components reduce the ionization of this compound, leading to a weaker signal and an underestimation of its true concentration.[1][2]

  • Ion Enhancement: A less common effect where matrix components increase the ionization of this compound, causing an overestimation of its concentration.[1][3]

Because matrix effects can vary between samples and are often not reproducible, they can severely compromise the accuracy and precision of quantification.[1]

Q2: My this compound results are inconsistent and show poor reproducibility. What could be the cause?

A: Inconsistent and irreproducible results in this compound quantification are frequently due to unaddressed matrix effects. The complex and variable nature of biological and environmental samples means that the extent of ion suppression or enhancement can differ from sample to sample. Other contributing factors can include the inherent volatility and reactivity of this compound.[4][5]

Q3: How can I determine if my assay is suffering from matrix effects?

A: Two primary methods can be used to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a standard this compound solution into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system.[6] Any dip or rise in the baseline signal as the matrix components elute indicates regions of ion suppression or enhancement, respectively.

  • Post-Extraction Spike: This quantitative method compares the response of this compound spiked into a pre-extracted blank matrix to the response of this compound in a neat solvent. A significant difference in signal intensity indicates the presence of matrix effects.

Troubleshooting Guides

Issue: Low signal intensity and poor sensitivity for this compound.

This is a common problem often linked to ion suppression from the sample matrix and the inherent properties of this compound.

Recommended Solutions:

  • Derivatization: this compound is a volatile and polar molecule, making it challenging to retain on standard reversed-phase columns and to ionize efficiently. Derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) creates a more stable, less volatile, and more easily ionizable derivative (AcH-DNP).[7][8][9][10] This significantly improves chromatographic behavior and detection sensitivity.

  • Stable Isotope Dilution (SID): This is considered the gold standard for correcting matrix effects.[11][12] An isotopically labeled internal standard (e.g., ²H₄-acetaldehyde) is added to the sample at the very beginning of the sample preparation process.[5] This standard experiences the same matrix effects and processing variations as the native this compound. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, as the ratio remains unaffected by signal suppression or enhancement.[12]

  • Optimize Sample Preparation: Rigorous sample cleanup is crucial to remove interfering matrix components before LC-MS analysis.[13][14]

    • Protein Precipitation (PPT): Use precipitants like acetonitrile or trichloroacetic acid to remove the bulk of proteins from biological samples.[13][15]

    • Liquid-Liquid Extraction (LLE): This technique can separate this compound (or its derivative) from water-soluble matrix components.[13]

    • Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup by selectively retaining the analyte while washing away interfering compounds.[13]

Experimental Protocols & Data

Protocol 1: this compound Derivatization with DNPH

This protocol is adapted from optimized methods for biological samples.[7][8][10]

  • Sample Deproteinization: To 100 µL of sample (e.g., plasma, cell culture medium), add 100 µL of 3 M perchloric acid. Vortex and centrifuge at 3,000 x g for 10 minutes at 4°C.[7]

  • pH Adjustment: Transfer the supernatant to a new tube and adjust the pH to 4.0.

  • Derivatization Reaction: Add an 80-fold molar excess of DNPH (2 mg/mL dissolved in 6 N HCl) to the sample.[7][10]

  • Incubation: Incubate the mixture for 40-60 minutes at ambient temperature with shaking.[7][10]

  • Reaction Quench: Stop the reaction by adding three volumes of 3 M sodium acetate buffer (pH 9.0).[7]

  • Extraction: Extract the resulting this compound-hydrazone (AcH-DNP) derivative using an appropriate organic solvent (e.g., acetonitrile) or via solid-phase extraction.[7]

  • Analysis: The extracted sample is then ready for LC-MS/MS analysis.

Protocol 2: Standard Addition Method

The standard addition method is a powerful technique to compensate for matrix effects by creating a calibration curve within the sample matrix itself.[16]

  • Sample Aliquoting: Divide the unknown sample into several equal aliquots.

  • Spiking: To each aliquot (except for one, which will serve as the blank), add a known and increasing amount of this compound standard.

  • Sample Processing: Process all aliquots (including the un-spiked one) identically through the entire sample preparation and analysis workflow (e.g., derivatization, extraction).

  • Data Analysis: Measure the instrument response for each aliquot. Plot the response against the concentration of the added standard.

  • Quantification: The absolute concentration of this compound in the original sample is determined by extrapolating the linear regression line to the x-intercept.

Quantitative Data Summary

The following table summarizes typical performance metrics from validated this compound quantification methods.

ParameterMethodMatrixValueReference
Limit of Detection (LOD) Headspace GC-MSMurine Neuronal Tissue0.1 µM[4]
Limit of Quantification (LOQ) Headspace GC-MSMurine Neuronal Tissue1 µM[4]
Linear Range GC-MS with SIDMouse Blood/Tissues6.25 - 800 µM[5]
Recovery RP-HPLC with DNPHCulture Media>88%[7][8]
Recovery RP-HPLC with DNPHPlasma>78%[7][8]
Intraday Accuracy RP-HPLC with DNPHPlasma<9%[7][8]
Interday Accuracy RP-HPLC with DNPHPlasma<15%[7][8]

Visual Guides

Workflow for Mitigating Matrix Effects

The following diagram illustrates a decision-making workflow for addressing matrix effects in this compound quantification.

cluster_start Start: Experimental Goal cluster_prep Sample Preparation & Analysis cluster_quant Quantification Strategy cluster_result Outcome Start Quantify this compound in Complex Matrix Derivatization Derivatization with DNPH/3-NPH (Improves Stability & Sensitivity) Start->Derivatization SamplePrep Sample Cleanup (PPT, LLE, or SPE) Derivatization->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS QuantMethod Choose Quantification Method LCMS->QuantMethod SID Stable Isotope Dilution (SID) - Add Labeled Standard Early - High Accuracy & Precision QuantMethod->SID Recommended 'Gold Standard' StdAdd Standard Addition - Compensates for Matrix - More Labor Intensive QuantMethod->StdAdd Alternative ExtCal External Calibration - Prone to Matrix Effects - Requires Extensive Cleanup QuantMethod->ExtCal Use with Caution Result Accurate & Reproducible This compound Quantification SID->Result StdAdd->Result

Caption: Decision workflow for this compound quantification.

Principle of Stable Isotope Dilution (SID)

This diagram explains the fundamental principle of the Stable Isotope Dilution technique.

cluster_sample Initial Sample State cluster_process Sample Processing & Analysis cluster_result Final Quantification Analyte Sample with Native this compound (A) Mix Spike Sample with A Analyte->Mix IS Known Amount of Labeled Standard (A*) IS->Mix Cleanup Sample Preparation (Derivatization, Extraction, etc.) Losses affect A and A equally Mix->Cleanup MS Mass Spectrometry Analysis Measures Ratio of A / A* Cleanup->MS Ratio Ratio (A/A) is Independent of Sample Loss or Ion Suppression MS->Ratio Calculation Calculate Original Amount of A Based on Known Amount of A and Measured Ratio Ratio->Calculation

Caption: The principle of Stable Isotope Dilution.

References

Technical Support Center: Strategies to Reduce Acetaldehyde Levels in Fermented Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in managing acetaldehyde levels during fermentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during fermentation experiments that can lead to elevated this compound levels.

Q1: My final fermented product has a harsh, green apple-like off-flavor. What is the likely cause?

A high concentration of this compound is the most probable cause of a sharp, green apple, or nutty off-flavor in fermented products like beer and wine.[1] this compound is a natural intermediate compound formed by yeast during the conversion of glucose to ethanol.[2] While it is typically reduced to ethanol by the end of a healthy fermentation, elevated levels can persist if the fermentation process is stressed or incomplete.[2]

Q2: What are the primary factors that contribute to high this compound levels in my fermentation?

Several factors can lead to the accumulation of this compound. These include:

  • Premature Removal of Yeast: Separating the product from the yeast too early can prevent the yeast from reabsorbing and converting this compound into ethanol during the conditioning phase.[2]

  • Yeast Strain Selection: Different yeast strains have varying capacities for producing and reducing this compound. Some strains are naturally high producers.[3]

  • Fermentation Temperature: High fermentation temperatures can stress the yeast, leading to increased this compound production.[2] Conversely, a controlled increase in temperature towards the end of fermentation can aid in its reduction.

  • Oxygen Exposure: Introducing oxygen, especially after primary fermentation, can cause the oxidation of ethanol back into this compound.[2]

  • Nutrient Deficiencies: Insufficient levels of key nutrients, particularly zinc, can impair yeast health and enzymatic activity required for this compound reduction.[4]

  • Incomplete Fermentation: If fermentation is halted before all sugars are consumed, the yeast may not have had sufficient time to reduce the this compound it produced.[2]

Q3: I suspect high this compound levels. How can I confirm this and what are the immediate steps to remedy the issue in my current batch?

To confirm, you would need to perform a quantitative analysis using methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For immediate remedial action, if the yeast is still viable, you can try extending the conditioning period.[5] Allowing the product to rest on the yeast for a longer duration can facilitate the re-absorption and conversion of this compound to ethanol.[5] For wine, a careful addition of sulfur dioxide (SO2) can bind with this compound, reducing its sensory impact.[6]

Q4: My fermentation seems to be stuck, and I'm detecting this compound. What should I do?

A stuck fermentation is a common cause of high this compound. The primary goal is to restart fermentation. You can try gently rousing the yeast back into suspension. If that fails, creating a yeast starter with a healthy, active yeast strain and pitching it into the stalled batch can re-initiate fermentation and subsequent this compound cleanup.[7]

Q5: How does zinc supplementation help in reducing this compound, and what is the recommended dosage?

Zinc is a crucial cofactor for the enzyme alcohol dehydrogenase (ADH1), which is responsible for converting this compound to ethanol.[4] A deficiency in zinc can lead to reduced enzyme function and consequently, higher residual this compound. While most all-malt worts provide some zinc, supplementation may be necessary, especially in high-gravity fermentations. The recommended level of zinc in wort for healthy fermentation is typically between 0.3-0.5 ppm.[8]

Data Presentation

The following tables summarize key quantitative data related to this compound management.

Table 1: Optimal Fermentation Temperatures for this compound Control

Fermented ProductYeast TypeOptimal Temperature RangeNotes
BeerAle Yeast18°C to 22°C (65°F to 72°F)[2]Temperatures above 24°C (75°F) can increase this compound.[2]
BeerLager Yeast9°C to 14°C (48°F to 58°F)[2]Cooler temperatures are crucial for clean lager fermentations.
WineVariousStrain DependentA fermentation temperature of 30°C has been shown to considerably increase this compound production in some strains.[3]
YogurtThermophilic Cultures42°COptimal for sensory characteristics and can influence this compound levels.[9]

Table 2: Impact of Yeast Strain on this compound Production in Wine

Yeast PhenotypeThis compound Production Range (in synthetic medium)Associated By-products
Low this compound ProducersA few mg/LLower levels of acetic acid, acetoin, and higher alcohols.[3]
Medium this compound ProducersVariable-
High this compound ProducersUp to ~60 mg/LHigher levels of acetic acid, acetoin, and higher alcohols.[3]

Experimental Protocols

Protocol 1: Quantification of this compound using HPLC with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

This protocol provides a method for the quantification of this compound in microbial fermentation samples.[10][11]

1. Principle: this compound is a volatile compound, making direct analysis challenging.[10][11] This method involves a derivatization reaction with 2,4-dinitrophenylhydrazine (DNPH) to form a stable this compound-2,4-DNPH product. This derivative can then be quantified using High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm.[10][11]

2. Materials:

  • 2,4-dinitrophenylhydrazine (DNPH)

  • Phosphoric acid (H3PO4)

  • Acetonitrile (HPLC grade)

  • This compound standard solution

  • Microbial fermentation sample

  • Eppendorf tubes (2.0 mL)

  • Centrifuge

  • Vortex mixer

  • HPLC system with UV detector

  • Shim-Pack XR ODS column (or equivalent)

3. Procedure:

  • Preparation of Derivatization Reagent (0.9 g/L 2,4-DNPH in 1.0% Phosphoric Acid/Acetonitrile):

    • In a fume hood, dissolve 0.09 g of 2,4-DNPH in approximately 50 mL of acetonitrile in a 100 mL volumetric flask.

    • Add 1.0 mL of phosphoric acid.

    • Bring the volume to 100 mL with acetonitrile.

  • Sample Preparation and Derivatization:

    • Collect 1.0 mL of the fermentation sample and place it in a 2.0 mL Eppendorf tube on ice.

    • Centrifuge the sample at 21,300 x g for 5 minutes to pellet the cells.

    • Carefully transfer the supernatant to a new labeled Eppendorf tube.

    • Dilute the supernatant with the derivatization reagent (a 1:10 dilution is a good starting point).

    • Vortex the mixture for 10 seconds.

    • Allow the derivatization reaction to proceed overnight (12-16 hours) on a nutating mixer.

  • HPLC Analysis:

    • Centrifuge the derivatized sample to pellet any precipitate.

    • Transfer the supernatant to an HPLC vial.

    • Inject the sample into the HPLC system.

    • Run the analysis using a suitable gradient method with a mobile phase of acetonitrile and water.

    • Detect the this compound-2,4-DNPH peak at 254 nm.

  • Quantification:

    • Prepare a standard curve using known concentrations of this compound (e.g., 0.01 mM, 0.1 mM, 1.0 mM, 10 mM) that have undergone the same derivatization process.

    • Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

Protocol 2: Quantification of this compound using Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the sensitive detection of volatile compounds like this compound in liquid samples.[12]

1. Principle: Headspace GC-MS analysis involves sampling the vapor phase in equilibrium with the liquid sample in a sealed vial. This technique is ideal for volatile compounds like this compound as it minimizes matrix effects. The separated compounds are then identified and quantified by mass spectrometry.

2. Materials:

  • Headspace vials (e.g., 20 mL) with crimp caps

  • Gas-tight syringe

  • GC-MS system with a headspace autosampler

  • Capillary column (e.g., Rtx-1301)

  • This compound standard solution

  • Helium (carrier gas)

3. Procedure:

  • Sample Preparation:

    • Pipette a known volume of the fermentation sample into a headspace vial.

    • If required, add an internal standard.

    • Immediately seal the vial with a crimp cap.

  • Headspace GC-MS Analysis:

    • Place the vial in the headspace autosampler, which will incubate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow for equilibration between the liquid and vapor phases.

    • The autosampler will then inject a specific volume of the headspace gas into the GC inlet.

    • GC Conditions (example):

      • Injector Temperature: 200°C

      • Column: Rtx-1301 (60 m x 0.25 mm ID x 1.00 µm)

      • Oven Program: Hold at 38°C for 8 min, then ramp to 170°C at 40°C/min, hold for 5.7 min.[12]

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (example):

      • Transfer Line Temperature: 250°C

      • Ion Source Temperature: 230°C

      • Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of this compound.

  • Quantification:

    • Prepare a standard curve by analyzing known concentrations of this compound in a matrix similar to the sample.

    • Quantify the this compound in the sample by comparing its peak area to the standard curve.

Visualizations

Acetaldehyde_Metabolic_Pathway substrate substrate intermediate intermediate product product enzyme enzyme cofactor cofactor Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis This compound This compound Pyruvate->this compound Decarboxylation PDC Pyruvate Decarboxylase Pyruvate->PDC Ethanol Ethanol This compound->Ethanol Reduction ADH1 Alcohol Dehydrogenase 1 This compound->ADH1 PDC->this compound CO2 CO₂ PDC->CO2 ADH1->Ethanol NAD NAD+ ADH1->NAD NADH NADH NADH->ADH1 e⁻ donor Zn Zinc (Cofactor) Zn->ADH1 required for activity

Caption: Metabolic pathway of this compound formation and reduction during yeast fermentation.

Troubleshooting_Workflow start_node start_node decision_node decision_node process_node process_node result_node result_node start High this compound Suspected check_fermentation Is Fermentation Complete? start->check_fermentation check_temp Was Fermentation Temp Too High? check_fermentation->check_temp Yes restart_fermentation Restart Fermentation check_fermentation->restart_fermentation No check_o2 Post-Fermentation Oxygen Exposure? check_temp->check_o2 No control_temp Optimize Temperature Control check_temp->control_temp Yes check_yeast_health Yeast Health Issues? check_o2->check_yeast_health No minimize_o2 Improve Oxygen Exclusion Practices check_o2->minimize_o2 Yes extend_conditioning Extend Conditioning Time on Yeast check_yeast_health->extend_conditioning No improve_yeast_management Review Yeast Pitching Rate, Nutrients (Zinc), and Handling check_yeast_health->improve_yeast_management Yes resolved Issue Resolved extend_conditioning->resolved restart_fermentation->resolved control_temp->extend_conditioning minimize_o2->extend_conditioning improve_yeast_management->resolved

Caption: Troubleshooting workflow for high this compound levels in fermented products.

Experimental_Workflow step_node step_node action_node action_node analysis_node analysis_node output_node output_node sample_collection 1. Collect Fermentation Sample centrifugation 2. Centrifuge to Separate Supernatant sample_collection->centrifugation derivatization 3. Derivatize with DNPH centrifugation->derivatization incubation 4. Incubate for Complete Reaction derivatization->incubation hplc_analysis 5. HPLC or GC-MS Analysis incubation->hplc_analysis quantification 6. Quantify Against Standard Curve hplc_analysis->quantification result This compound Concentration (mg/L) quantification->result

Caption: Experimental workflow for the quantification of this compound.

References

Validation & Comparative

A Comparative Guide to Acetaldehyde Quantification: Mass Spectrometry vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of acetaldehyde is critical due to its role as a key metabolite of ethanol, a volatile organic compound, and a potential carcinogen. This guide provides an objective comparison of mass spectrometry-based methods with other analytical techniques for the quantification of this compound, supported by experimental data from peer-reviewed studies.

This document outlines the performance of various methods, details experimental protocols for key techniques, and provides visual workflows to aid in methodological selection and implementation.

Quantitative Performance Data

The selection of an analytical method for this compound quantification is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. Mass spectrometry methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are frequently favored for their high specificity and sensitivity. The following tables summarize the validation parameters of different analytical techniques for this compound measurement, providing a clear comparison of their quantitative performance.

Table 1: Performance Characteristics of this compound Quantification Methods

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Accuracy (% Recovery)Precision (%RSD)Sample MatrixReference
GC-MS (SPME, PFBHA derivatization) 5.74 - 175.03 ng/gNot Specified0.949 - 0.999368.37 - 128.22%1.34 - 14.53%Various Foods[1]
Headspace GC-MS/MS Not Specified0.2 µg/mL> 0.999691.8 - 106.2% (Intraday), 94.7 - 105.5% (Interday)2.3 - 6.5% (Intraday), 2.0 - 10.1% (Interday)Human Plasma[2][3]
Headspace GC-MS 0.1 µM1 µM> 0.9990 - 110%< 10%Murine Neuronal Tissue[4]
LC-MS/MS (DNPH derivatization) 0.5 µg/L1.9 µg/LNot SpecifiedNot SpecifiedNot SpecifiedMineral Water[5]
RP-HPLC (DNPH derivatization) ~3 µMNot SpecifiedLinear up to 80 µM<9% (Intraday), <15% (Interday)Not SpecifiedCulture Media, Blood, Plasma[6][7]
Enzymatic Assay (Fluorometric) Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedBiological Samples, Food/Beverages[8]
Enzymatic Assay (Spectrophotometric) 0.044 mg/L0.176 mg/LLinear from 0.5 to 20 µ g/assay Not Specified0.005 - 0.010 absorbance difference in duplicatesFood and Beverages[9]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are protocols for two common mass spectrometry-based approaches for this compound quantification.

Headspace Gas Chromatography-Tandem Mass Spectrometry (HS-GC-MS/MS)

This method is highly suitable for the analysis of volatile compounds like this compound in complex biological matrices.

  • Sample Preparation:

    • Collect plasma samples and store them at ultra-low temperatures.

    • For analysis, thaw the samples. A simple preparation process is often sufficient without extensive extraction.[2][3]

  • Instrumentation (Example Settings):

    • Gas Chromatograph: Agilent 7890B GC[2]

    • Mass Spectrometer: Agilent 7000C Triple Quadrupole MS[2]

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)[2]

    • Oven Program: Start at 38°C, hold for 8 minutes, then ramp to 170°C at 40°C/min and hold for 5.7 minutes.[4]

    • Injector Temperature: 200°C[4]

    • Transfer Line Temperature: 250°C[4]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

    • MS Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).[10][11] For this compound, precursor and product ions might be m/z 44.1 -> 29.1.[2]

  • Data Analysis:

    • Quantification is performed using a calibration curve generated from standards of known this compound concentrations. An internal standard, such as deuterated this compound (this compound-d4), is often used to improve accuracy and precision.[12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization

For non-volatile or thermally labile derivatives of this compound, LC-MS/MS is the method of choice. Derivatization is typically required to improve chromatographic retention and ionization efficiency.

  • Derivatization with 2,4-Dinitrophenylhydrazine (DNPH):

    • Deproteinize the sample (e.g., plasma, cell culture medium).[6][7]

    • Adjust the pH of the sample to approximately 4.0.[6][7]

    • Add an 80-fold molar excess of DNPH solution.[6][7]

    • Incubate the reaction mixture for about 40 minutes at room temperature to form the stable this compound-2,4-dinitrophenylhydrazone (AcH-DNP) derivative.[6]

  • Instrumentation (Example Settings):

    • Liquid Chromatograph: Agilent 1200 series HPLC[6]

    • Column: C18 reverse-phase column (e.g., Agilent ZORBAX XDB C18, 150 × 4.6 mm, 5 µm).[7]

    • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid.[11]

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.[13]

    • MS Mode: Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for the AcH-DNP derivative.

  • Data Analysis:

    • A calibration curve is constructed by analyzing a series of derivatized this compound standards. The concentration in the samples is determined by comparing their peak areas to this curve.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams, generated using Graphviz, illustrate the workflows for a typical mass spectrometry-based validation study and a decision tree for method selection.

cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_validation Method Validation cluster_quant Quantification Sample Biological or Food Sample Homogenization Homogenization/Extraction Sample->Homogenization Derivatization Derivatization (e.g., PFBHA, DNPH) Homogenization->Derivatization Cleanup Sample Cleanup (e.g., SPE) Derivatization->Cleanup GCMS_LCMS GC-MS or LC-MS/MS Cleanup->GCMS_LCMS DataAcquisition Data Acquisition (SIM/MRM) GCMS_LCMS->DataAcquisition Linearity Linearity DataAcquisition->Linearity LOD_LOQ LOD & LOQ DataAcquisition->LOD_LOQ Accuracy Accuracy DataAcquisition->Accuracy Precision Precision DataAcquisition->Precision Specificity Specificity DataAcquisition->Specificity Quantification Quantification of this compound Linearity->Quantification LOD_LOQ->Quantification Accuracy->Quantification Precision->Quantification Specificity->Quantification

Caption: Workflow for this compound Measurement Validation by Mass Spectrometry.

cluster_start cluster_questions cluster_methods Start Start: Need to Measure this compound HighSensitivity High Sensitivity & Specificity Required? Start->HighSensitivity VolatileSample Volatile Sample Matrix? HighSensitivity->VolatileSample No GCMS GC-MS or GC-MS/MS HighSensitivity->GCMS Yes HighThroughput High-Throughput Screening? VolatileSample->HighThroughput Yes HPLC HPLC-UV with Derivatization VolatileSample->HPLC No LCMS LC-MS/MS with Derivatization HighThroughput->LCMS No EnzymaticAssay Enzymatic Assay HighThroughput->EnzymaticAssay Yes

References

A Comparative Guide: GC-FID vs. HPLC for Acetaldehyde Analysis in Wine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of acetaldehyde in wine is crucial due to its impact on sensory perception and potential health implications. This guide provides a comprehensive comparison of two common analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC). We will delve into their respective performances, supported by experimental data, and provide detailed protocols to aid in methodological decisions.

At a Glance: Performance Comparison

The choice between GC-FID and HPLC for this compound analysis often depends on the specific requirements of the study, such as sensitivity, sample throughput, and existing laboratory instrumentation. Below is a summary of key performance parameters for each technique.

Performance ParameterGC-FID (with Headspace Sampling)HPLC (with UV Detection after DNPH Derivatization)
Linearity (R²) > 0.995[1]> 0.999[2]
Limit of Detection (LOD) 0.2 - 1.0 mg/L[1]~3 µM (~0.132 mg/L)[3][4]
Limit of Quantification (LOQ) 0.67 - 3.38 mg/L[1]Not explicitly stated in wine, but quantifiable at low mg/L
Recovery 92 - 106%[1]>78% in plasma, >88% in culture media[3][4]
Precision (CV%) 2.7 - 6.3%[1]<9% (intraday), <15% (interday) in plasma[3][4]
Sample Preparation Minimal, direct headspace injection or HS-SPMERequires derivatization (e.g., with DNPH)
Analysis Time Typically shorter run timesCan be longer due to derivatization and chromatography
Selectivity High for volatile compoundsDependent on derivatization and chromatographic separation
Cost Generally lower instrumentation and running costsCan be higher depending on the detector and solvents

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate results. The following sections outline representative protocols for both GC-FID and HPLC analysis of this compound in wine.

GC-FID with Headspace Solid-Phase Microextraction (HS-SPME)

This method is favored for its simplicity and high sensitivity for volatile compounds like this compound.[5]

1. Sample Preparation:

  • Transfer 1 mL of wine sample into a 20 mL headspace vial.[1]

  • Add a salt, such as NaCl, to increase the volatility of this compound.

  • If on-fiber derivatization is used, a derivatizing agent like O-(pentafluorobenzyl)hydroxylamine can be added to the vial or the fiber can be pre-loaded.[5]

  • Seal the vial with a crimp cap.

2. HS-SPME Procedure:

  • Incubate the vial at a controlled temperature (e.g., 100°C) for a specific time (e.g., 10 minutes) to allow this compound to equilibrate in the headspace.[1]

  • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period to adsorb the analytes.

3. GC-FID Analysis:

  • Injector: Transfer the adsorbed analytes by desorbing the SPME fiber in the hot GC inlet (e.g., 250°C) in splitless mode.[1]

  • Column: A capillary column suitable for volatile compounds, such as a DB-624 (30 m x 0.32 mm, 1.80 µm), is commonly used.[1]

  • Oven Program: Start at a low temperature (e.g., 40°C, hold for 5 min), then ramp up to a higher temperature (e.g., 10°C/min to 150°C, then 25°C/min to 200°C and hold).[1]

  • Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1 mL/min).[1]

  • Detector: Flame Ionization Detector (FID) at a high temperature (e.g., 300°C).[1]

HPLC with UV Detection following DNPH Derivatization

This method requires a chemical derivatization step to make the non-UV-absorbing this compound detectable by a UV detector. 2,4-dinitrophenylhydrazine (DNPH) is a common derivatizing agent.[3][6]

1. Derivatization Reagent Preparation:

  • Prepare a solution of 2,4-DNPH in an acidic medium, such as acetonitrile with phosphoric acid.[6]

2. Sample Derivatization:

  • Mix the wine sample with the DNPH solution. The reaction is typically carried out at a controlled pH (e.g., pH 4.0) and temperature for a specific duration (e.g., 40 minutes at ambient temperature) to form the stable this compound-DNPH derivative.[3][4]

3. HPLC Analysis:

  • Column: A reverse-phase C18 column is typically used for the separation.

  • Mobile Phase: A gradient or isocratic elution with a mixture of solvents like acetonitrile and water is common.

  • Detection: A UV detector is used to monitor the eluent at the wavelength of maximum absorbance for the this compound-DNPH derivative (around 365 nm).[2]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the derivative to a calibration curve prepared with this compound standards.

Visualizing the Methodologies

To better understand the procedural differences, the following diagrams illustrate the experimental workflows and a comparison of the key characteristics of each technique.

experimental_workflow cluster_GCFID GC-FID Workflow cluster_HPLC HPLC Workflow gc_start Wine Sample gc_prep Sample into Headspace Vial gc_start->gc_prep gc_hs Headspace Equilibration gc_prep->gc_hs gc_spme SPME Adsorption gc_hs->gc_spme gc_desorp Thermal Desorption in GC Inlet gc_spme->gc_desorp gc_sep Chromatographic Separation gc_desorp->gc_sep gc_det FID Detection gc_sep->gc_det gc_data Data Analysis gc_det->gc_data hplc_start Wine Sample hplc_deriv Derivatization with DNPH hplc_start->hplc_deriv hplc_inject Injection into HPLC hplc_deriv->hplc_inject hplc_sep Chromatographic Separation hplc_inject->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_data Data Analysis hplc_det->hplc_data

Fig. 1: Experimental workflows for GC-FID and HPLC analysis.

comparison_diagram center This compound Analysis in Wine gcfid GC-FID center->gcfid hplc HPLC center->hplc gcfid_adv1 Minimal Sample Prep gcfid->gcfid_adv1 gcfid_adv2 High Throughput gcfid->gcfid_adv2 gcfid_adv3 Lower Cost gcfid->gcfid_adv3 gcfid_dis1 Limited to Volatiles gcfid->gcfid_dis1 hplc_adv1 High Sensitivity (with derivatization) hplc->hplc_adv1 hplc_adv2 Amenable to non-volatile matrices hplc->hplc_adv2 hplc_dis1 Requires Derivatization hplc->hplc_dis1 hplc_dis2 Longer Analysis Time hplc->hplc_dis2

Fig. 2: Key characteristics of GC-FID and HPLC methods.

Conclusion

Both GC-FID and HPLC are robust and reliable techniques for the quantification of this compound in wine.

  • GC-FID with headspace sampling offers a streamlined workflow with minimal sample preparation, making it ideal for high-throughput screening of volatile compounds. Its sensitivity is generally sufficient for routine analysis in wine.

  • HPLC with UV detection after derivatization provides excellent sensitivity and is a valuable alternative, particularly when GC instrumentation is unavailable or when simultaneous analysis of other non-volatile compounds is desired. However, the additional derivatization step increases the overall analysis time and complexity.

The selection of the most appropriate method will ultimately be guided by the specific analytical needs, available resources, and the desired balance between sample throughput, sensitivity, and operational simplicity.

References

Aldehyde Neurotoxicity: A Comparative Analysis of Acetaldehyde and Formaldehyde in Primary Neurons

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The neurotoxic potential of aldehydes, particularly acetaldehyde and formaldehyde, is a significant concern in neuroscience and drug development. Both are reactive compounds encountered environmentally and generated endogenously, implicated in various neuropathologies. This guide provides an objective comparison of their cytotoxic effects on primary neurons, supported by experimental data, detailed protocols, and mechanistic pathway visualizations to aid researchers in designing and interpreting neurotoxicity studies.

Comparative Cytotoxicity Data

While direct head-to-head studies on the same primary neuron type are limited, data from various sources allow for a quantitative comparison of the cytotoxic potency of this compound and formaldehyde. The available evidence consistently indicates that formaldehyde is significantly more toxic to neurons at lower concentrations than this compound.

Table 1: Quantitative Cytotoxicity of this compound in Primary Neurons

ParameterConcentrationNeuron TypeExposure TimeObserved EffectReference
Cell Viability1.25 - 5 mMPrimary Rat Cortical Neurons24 hoursSignificant, dose-dependent decrease in viability.[1]
Neurotoxicity≥10 mMPrimary Rat Cortical Neurons35 minutesAcute exposure identified as neurotoxic.[2]
LD501 mMPrimary Mouse Sensory Neurons48 hoursLethal dose for 50% of the neuronal population.

Table 2: Quantitative Cytotoxicity of Formaldehyde in Neuronal Cells

ParameterConcentrationCell TypeExposure TimeObserved EffectReference
Cell Growth≥62.5 µMHeLa Cells*1 hourInhibition of cell growth.[3][4]
Cell Viability100 µMHuman Neural Cells (ReN)8 daysNo significant change in cell viability.[5]
Cell Viability200 µMHuman Neural Cells (ReN)8 days~30% decrease in cell viability.[5]
Neurotoxicity0.1 - 1.0 mMMouse Hippocampal Neurons (HT22)6 hoursDose-dependent increase in cell death and oxidative stress.

*Note: Data from HeLa cells is included to provide a benchmark for formaldehyde's general cytotoxicity, as it was part of a study directly comparing it with this compound[3][4]. At a concentration of 125 µM, formaldehyde exerted a more potent inhibitory effect on cell growth than this compound[3][4].

Mechanistic Insights: Signaling Pathways in Aldehyde Neurotoxicity

This compound and formaldehyde induce neuronal damage through partially overlapping yet distinct signaling pathways. Both trigger oxidative stress, but they diverge in their primary mechanisms of action, with this compound prominently inducing Endoplasmic Reticulum (ER) stress and formaldehyde being linked to ferroptosis and disruptions in calcium homeostasis.

Experimental Workflow for Assessing Neurotoxicity

The general process for evaluating the cytotoxic effects of these aldehydes on primary neurons follows a standardized workflow. This involves isolating and culturing primary neurons, exposing them to the aldehyde, and subsequently performing various assays to measure cell death and dysfunction.

G General Experimental Workflow for Neurotoxicity Assessment cluster_prep Cell Preparation cluster_exposure Treatment cluster_analysis Analysis Isolation Primary Neuron Isolation (e.g., Rat Cortex/Hippocampus) Culture Cell Culture & Plating (Poly-D-lysine coated plates) Isolation->Culture Exposure Aldehyde Exposure (this compound or Formaldehyde) Culture->Exposure Assays Cytotoxicity & Mechanistic Assays (MTT, LDH, ROS, Caspase Activity) Exposure->Assays Analysis Data Analysis & Quantification Assays->Analysis G Comparative Aldehyde Neurotoxicity Pathways cluster_inputs Exogenous Aldehydes cluster_damage Primary Cellular Insults cluster_pathways Downstream Signaling Cascades cluster_outcomes Cellular Outcomes This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Adducts DNA & Protein Adducts This compound->Adducts Ca_Imbalance ↑ Intracellular Ca2+ This compound->Ca_Imbalance  this compound-specific Formaldehyde Formaldehyde Formaldehyde->ROS Formaldehyde->Adducts Formaldehyde->Ca_Imbalance  Formaldehyde-specific Ferroptosis Ferroptosis (GSH depletion, lipid peroxidation) Formaldehyde->Ferroptosis  Formaldehyde-specific ER_Stress Endoplasmic Reticulum (ER) Stress (CHOP expression) ROS->ER_Stress ROS->Ferroptosis Apoptosis Mitochondrial Dysfunction & Caspase Activation ROS->Apoptosis Adducts->ER_Stress Adducts->Apoptosis ER_Stress->Apoptosis Ca_Imbalance->ER_Stress Death Neuronal Cell Death Ferroptosis->Death Apoptosis->Death

References

A Researcher's Guide to Antibodies for Acetaldehyde-Protein Adducts: A Comparative Analysis of Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection of acetaldehyde-protein adducts is crucial for understanding the pathogenesis of alcohol-related diseases and for biomarker discovery. This guide provides an objective comparison of antibodies available for the detection of these adducts, with a focus on their cross-reactivity, supported by experimental data and detailed protocols.

This compound, the primary metabolite of ethanol, is a highly reactive compound that forms adducts with various proteins, altering their structure and function. These adducts are implicated in the mechanisms of alcoholic liver disease, neurotoxicity, and carcinogenesis. The immunological detection of these adducts using specific antibodies is a key technique in this field of research. However, the cross-reactivity of these antibodies with adducts formed by other aldehydes, such as formaldehyde and malondialdehyde (MDA), presents a significant challenge. This guide aims to provide clarity on the specificity and cross-reactivity of different types of antibodies for this compound-protein adducts to aid researchers in selecting the appropriate tools for their studies.

Comparative Analysis of Antibody Performance

The specificity of antibodies for this compound-protein adducts is paramount for obtaining reliable experimental results. The following tables summarize the cross-reactivity profiles of different types of antibodies based on available research data.

Table 1: Cross-Reactivity of Polyclonal Antibodies Against this compound-Protein Adducts

Immunogen (Carrier Protein)Antibody TypeCross-reacts with Formaldehyde Adducts?Cross-reacts with Malondialdehyde (MDA) Adducts?Cross-reacts with Acetylated Proteins?Reference
This compound-Keyhole Limpet Hemocyanin (KLH)Rabbit PolyclonalNot specifiedNoNot specified[1][2]
This compound-Bovine Serum Albumin (BSA)Rabbit PolyclonalYes (effective cross-reaction)NoNo[3]
This compound-Low-Density Lipoprotein (LDL)Rabbit PolyclonalNot specifiedNoNo[4]

Table 2: Specificity of Monoclonal Antibodies Against this compound-Protein Adducts

Antibody CloneTarget AdductCross-reacts with Formaldehyde Adducts?Cross-reacts with other adducts?Key CharacteristicsReference
RT1.1N-ethyl lysine (reduced this compound adduct)NoDoes not recognize unreduced this compound adducts.Specific for the stable adduct formed under reducing conditions.[5][5][6]
NR-1Unreduced this compound adductsNot specifiedNot inhibited by N-ethyl lysine.Recognizes adducts formed under physiological (non-reducing) conditions.[6][6]
CEL-SPNε-(Carboxyethyl)lysine (CEL)No cross-reactivity with carboxymethyl lysine adducts is observed.Specific for a type of advanced glycation end product.Useful for studying protein damage from methylglyoxal, a metabolite of glucose.[7][8]

Signaling Pathways and Experimental Workflows

To visualize the context and methodologies discussed, the following diagrams are provided.

adduct_formation_and_recognition cluster_aldehydes Aldehydes cluster_adducts Protein Adducts cluster_antibodies Antibody Recognition This compound This compound aa_adduct This compound Adduct (e.g., N-ethyl lysine) This compound->aa_adduct forms maa_adduct Malondialdehyde-Acetaldehyde (MAA) Adduct This compound->maa_adduct forms with MDA formaldehyde Formaldehyde fa_adduct Formaldehyde Adduct (e.g., N-methyl lysine) formaldehyde->fa_adduct forms mda Malondialdehyde (MDA) mda_adduct MDA Adduct mda->mda_adduct forms mda->maa_adduct protein Protein (e.g., Albumin, Hemoglobin) protein->aa_adduct protein->fa_adduct protein->mda_adduct protein->maa_adduct specific_ab Specific Anti-Acetaldehyde Ab specific_ab->aa_adduct binds crossreactive_ab Cross-Reactive Ab crossreactive_ab->aa_adduct binds crossreactive_ab->fa_adduct also binds maa_ab Anti-MAA Ab maa_ab->maa_adduct binds

Figure 1. Formation of Protein Adducts and Antibody Recognition.

cross_reactivity_workflow start Start: Assess Antibody Cross-Reactivity prepare_antigens Prepare Antigens: - this compound-adducted protein - Formaldehyde-adducted protein - MDA-adducted protein - Unmodified protein (control) start->prepare_antigens choose_assay Choose Assay Method prepare_antigens->choose_assay elisa Competitive ELISA choose_assay->elisa Quantitative western_blot Western Blot / Dot Blot choose_assay->western_blot Qualitative/ Semi-quantitative run_elisa Perform Competitive ELISA with different adducts as competitors elisa->run_elisa run_wb Perform Western/Dot Blot with lanes/spots for each adduct western_blot->run_wb analyze_elisa Analyze ELISA Data: Calculate % inhibition and IC50 values run_elisa->analyze_elisa analyze_wb Analyze Blot: Compare signal intensity for each adduct run_wb->analyze_wb results Determine Cross-Reactivity Profile analyze_elisa->results analyze_wb->results

Figure 2. Experimental Workflow for Assessing Antibody Cross-Reactivity.

Detailed Experimental Protocols

To ensure reproducibility and accuracy in assessing antibody cross-reactivity, detailed experimental protocols are essential.

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol is designed to quantitatively determine the cross-reactivity of an antibody against different protein adducts.

  • Antigen Coating:

    • Coat a 96-well microtiter plate with 100 µL/well of this compound-adducted protein (e.g., this compound-BSA) at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL/well of blocking buffer (e.g., 1-3% BSA in PBS) to block non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition Reaction:

    • Prepare serial dilutions of the competitor antigens (e.g., this compound-adducted protein, formaldehyde-adducted protein, MDA-adducted protein, and unmodified protein) in assay buffer (e.g., blocking buffer).

    • In a separate plate or tubes, pre-incubate the primary antibody (at a pre-determined optimal dilution) with an equal volume of each competitor antigen dilution for 1-2 hours at room temperature.

    • Add 100 µL/well of the antibody-competitor mixtures to the antigen-coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL/well of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) diluted in assay buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL/well of the substrate solution (e.g., TMB).

    • Incubate in the dark until sufficient color development.

    • Stop the reaction by adding 50 µL/well of stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • Calculate the percentage of inhibition for each competitor concentration using the formula: % Inhibition = [1 - (Absorbance with competitor / Absorbance without competitor)] x 100.[9]

    • Plot the % inhibition against the log of the competitor concentration to determine the IC50 value (the concentration of competitor that causes 50% inhibition).

    • The cross-reactivity is calculated as: % Cross-reactivity = (IC50 of this compound adduct / IC50 of other adduct) x 100.

Western Blot/Dot Blot Protocol for Specificity Testing

This protocol provides a qualitative or semi-quantitative assessment of antibody specificity.

  • Sample Preparation and Application:

    • For Western Blot: Prepare lysates of cells or tissues treated with different aldehydes or use purified adducted proteins. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • For Dot Blot: Directly spot 1-2 µL of each adducted protein and the unmodified control protein at various concentrations onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.[10]

  • Blocking:

    • Incubate the membrane in blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with wash buffer.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.

    • Capture the signal using an imaging system or X-ray film.

  • Analysis:

    • Compare the signal intensity of the bands or spots corresponding to the different adducts. A specific antibody should show a strong signal for the this compound adduct and minimal to no signal for other adducts and the unmodified protein.

Conclusion

The selection of an appropriate antibody for the detection of this compound-protein adducts is critical for the validity of research findings. This guide highlights the variability in cross-reactivity among different polyclonal and monoclonal antibodies. While some polyclonal antibodies show cross-reactivity with formaldehyde adducts, others are more specific. Monoclonal antibodies offer higher specificity, with some capable of distinguishing between different forms of this compound adducts. Researchers should carefully consider the information provided in this guide and, when possible, perform their own validation experiments using the detailed protocols to ensure the antibody selected is suitable for their specific application. The continued development of highly specific monoclonal antibodies will be instrumental in advancing our understanding of the role of this compound-protein adducts in health and disease.

References

A Comparative Guide to Derivatization Agents for Acetaldehyde Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of acetaldehyde, a volatile organic compound of significant interest in various fields from environmental monitoring to clinical diagnostics and pharmaceutical development, presents analytical challenges due to its high volatility and reactivity. Derivatization is a crucial pre-analytical step to enhance the stability, detectability, and chromatographic separation of this compound. This guide provides an objective comparison of the performance of four commonly used derivatization agents: 2,4-dinitrophenylhydrazine (DNPH), O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), dansylhydrazine, and cysteamine, supported by experimental data and detailed protocols.

Comparison of Derivatization Agents

The choice of a derivatization agent for this compound analysis depends on several factors, including the required sensitivity, the analytical instrumentation available, the sample matrix, and the desired throughput.

2,4-Dinitrophenylhydrazine (DNPH) is the most widely used derivatization agent for carbonyl compounds, including this compound.[1] It reacts with aldehydes and ketones to form stable 2,4-dinitrophenylhydrazone derivatives that can be readily analyzed by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.[2][3] The DNPH method is well-established and referenced in several standard methods, such as those from the Environmental Protection Agency (EPA).[4] While robust and cost-effective, the derivatization reaction can be time-consuming, and the derivatives may require a cleanup step before analysis.[5]

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is another popular derivatization agent that reacts with carbonyls to form oxime derivatives. These derivatives are highly volatile and thermally stable, making them ideal for analysis by Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or an Electron Capture Detector (ECD).[5][6] PFBHA offers advantages over DNPH, including a more quantitative reaction, especially with conjugated aliphatic aldehydes, and the derivatives typically do not require extensive cleanup.[5] The high sensitivity of GC-MS makes PFBHA a preferred choice for trace-level analysis of this compound.[7]

Dansylhydrazine is a fluorescent derivatization agent that reacts with carbonyl compounds to form highly fluorescent hydrazones.[8] This property allows for very sensitive detection using HPLC with fluorescence detection (FLD). The method is simple and reproducible, providing a valuable approach for determining trace amounts of this compound.[8]

Cysteamine is used as a derivatization agent for the analysis of aldehydes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It reacts with aldehydes to form thiazolidine derivatives.[9] This method is highly specific and sensitive, making it suitable for complex biological matrices where high selectivity is required.[9][10]

Quantitative Data Summary

The following table summarizes the performance of the different derivatization agents for this compound analysis based on published experimental data. It is important to note that the performance metrics can vary depending on the specific experimental conditions, sample matrix, and analytical instrumentation used.

Derivatization AgentAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryPrecision (RSD)Reference(s)
DNPH HPLC-UV3 µM (~0.13 mg/L)->78% (plasma), >88% (culture media)<9% (intraday), <15% (interday)[11][12]
HPLC-UV1 ppb (µg/L)-90.2 – 122.1%-[13]
HPLC-ESI-MS/MS0.5 µg/L1.9 µg/L--[14][15]
HPLC-UV20 PPM (~20 mg/L)60 PPM (~60 mg/L)--[16]
PFBHA GC-MS5.74 - 175.03 ng/g-68.37 - 128.22%1.34 - 14.53%[7]
HS-GC/ECD---<10%[6]
Dansylhydrazine HPLC-FLD20.7 µg/kg69.1 µg/kg81.64 - 106.78%2.02 - 5.53%[8]
Cysteamine LC-MS/MS0.2 - 1.9 µg/L0.7 - 6.0 µg/L-<2.0%[9][14]

Experimental Protocols

Detailed methodologies for the key derivatization reactions are provided below.

DNPH Derivatization for HPLC-UV Analysis

This protocol is based on the optimized method described by Anni et al. (2011).[11][12]

  • Sample Preparation: Deproteinize biological samples by adding two volumes of 3 M perchloric acid. Adjust the pH to 4.0 with two volumes of 3 M sodium acetate buffer (pH 9.0). Centrifuge at 1,500 x g for 10 minutes at 4°C and collect the supernatant.

  • Derivatization: To the supernatant, add an 80-fold molar excess of DNPH solution (2 mg/mL in 6 N HCl). Incubate the mixture for 40 minutes at ambient temperature with shaking.

  • Reaction Termination: Stop the reaction by adding three volumes of 3 M sodium acetate buffer (pH 9.0).

  • Extraction: Extract the this compound-dinitrophenylhydrazone (AcH-DNP) derivative using a solid-phase extraction (SPE) C18 cartridge or by liquid-liquid extraction.

  • Analysis: Analyze the extracted AcH-DNP by reverse-phase HPLC with UV detection at 365 nm.

PFBHA Derivatization for GC-MS Analysis

This protocol is a general procedure based on common practices for PFBHA derivatization.

  • Sample Preparation: Place an aqueous sample in a headspace vial.

  • Derivatization: Add an aqueous solution of PFBHA (e.g., 15 mg/mL) to the sample. The reaction can be performed at room temperature or slightly elevated temperatures (e.g., 60°C) for a specific duration (e.g., 30 minutes).[17] For solid samples, headspace solid-phase microextraction (SPME) with on-fiber derivatization can be employed.[7]

  • Extraction: Extract the formed PFBHA-oxime derivatives using a suitable organic solvent such as hexane or by headspace sampling.

  • Analysis: Inject the organic extract or headspace sample into a GC-MS system for separation and detection.

Dansylhydrazine Derivatization for HPLC-FLD Analysis

This protocol is based on the method described by Wang et al. (2017).[8]

  • Extraction and Derivatization: Extract the sample with the derivatization reagent solution for 30 minutes. Allow the derivatization reaction to proceed for 24 hours.

  • Purification: Purify the derivative using a PSA/C18 cartridge.

  • Analysis: Separate the dansylhydrazone derivative using a C18 column with a gradient elution of acetic acid aqueous solution (pH 2.55) and acetonitrile. Detect the derivative using a fluorescence detector with excitation and emission wavelengths of 330 nm and 484 nm, respectively.

Cysteamine Derivatization for LC-MS/MS Analysis

This protocol is based on the method described by Kim and Shin (2013).[9]

  • Derivatization: Mix the sample with a D-cysteine solution. Adjust the pH to 7.0 and incubate at 50°C for 10 minutes.

  • Analysis: Directly inject the reaction mixture into the LC-MS/MS system for analysis of the formed thiazolidine-4-carboxylic acid derivative.

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the analysis of this compound using a derivatization agent.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization/ Extraction Sample->Homogenization Derivatization Addition of Derivatization Agent Homogenization->Derivatization Incubation Incubation (Time, Temperature, pH) Derivatization->Incubation Cleanup Cleanup/Extraction (SPE, LLE) Incubation->Cleanup Analysis Instrumental Analysis (HPLC, GC, LC-MS) Cleanup->Analysis Quantification Quantification Analysis->Quantification DNPH_Reaction This compound CH₃CHO plus1 + DNPH 2,4-Dinitrophenylhydrazine arrow Product This compound-2,4-dinitrophenylhydrazone plus2 + H₂O PFBHA_Reaction This compound CH₃CHO plus1 + PFBHA PFBHA arrow Product This compound-PFBHA-oxime plus2 + H₂O Dansylhydrazine_Reaction This compound CH₃CHO plus1 + Dansylhydrazine Dansylhydrazine arrow Product This compound-dansylhydrazone plus2 + H₂O Cysteamine_Reaction This compound CH₃CHO plus1 + Cysteamine Cysteamine arrow Product 2-Methylthiazolidine plus2 + H₂O

References

A Comparative Guide to Acetalaldenyde Quantification: An Inter-laboratory Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of acetaldehyde is critical. This volatile organic compound is a key analyte in various fields, from monitoring fermentation processes and food quality to assessing toxicological exposure and its role as a potential impurity in pharmaceutical products. This guide provides an objective comparison of the three most prevalent analytical techniques for this compound quantification: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Enzymatic Assays. The information presented is a synthesis of data from multiple studies to offer a comprehensive overview of each method's performance, supported by detailed experimental protocols.

Executive Summary of Method Performance

The choice of an appropriate analytical method for this compound quantification hinges on factors such as the required sensitivity, sample matrix complexity, desired throughput, and available instrumentation. Gas Chromatography, particularly with a Mass Spectrometry (MS) or Flame Ionization Detector (FID), generally offers the highest sensitivity and selectivity.[1][2][3] High-Performance Liquid Chromatography, typically involving derivatization with 2,4-dinitrophenylhydrazine (DNPH), provides a robust and widely used alternative.[4][5] Enzymatic assays present a rapid, user-friendly, and high-throughput option, particularly suitable for aqueous samples with fewer interfering compounds.[6][7][8]

Quantitative Performance Comparison

The following table summarizes the key performance parameters for each method, compiled from various validation studies. These values can vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Performance ParameterGas Chromatography (GC-MS/FID)High-Performance Liquid Chromatography (HPLC-UV)Enzymatic Assay
Limit of Detection (LOD) 0.1 µM - 0.21 µg/mL[1][2]~3 µM; 20 ppm (in drug substance)[4]1.3 - 1.5 mg/L[6][9]
Limit of Quantification (LOQ) 1 µM - 0.2 µg/mL[1][10]60 ppm (in drug substance)0.7 - 1.6 mg/L[6][9]
Linearity (R²) > 0.99[8][11]> 0.99[4]Up to 500 mg/L[6][7]
Accuracy (% Recovery) 96 - 104%[2]>78% (plasma); >88% (culture media)[4]96 - 102%[6][7]
Precision (%RSD) < 3%[2]< 9% (intraday); < 15% (interday)[4]< 10%[12]

Experimental Workflows and Methodologies

A generalized workflow for an inter-laboratory comparison of this compound quantification methods is depicted below. This process ensures consistency and comparability of results across different laboratories and techniques.

Inter-laboratory_Comparison_Workflow cluster_Planning 1. Planning & Protocol Design cluster_Execution 2. Experimental Execution cluster_Analysis 3. Data Analysis & Reporting P1 Define Study Objectives P2 Select Analytical Methods P1->P2 P3 Develop Standardized Protocol P2->P3 E1 Sample Preparation & Distribution P3->E1 E2 Analysis by Participating Labs E1->E2 E3 Data Collection E2->E3 A1 Statistical Analysis E3->A1 A2 Method Comparison A1->A2 A3 Final Report Generation A2->A3

A generalized workflow for an inter-laboratory comparison study.

The logical relationship and key distinguishing features of the three primary methods are illustrated in the diagram below.

Acetaldehyde_Quantification_Methods cluster_GC Gas Chromatography (GC) cluster_HPLC High-Performance Liquid Chromatography (HPLC) cluster_Enzymatic Enzymatic Assay This compound This compound Quantification GC Principle: Volatility-based separation This compound->GC HPLC Principle: Liquid-phase separation This compound->HPLC Enzymatic Principle: Enzyme-catalyzed reaction This compound->Enzymatic GC_Features High Sensitivity & Selectivity Requires volatile sample Detectors: MS, FID GC->GC_Features HPLC_Features Robust & Widely Used Often requires derivatization (e.g., DNPH) Detector: UV HPLC->HPLC_Features Enzymatic_Features Rapid & High-Throughput Specific to this compound Detector: Spectrophotometer (UV) Enzymatic->Enzymatic_Features

Comparison of this compound quantification methods.

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Sampling

This method is highly sensitive and suitable for complex matrices. It relies on the partitioning of volatile this compound from the sample matrix into the headspace of a sealed vial, which is then injected into the GC-MS system.

a. Sample Preparation:

  • Accurately weigh or pipette the sample into a headspace vial.

  • For solid samples, a suitable solvent may be added. For biological samples, a deproteinization step may be necessary.

  • Add an appropriate internal standard (e.g., deuterated this compound).

  • Seal the vial immediately with a crimp cap.

b. Instrumental Analysis:

  • Headspace Autosampler:

    • Equilibration Temperature: 60-90 °C

    • Equilibration Time: 20-30 minutes

    • Injection Volume: 1 mL

  • Gas Chromatograph:

    • Inlet Temperature: 120-200 °C

    • Carrier Gas: Helium

    • Column: A suitable capillary column, such as a DB-WAX or HP-5MS.

    • Oven Temperature Program: Start at a low temperature (e.g., 32-45 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 110-170 °C).[1][13]

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

c. Calibration: Prepare a series of calibration standards in the same matrix as the samples and analyze them under the same conditions to generate a calibration curve.

High-Performance Liquid Chromatography (HPLC) with UV Detection and DNPH Derivatization

This is a robust and widely adopted method, particularly for air and water samples. This compound is reacted with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative that can be detected by UV absorbance.[4][14]

a. Sample Preparation and Derivatization:

  • For air samples, draw a known volume of air through a DNPH-coated silica gel cartridge.[14] For liquid samples, add the sample to a solution of DNPH in an acidic medium (e.g., acetonitrile with phosphoric or hydrochloric acid).[4]

  • Allow the derivatization reaction to proceed at room temperature or slightly elevated temperatures for a specific time (e.g., 40 minutes to 1 hour).[4]

  • Elute the derivative from the cartridge or extract it from the reaction mixture using an organic solvent like acetonitrile.

b. Instrumental Analysis:

  • HPLC System:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water is typically employed.[14]

    • Flow Rate: 1.0 - 2.0 mL/min

    • Column Temperature: Ambient or controlled (e.g., 40 °C)

  • UV Detector:

    • Wavelength: 360-365 nm for the detection of the DNPH derivative.[14]

c. Calibration: Prepare and analyze DNPH derivatives of this compound standards to construct a calibration curve.

Enzymatic Assay

This method offers a rapid and specific measurement of this compound, making it suitable for high-throughput screening. The assay is based on the oxidation of this compound to acetic acid by the enzyme aldehyde dehydrogenase (ALDH), with the concomitant reduction of NAD+ to NADH, which can be measured spectrophotometrically.[6][7][8]

a. Sample Preparation:

  • Samples should be aqueous and relatively clear. Dilution may be required to bring the this compound concentration within the linear range of the assay.[6]

  • For colored or turbid samples, a pretreatment step such as centrifugation or filtration may be necessary.

b. Assay Procedure (based on a commercial kit):

  • Pipette the sample, buffer, and NAD+ solution into a cuvette or a 96-well plate.

  • Measure the initial absorbance at 340 nm.

  • Initiate the reaction by adding the aldehyde dehydrogenase (ALDH) enzyme solution.

  • Incubate for a specified time (e.g., 3-10 minutes) at a controlled temperature (e.g., 25 °C or 37 °C).[8][15]

  • Measure the final absorbance at 340 nm.

c. Calculation: The change in absorbance is directly proportional to the amount of NADH formed, and thus to the concentration of this compound in the sample. A standard curve is typically used for quantification.[6]

Conclusion

The selection of an appropriate method for this compound quantification requires careful consideration of the specific research or quality control needs. Headspace GC-MS offers the highest sensitivity for complex samples. HPLC with DNPH derivatization is a robust and well-validated technique suitable for a wide range of applications. Enzymatic assays provide a rapid and convenient option for high-throughput analysis of aqueous samples. By understanding the principles, performance characteristics, and experimental protocols of each method, researchers can make an informed decision to ensure the generation of accurate and reliable data.

References

Comparative analysis of acetaldehyde levels in different alcoholic beverages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acetaldehyde, a primary metabolite of ethanol, is a significant compound in alcoholic beverages, influencing their sensory profile and contributing to their potential health effects. Classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC) when associated with alcohol consumption, the concentration of this compound varies considerably across different types of alcoholic drinks.[1][2] This guide provides a comparative analysis of this compound levels in various alcoholic beverages, supported by experimental data and detailed methodologies for its quantification.

Quantitative Analysis of this compound Levels

The concentration of this compound in alcoholic beverages is influenced by several factors, including the raw materials, fermentation process, distillation, and aging. The following table summarizes this compound levels found in various commercial alcoholic beverages, compiled from multiple studies. It is important to note that concentrations can vary significantly even within the same beverage category.

Beverage CategorySpecific TypeThis compound Concentration (mg/L)Analytical Method(s) Used
Wine Red Wine0.25 mM (~11 mg/L)Not specified in abstract
White Wine10.2 - 125.6Enzymatic, HPLC
Dessert Wine10.2 - 125.6Enzymatic, HPLC
Fruit Wines1.71 µg/g (~1.71 mg/L)Liquid chromatography-tandem mass spectrometry
Plum WineVariableTitration, Enzymatic, Headspace-GC, OIV methods
Beer Beer0.14 mM (~6.2 mg/L)Not specified in abstract
4 - 15 ppm (mg/L)Gas Chromatography, HPLC, Enzymatic/Chemical Photometric
Spirits Whiskey10.2 - 125.6Enzymatic, HPLC
Diluted SojuLower than other beveragesTitration, Enzymatic, Headspace-GC
Calvados0.60 mM (~26.4 mg/L)Not specified in abstract
Light Rum10.2 - 125.6Enzymatic, HPLC
Sherry10.2 - 125.6Enzymatic, HPLC
GinLower than wine and other spiritsGas Chromatography, Enzymatic
VodkaLower than wine and other spiritsGas Chromatography, Enzymatic
Other Yakju (Korean Rice Wine)VariableTitration, Enzymatic, Headspace-GC
Cider10.2 - 125.6Enzymatic, HPLC
Sparkling Wine10.2 - 125.6Enzymatic, HPLC

Note: The conversion from mM to mg/L for Calvados, Shochu, Red Wine, and Beer is approximated based on the molar mass of this compound (44.05 g/mol ). Data from various sources show a wide range of concentrations, and the analytical method can influence the quantified amount.[1][3][4][5][6][7][8][9]

Generally, spirits like gin and vodka tend to have lower this compound levels compared to fermented beverages like wine and some spirits aged in wood.[5][10][11] The distillation process can reduce this compound content.[1]

Experimental Protocols for this compound Determination

Accurate quantification of this compound is crucial for quality control and research. Several analytical methods are employed, each with its own principles and applications.

Enzymatic Method

This method is based on the enzymatic oxidation of this compound to acetic acid.

  • Principle: this compound is oxidized to acetic acid by the enzyme aldehyde dehydrogenase (ALDH) in the presence of the coenzyme nicotinamide adenine dinucleotide (NAD+). The resulting formation of NADH is measured spectrophotometrically at 340 nm, as the amount of NADH produced is directly proportional to the this compound concentration.[3][4][12]

  • Procedure Outline:

    • A sample of the alcoholic beverage is placed in a cuvette.

    • A buffer solution and NAD+ solution are added and mixed. An initial absorbance reading is taken.

    • Aldehyde dehydrogenase (ALDH) solution is added to initiate the reaction.

    • After a short incubation period, a final absorbance reading is taken.

    • The change in absorbance is used to calculate the this compound concentration against a standard curve.[1][3][4]

High-Performance Liquid Chromatography (HPLC)

HPLC methods often involve derivatization of this compound to a more stable and detectable compound.

  • Principle: this compound in the sample is reacted with a derivatizing agent, such as 2,4-dinitrophenylhydrazine (DNPH), to form a stable hydrazone. This derivative is then separated by reverse-phase HPLC and detected using a UV detector.[13]

  • Procedure Outline:

    • Deproteinization of the sample if necessary.

    • Derivatization of this compound with DNPH at an optimized pH (e.g., pH 4.0).

    • Extraction of the resulting this compound-hydrazone (AcH-DNP) derivative.

    • Injection of the extracted derivative into an RP-HPLC system.

    • Separation and quantification of the AcH-DNP peak based on retention time and comparison to external standards.[13]

Gas Chromatography (GC)

Headspace gas chromatography (HS-GC) is a common method for analyzing volatile compounds like this compound.

  • Principle: A sample of the alcoholic beverage is placed in a sealed vial and heated, allowing volatile compounds, including this compound, to partition into the headspace gas. A sample of this gas is then injected into a gas chromatograph for separation and detection.

  • Procedure Outline:

    • An aliquot of the beverage is placed in a headspace vial.

    • The vial is sealed and incubated at a specific temperature for a set time to reach equilibrium.

    • A sample of the headspace gas is automatically injected into the GC.

    • This compound is separated from other volatile compounds on a capillary column and detected by a flame ionization detector (FID) or mass spectrometer (MS).[1][6]

Titration Method

This classic chemical method is based on the reaction of aldehydes with sodium bisulfite.

  • Principle: this compound reacts with a known excess of sodium bisulfite. The unreacted bisulfite is then titrated with a standard iodine solution. The amount of bisulfite that reacted with this compound is determined by difference, allowing for the calculation of the this compound concentration.[1][14]

  • Procedure Outline:

    • A sample is mixed with a standardized solution of sodium bisulfite and allowed to react.

    • The excess, unreacted sodium bisulfite is titrated with a standard iodine solution using a starch indicator.

    • A blank titration without the sample is also performed.

    • The difference in the titrant volume between the blank and the sample is used to calculate the this compound content.[1][14]

Visualizing Key Processes

To better understand the context of this compound in alcoholic beverages, the following diagrams illustrate the metabolic pathway of ethanol and a general workflow for this compound analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_quant Data Acquisition & Quantification Beverage Alcoholic Beverage Sample Dilution Dilution / Degassing (if necessary) Beverage->Dilution Derivatization Derivatization (for HPLC) Dilution->Derivatization Method Select Method Dilution->Method Enzymatic Enzymatic Assay Method->Enzymatic ALDH/NAD+ HPLC HPLC Method->HPLC DNPH GC Headspace-GC Method->GC Volatiles Titration Titration Method->Titration Bisulfite Spectrophotometer Spectrophotometer (Absorbance @ 340nm) Enzymatic->Spectrophotometer Chromatogram Chromatogram (Peak Area) HPLC->Chromatogram GC->Chromatogram Titration_Endpoint Titration Endpoint (Volume) Titration->Titration_Endpoint Calculation Calculate Concentration Spectrophotometer->Calculation Chromatogram->Calculation Titration_Endpoint->Calculation

Caption: General experimental workflow for this compound quantification.

ethanol_metabolism Ethanol Ethanol This compound This compound (Toxic) Ethanol->this compound Alcohol Dehydrogenase (ADH) Acetate Acetate This compound->Acetate Aldehyde Dehydrogenase (ALDH) TCA_Cycle TCA Cycle (Energy Production) Acetate->TCA_Cycle

Caption: Simplified metabolic pathway of ethanol in the human body.

References

Acetaldehyde vs. Malondialdehyde Adducts: A Comparative Guide for Biomarker Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate biomarkers is a critical step in elucidating disease mechanisms and evaluating therapeutic efficacy. Acetaldehyde (AA) and malondialdehyde (MDA) adducts are two prominent biomarkers of molecular damage, each indicative of distinct pathophysiological processes. This guide provides an objective comparison of their performance as biomarkers, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable marker for your research needs.

This compound adducts are primarily formed from the reaction of this compound, a major metabolite of ethanol, with proteins, DNA, and other macromolecules.[1][2] Consequently, they are widely recognized as specific biomarkers for alcohol-related cellular damage and are extensively studied in the context of alcoholic liver disease (ALD).[1][2] In contrast, malondialdehyde is a highly reactive aldehyde generated during the peroxidation of polyunsaturated fatty acids, a key event in oxidative stress.[3] MDA readily forms adducts with proteins and DNA, making them reliable indicators of systemic or localized oxidative stress in a broad spectrum of diseases, including cardiovascular and neurodegenerative disorders.[3]

Comparative Performance of this compound and Malondialdehyde Adducts

The utility of a biomarker is determined by its sensitivity, specificity, and the reliability of its detection methods. Below is a summary of the performance characteristics of this compound and malondialdehyde adducts.

FeatureThis compound (AA) AdductsMalondialdehyde (MDA) Adducts
Primary Indication Alcohol Consumption & Alcoholic Liver Disease[1][2]Oxidative Stress & Lipid Peroxidation[3]
Specificity High for alcohol-related damage.[4]Moderate; elevated in numerous conditions involving oxidative stress.[3][4]
Sensitivity Dependent on the level and duration of alcohol consumption. Can detect recent heavy drinking.[5]Highly sensitive to lipid peroxidation.[6]
Biological Samples Blood (serum, plasma, erythrocytes), Liver Tissue[2][7]Blood (serum, plasma), Urine, Tissues, Exhaled Breath Condensate[8]
Common Detection ELISA, Mass Spectrometry (MS), HPLC[7][9]TBARS Assay, ELISA, HPLC, Mass Spectrometry (MS)[3][8]

Quantitative Data Summary

The following tables provide a summary of typical concentration ranges and performance metrics for AA and MDA adducts based on various studies.

This compound Adduct Levels
Biological SampleConditionDetection MethodReported Levels/ObservationsReference
SerumAlcoholic PatientsELISASignificantly higher levels of protein-acetaldehyde adducts compared to non-alcoholic controls.[7]
SerumAlcoholic Liver InjuryELISAAntibody levels to this compound adducts tended to increase with the progression of liver injury.[9]
ErythrocytesHeavy DrinkersImmunoassayElevated adduct levels found in erythrocytes.[5]
Liver TissueAlcoholic Liver DiseaseImmunohistochemistryAdducts are localized in hepatic stellate cells and myofibroblasts in fibrotic areas.[4]
Malondialdehyde Adduct Levels
Biological SampleConditionDetection MethodReported Levels (Mean ± SD)Reference
PlasmaHealthy ControlsHPLC0.95 ± 0.25 µM[6]
PlasmaCardiovascular DiseaseHPLC1.35 ± 0.42 µM[6]
SerumHealthy ControlsTBARS1.85 ± 0.31 nmol/mL[10]
SerumType 2 DiabetesTBARS3.12 ± 0.54 nmol/mL[10]
Leukocyte DNAHealthy HumansLC-MS/MS2.02 ± 2.17 adducts/10⁸ nucleotides[11]

Signaling and Formation Pathways

The formation of these adducts is a direct consequence of specific metabolic and pathological pathways.

cluster_AA This compound Adduct Formation Ethanol Ethanol ADH Alcohol Dehydrogenase (ADH) CYP2E1 Ethanol->ADH This compound This compound ALDH2 Aldehyde Dehydrogenase 2 (ALDH2) This compound->ALDH2 Protein_DNA Proteins, DNA This compound->Protein_DNA Schiff Base Formation Michael Addition AA_Adducts This compound-Protein/DNA Adducts ADH->this compound Acetate Acetate ALDH2->Acetate Protein_DNA->AA_Adducts

This compound adduct formation pathway.

cluster_MDA Malondialdehyde Adduct Formation PUFA Polyunsaturated Fatty Acids (PUFAs) Lipid_Peroxidation Lipid Peroxidation PUFA->Lipid_Peroxidation MDA Malondialdehyde (MDA) Lipid_Peroxidation->MDA Protein_DNA Proteins, DNA MDA->Protein_DNA Schiff Base Formation MDA_Adducts MDA-Protein/DNA Adducts ROS Reactive Oxygen Species (ROS) ROS->PUFA Protein_DNA->MDA_Adducts

Malondialdehyde adduct formation pathway.

Experimental Protocols

Accurate and reproducible quantification of this compound and malondialdehyde adducts is paramount for their use as reliable biomarkers. Below are detailed methodologies for their detection.

Quantification of this compound-Protein Adducts by ELISA

This protocol is a general guideline for a competitive ELISA. Specific instructions from commercial kit manufacturers should be followed.

start Start coat Coat microplate wells with This compound-modified protein (e.g., AA-BSA). start->coat block Block non-specific binding sites. coat->block prepare_samples Prepare standards and samples. Samples may require pre-treatment. block->prepare_samples add_antibody Add anti-acetaldehyde adduct antibody and samples/standards to wells. prepare_samples->add_antibody incubate1 Incubate to allow competitive binding. add_antibody->incubate1 wash1 Wash wells to remove unbound reagents. incubate1->wash1 add_secondary Add enzyme-conjugated secondary antibody. wash1->add_secondary incubate2 Incubate. add_secondary->incubate2 wash2 Wash wells. incubate2->wash2 add_substrate Add substrate and incubate for color development. wash2->add_substrate stop Add stop solution. add_substrate->stop read Read absorbance at specified wavelength. stop->read

Competitive ELISA workflow for AA adducts.

Materials:

  • Microplate pre-coated with this compound-adducted protein (e.g., AA-BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Sample Diluent

  • This compound adduct standards

  • Primary antibody (anti-acetaldehyde adduct)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Preparation: If not pre-coated, coat microplate wells with an this compound-adducted protein and incubate overnight at 4°C. Wash the plate three times with Wash Buffer.

  • Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature. Wash the plate.

  • Sample and Antibody Incubation: Add standards and prepared samples to the wells. Immediately add the primary anti-acetaldehyde adduct antibody. Incubate for 2 hours at room temperature. During this step, the free adducts in the sample/standard compete with the coated adducts for antibody binding.

  • Washing: Wash the plate three to five times with Wash Buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add the substrate solution to each well and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add Stop Solution to each well.

  • Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB). The concentration of this compound adducts in the samples is inversely proportional to the signal.

Quantification of Malondialdehyde by TBARS Assay

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring MDA.

start Start prepare Prepare standards and samples. start->prepare add_sds Add SDS solution to samples (for protein precipitation). prepare->add_sds add_tba Add Thiobarbituric Acid (TBA) reagent. add_sds->add_tba incubate Incubate at high temperature (e.g., 95°C) to form MDA-TBA adduct. add_tba->incubate cool Cool samples on ice. incubate->cool centrifuge Centrifuge to pellet precipitates. cool->centrifuge measure Measure absorbance or fluorescence of the supernatant. centrifuge->measure

TBARS assay workflow for MDA measurement.

Materials:

  • Thiobarbituric acid (TBA) solution

  • Sodium dodecyl sulfate (SDS) solution

  • Acetic acid solution

  • Butylated hydroxytoluene (BHT) to prevent further oxidation

  • Malondialdehyde or Tetraethoxypropane (TEP) for standard curve

  • Spectrophotometer or fluorometer

Procedure:

  • Standard Preparation: Prepare a standard curve using MDA or an MDA precursor like TEP.

  • Sample Preparation: Homogenize tissue samples or use plasma/serum directly.

  • Reaction Mixture: To a tube, add the sample, SDS solution, and acetic acid.

  • TBA Reaction: Add the TBA reagent and BHT. Vortex the mixture.

  • Incubation: Incubate the tubes at 95°C for 60 minutes. This allows the formation of the pink MDA-TBA adduct.

  • Cooling and Centrifugation: Cool the tubes on ice to stop the reaction, then centrifuge to pellet any precipitate.

  • Measurement: Transfer the supernatant to a new tube or cuvette and measure the absorbance at 532 nm or fluorescence at Ex/Em = 530/550 nm.

  • Quantification: Determine the MDA concentration in the samples by comparing their absorbance/fluorescence to the standard curve.

Conclusion

The choice between this compound and malondialdehyde adducts as biomarkers fundamentally depends on the research question. This compound adducts offer high specificity for studies investigating the mechanisms and consequences of alcohol consumption. Their presence provides a direct link to ethanol metabolism and its pathological effects, particularly in the liver.

Malondialdehyde adducts, while less specific to a single etiology, are invaluable for assessing overall oxidative stress and lipid peroxidation. Their elevation across a wide range of diseases makes them a versatile biomarker for studies focused on the role of oxidative damage in pathology.

For comprehensive studies, particularly in the context of alcoholic liver disease where both direct alcohol toxicity and oxidative stress are implicated, the concurrent measurement of both this compound and malondialdehyde adducts can provide a more complete picture of the underlying pathological processes. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in their selection and application of these important biomarkers.

References

A Comparative Guide to Enzymatic Assays for Acetaldehyde Detection: Introducing a Novel Spectroelectrochemical Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of acetaldehyde, a reactive aldehyde with significant implications in various fields from clinical diagnostics to food and beverage quality control, is of paramount importance. This compound is a key metabolite of ethanol and is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). Its presence and concentration can indicate metabolic disorders, be a marker for alcohol consumption, and affect the sensory properties of food and beverages.[1][2] This guide provides a comprehensive comparison of a novel spectroelectrochemical two-enzyme sensor system with traditional enzymatic assays for this compound detection, offering insights into their principles, performance, and experimental protocols to aid researchers in selecting the most suitable method for their needs.

The Evolution of this compound Detection: From Traditional to Novel Methods

Traditional enzymatic assays for this compound have long been the standard in many laboratories. These methods typically rely on the enzyme aldehyde dehydrogenase (ALDH), which catalyzes the oxidation of this compound to acetic acid. This reaction is coupled to the reduction of nicotinamide adenine dinucleotide (NAD+) to NADH, the concentration of which can be measured spectrophotometrically or fluorometrically.[1][2] While reliable, these methods can be susceptible to interference from colored or turbid samples and may require sample pretreatment.

To address these limitations, a novel spectroelectrochemical two-enzyme sensor system has been developed. This innovative approach combines the specificity of an enzymatic reaction with the sensitivity of electrochemical and spectroscopic detection, offering a promising alternative for rapid and interference-free this compound measurement.[3]

Performance Comparison: A Head-to-Head Analysis

The following table summarizes the key performance characteristics of the novel spectroelectrochemical sensor and a representative traditional enzymatic assay.

FeatureNovel Spectroelectrochemical Two-Enzyme SensorTraditional ALDH-Based Enzymatic Assay (Colorimetric/Fluorometric)
Principle Two-enzyme cascade (ALDH and Diaphorase) with spectroelectrochemical detection of a redox mediator.[3]Single enzyme (ALDH) reaction with spectrophotometric or fluorometric detection of NADH.[1][2]
Linear Range 0.1 - 0.7 mM[3]2 µM - 2 mM (Colorimetric)[2], 0.5 µM - 60 µM (Fluorometric)
Limit of Detection (LOD) Not explicitly stated, but sensitive in the low mM range.0.176 mg/L (UV-method)[1]
Assay Time Electrochemical detection: ~1 minute; Spectroelectrochemical detection: ~5 minutes.[3]~30 minutes.[2]
Sample Throughput Single sample analysis.High-throughput compatible (96-well plates).[2]
Interference Reduced interference from colored/turbid samples due to the specificity of the spectroelectrochemical detection.[3]Susceptible to interference from colored or turbid samples.[4]
Sample Pretreatment Minimal, often only dilution is required.[3]May require deproteinization, clarification, or pH adjustment.[1]
Instrumentation Potentiostat and spectrophotometer (or a dedicated spectroelectrochemical instrument), screen-printed electrodes.[3]Spectrophotometer or fluorometer, microplate reader.[2]

Delving into the Methodologies: Experimental Protocols

A. Novel Spectroelectrochemical Two-Enzyme Sensor

This protocol is based on the spectroelectrochemical detection of this compound in a liquid sample using a two-enzyme system immobilized on a screen-printed electrode.[3]

Materials:

  • Screen-Printed Electrode (SPE) with a carbon working electrode, a carbon counter electrode, and a silver reference electrode.

  • Aldehyde Dehydrogenase (ALDH)

  • Diaphorase (DP)

  • Nicotinamide Adenine Dinucleotide (NAD+)

  • Potassium Ferricyanide (K₃[Fe(CN)₆])

  • Bovine Serum Albumin (BSA)

  • Phosphate buffer (0.1 M, pH 8.0) containing 0.1 M KCl

  • This compound standard solutions

  • Sample for analysis (e.g., wine)

Procedure:

  • Enzyme Solution Preparation: Prepare a solution containing 0.14 U/mL ALDH, 0.14 U/mL DP, 1 mM NAD⁺, 1 mM K₃[Fe(CN)₆], and 0.1% BSA in 0.1 M phosphate buffer (pH 8.0) with 0.1 M KCl.

  • Sample Preparation: Dilute the sample as needed with the phosphate buffer. For instance, wine samples may require a 1:100 dilution.[3]

  • Electrochemical Measurement:

    • Pipette a 60 µL drop of the prepared sample or standard solution onto the active area of the SPE, ensuring all three electrodes are covered.

    • Apply a potential of +0.40 V for 60 seconds using a potentiostat.

    • Record the resulting current.

  • Spectroelectrochemical Measurement:

    • Place the SPE in a suitable holder that allows for simultaneous electrochemical and spectroscopic measurements.

    • Apply a 60 µL drop of the sample or standard solution.

    • Apply a potential of +0.40 V for 300 seconds.

    • Simultaneously record the UV-Vis spectra, focusing on the absorbance changes at 420 nm, which corresponds to the consumption of ferricyanide.[3]

  • Data Analysis: Construct a calibration curve by plotting the current (for electrochemical detection) or the change in absorbance at 420 nm (for spectroelectrochemical detection) against the this compound concentration of the standards. Determine the this compound concentration in the sample from the calibration curve.

B. Traditional ALDH-Based Colorimetric Assay

This protocol is a representative example based on commercially available kits.[2]

Materials:

  • Clear, flat-bottom 96-well plate

  • Microplate reader capable of measuring absorbance at 565 nm

  • Assay Buffer

  • Enzyme A (containing ALDH)

  • Enzyme B

  • NAD/MTT Solution (containing NAD⁺ and a tetrazolium salt)

  • This compound Standard (e.g., 3 M)

  • Ultrapure water

  • Sample for analysis

Procedure:

  • Reagent Preparation:

    • Equilibrate Assay Buffer and NAD/MTT Solution to room temperature.

    • Keep Enzyme A and Enzyme B on ice.

  • Standard Curve Preparation:

    • Prepare a series of this compound standards by diluting the stock standard in ultrapure water. A typical range might be from 0 to 2 mM.

  • Sample Preparation:

    • Centrifuge biological fluid samples to remove particulates.

    • Dilute samples as necessary with ultrapure water to fall within the linear range of the assay.

  • Assay Reaction:

    • Prepare a Working Reagent by mixing Assay Buffer, NAD/MTT Solution, Enzyme A, and Enzyme B according to the kit's instructions.

    • For sample blanks, prepare a Blank Working Reagent containing all components except Enzyme A.

    • Add 20 µL of each standard and sample to separate wells of the 96-well plate.

    • Add 80 µL of the Working Reagent to the standard and sample wells.

    • Add 80 µL of the Blank Working Reagent to the sample blank wells.

  • Incubation and Measurement:

    • Tap the plate gently to mix.

    • Incubate the plate for 30 minutes at room temperature.[2]

    • Measure the absorbance at 565 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all standard and sample readings.

    • Plot the corrected absorbance values for the standards against their concentrations to generate a standard curve.

    • Determine the this compound concentration in the samples from the standard curve, taking into account any dilution factors.

Visualizing the Mechanisms

To better understand the underlying processes of these assays, the following diagrams illustrate the enzymatic reaction pathway and the experimental workflows.

Enzymatic_Reaction_Pathway cluster_reaction ALDH Catalyzed Reaction This compound This compound AceticAcid Acetic Acid This compound->AceticAcid Oxidation NAD NAD+ NADH NADH NAD->NADH Reduction ALDH Aldehyde Dehydrogenase (ALDH)

Caption: Enzymatic oxidation of this compound to acetic acid by ALDH.

Experimental_Workflows cluster_new_assay Novel Spectroelectrochemical Assay cluster_traditional_assay Traditional Enzymatic Assay NA1 Prepare Enzyme/Reagent Mix NA2 Apply Sample to SPE NA1->NA2 NA3 Apply Potential & Record Data (Current / Absorbance) NA2->NA3 NA4 Analyze Data NA3->NA4 TA1 Prepare Standards & Samples TA2 Add Reagents to 96-Well Plate TA1->TA2 TA3 Incubate at Room Temperature TA2->TA3 TA4 Measure Absorbance/ Fluorescence TA3->TA4 TA5 Analyze Data TA4->TA5

Caption: Comparison of experimental workflows.

Conclusion: Choosing the Right Tool for the Job

Both the novel spectroelectrochemical sensor and traditional enzymatic assays offer robust methods for this compound detection. The choice between them will largely depend on the specific application, available instrumentation, and desired throughput.

The traditional enzymatic assays are well-established, highly sensitive, and ideal for high-throughput screening in a laboratory setting. Their main drawbacks are the potential for interference and the requirement for sample pretreatment in complex matrices.

The novel spectroelectrochemical two-enzyme sensor presents a compelling alternative, particularly for applications where rapid, on-site analysis is required and for samples that are inherently colored or turbid. Its key advantages are the minimal sample preparation and reduced susceptibility to interference. While currently more suited for single-sample analysis, further development could see this technology adapted for higher throughput applications.

For researchers in drug development, the high sensitivity of traditional fluorometric assays may be advantageous for detecting subtle changes in this compound levels in biological samples. Conversely, scientists in the food and beverage industry might find the robustness and interference-resistance of the spectroelectrochemical sensor beneficial for quality control of products like wine. Ultimately, a thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable the selection of the most appropriate and effective tool for accurate this compound quantification.

References

A Comparative Analysis of the Carcinogenic Potential of Acetaldehyde and Formaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the carcinogenic potential of acetaldehyde and formaldehyde, focusing on their mechanisms of action, genotoxicity, and findings from pivotal experimental studies. The information is intended to support research and risk assessment activities within the scientific community.

Executive Summary

Both this compound and formaldehyde are recognized carcinogens, however, they exhibit distinct profiles in terms of their carcinogenic potency and mechanisms. Formaldehyde is classified as a Group 1 carcinogen ("carcinogenic to humans") by the International Agency for Research on Cancer (IARC), primarily linked to nasopharyngeal cancer and leukemia. This compound, particularly when associated with alcoholic beverage consumption, is also classified as a Group 1 carcinogen, with strong evidence for its role in cancers of the upper aerodigestive tract.[1] While both are genotoxic aldehydes that form DNA adducts, formaldehyde generally demonstrates higher reactivity and cytotoxicity. This guide synthesizes key experimental data to facilitate a direct comparison of their carcinogenic properties.

Carcinogenicity Classification

The International Agency for Research on Cancer (IARC) provides the following classifications for this compound and formaldehyde:

CompoundIARC ClassificationPrimary Target Tissues (Human)
This compound Group 1 (Carcinogenic to humans)Esophagus, Head and Neck[1]
Formaldehyde Group 1 (Carcinogenic to humans)Nasopharyngeal region, Leukemia

Comparative Genotoxicity and DNA Adduct Formation

The primary mechanism driving the carcinogenicity of both aldehydes is their ability to react with DNA, forming adducts that can lead to mutations if not repaired.

Table 1: Comparison of DNA Adducts and Mutational Signatures

FeatureThis compoundFormaldehyde
Primary DNA Adduct N²-ethylidene-2'-deoxyguanosine (N²-ethylidene-dG)[2]N²-hydroxymethyl-dG, DNA-protein crosslinks (DPCs), dG-dG cross-links[3]
Adduct Characteristics The N²-ethylidene-dG adduct is unstable and is often measured as the more stable N²-ethyl-dG after reduction.[2]Formaldehyde readily forms crosslinks between DNA and proteins, as well as intra- and interstrand DNA crosslinks.
Mutational Signature Induces C/G → A/T transversions and is associated with an excess of deletions of 5 or more bases.[4]Also induces C/G → A/T transversions, but does not show a significant increase in large deletions.[4]
Quantitative DNA Adduct Levels

Direct quantitative comparison of adduct levels in vivo is challenging due to differences in experimental designs. However, studies in smokers provide some insight into the relative levels of DNA adducts from exogenous sources.

Table 2: Illustrative DNA Adduct Levels in Human Leukocytes

AdductPopulationMean Adduct Level (fmol/µmol dG)Reference
N²-ethyl-dG (from this compound) Smokers (light drinkers)1120 - 1310[5]
N⁶-Me-dAdo (from Formaldehyde) Smokers179 ± 205[6]
N⁶-Me-dAdo (from Formaldehyde) Non-smokers15.5 ± 33.8[6]

Note: Data are from different studies and methodologies, and should be interpreted with caution. N⁶-Me-dAdo is a stable product of the N⁶-hydroxymethyl-dAdo adduct of formaldehyde.

In Vivo Carcinogenicity Studies in Rats

Long-term animal bioassays are crucial for assessing carcinogenic potential. The following tables summarize tumor incidence data from key inhalation and drinking water studies in rats.

Inhalation Studies

Table 3: Nasal Tumor Incidence in Rats Following Inhalation Exposure

Compound & StudyExposure Concentration (ppm)Number of Rats with Nasal Tumors / Total RatsTumor Type
This compound 00/50-
(Woutersen et al., 1986)[7]750Not specified, but increased incidenceAdenocarcinoma, Squamous cell carcinoma
1500Not specified, but increased incidenceAdenocarcinoma, Squamous cell carcinoma
3000/1000Not specified, but increased incidenceAdenocarcinoma, Squamous cell carcinoma
Formaldehyde 00/120-
(Kerns et al., 1983)[8][9]2.00/120-
5.62/120Squamous cell carcinoma
14.3103/120Squamous cell carcinoma
Drinking Water Studies

Table 4: Tumor Incidence in Rats Following Administration in Drinking Water

Compound & StudyConcentration (mg/L)Key Tumor Findings
This compound 0, 50, 250, 500, 1500, 2500Increased total malignant tumors. Increased malignant mammary tumors (females), cranial osteosarcomas (males), and hemolymphoreticular neoplasias.[10][11]
(Soffritti et al., 2002)[10][12]
Formaldehyde 0, 10, 50, 100, 500, 1000, 1500Increased total malignant tumors. Increased malignant mammary tumors (females), testicular interstitial cell adenomas, and hemolymphoreticular neoplasias.[10][12]
(Soffritti et al., 2002)[10][12]
Formaldehyde 0, 1.2, 15, 82 (mg/kg bw/day)No evidence of carcinogenicity at these doses, but severe gastric mucosal damage at the highest dose.[13]
(Til et al., 1989)[13]

Mechanisms of Carcinogenesis and Signaling Pathways

The carcinogenic effects of this compound and formaldehyde are initiated by the formation of DNA adducts, which can stall DNA replication and lead to mutations. If these mutations occur in critical proto-oncogenes or tumor suppressor genes, they can drive the process of carcinogenesis. The cell possesses intricate DNA damage response (DDR) and repair pathways to counteract these effects.

Aldehyde-Induced Carcinogenesis Simplified Signaling Pathway of Aldehyde-Induced Carcinogenesis This compound This compound DNA_Adducts DNA Adducts (e.g., N²-ethylidene-dG, DPCs) This compound->DNA_Adducts Formaldehyde Formaldehyde Formaldehyde->DNA_Adducts Replication_Stress Replication Fork Stalling & DNA Strand Breaks DNA_Adducts->Replication_Stress DDR DNA Damage Response (ATM, ATR) Replication_Stress->DDR Mutation Mutations (Point mutations, Deletions) Replication_Stress->Mutation Inaccurate Repair or Bypass Repair DNA Repair Pathways (NER, HR, FA) DDR->Repair Apoptosis Apoptosis DDR->Apoptosis Repair->DNA_Adducts Removal Cancer Carcinogenesis Mutation->Cancer

Caption: Aldehyde-induced DNA damage and cellular response pathway.

Experimental Protocols

In Vitro Genotoxicity Assessment: The Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Methodology:

  • Cell Preparation: A single-cell suspension is prepared from the cell culture or tissue of interest.

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution (typically containing detergent and high salt) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and separate the strands. An electric field is then applied, causing the negatively charged DNA to migrate towards the anode. Broken DNA fragments migrate faster and further than intact DNA.

  • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: The slides are examined under a fluorescence microscope. The resulting image resembles a "comet," with the intact DNA forming the head and the fragmented DNA forming the tail. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Comet Assay Workflow Workflow of the Comet Assay Cell_Suspension Single-Cell Suspension Embedding Embed Cells in Agarose on a Slide Cell_Suspension->Embedding Lysis Cell Lysis (Detergent, High Salt) Embedding->Lysis Electrophoresis Alkaline Unwinding & Electrophoresis Lysis->Electrophoresis Staining Neutralization & Staining (Fluorescent Dye) Electrophoresis->Staining Analysis Fluorescence Microscopy & Image Analysis Staining->Analysis

Caption: A simplified workflow for the alkaline comet assay.

In Vitro Genotoxicity Assessment: Sister Chromatid Exchange (SCE) Assay

The SCE assay is a cytogenetic test that detects the exchange of genetic material between two sister chromatids of a duplicating chromosome, which can be induced by DNA damaging agents.

Methodology:

  • Cell Culture and BrdU Labeling: Cells are cultured for two replication cycles in the presence of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog that incorporates into the newly synthesized DNA strands.

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemide) is added to the cell culture to arrest cells in metaphase.

  • Harvesting and Chromosome Preparation: The cells are harvested, treated with a hypotonic solution to swell the cells, and then fixed. The fixed cells are dropped onto microscope slides to spread the chromosomes.

  • Differential Staining: The slides are treated with a fluorescent dye (e.g., Hoechst 33258) and then Giemsa stain. The differential incorporation of BrdU into the sister chromatids results in differential staining, allowing for the visualization of "harlequin" chromosomes where exchanges have occurred.

  • Microscopic Analysis: The number of SCEs per metaphase is scored under a microscope. An increase in the frequency of SCEs indicates genotoxic exposure.

SCE Assay Workflow Workflow of the Sister Chromatid Exchange Assay Cell_Culture Cell Culture with BrdU (2 Replication Cycles) Metaphase_Arrest Metaphase Arrest (e.g., Colcemide) Cell_Culture->Metaphase_Arrest Harvesting Cell Harvesting & Hypotonic Treatment Metaphase_Arrest->Harvesting Fixation Fixation & Chromosome Spreading Harvesting->Fixation Staining Differential Staining (Hoechst & Giemsa) Fixation->Staining Analysis Microscopic Analysis (Scoring SCEs) Staining->Analysis

Caption: A simplified workflow for the Sister Chromatid Exchange assay.

In Vivo Carcinogenicity Bioassay

Long-term carcinogenicity studies in rodents are the gold standard for identifying potential human carcinogens. These studies are typically conducted according to established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[14]

Methodology (based on OECD Guideline 451): [15]

  • Test System: Typically, rats and mice are used. Both sexes are included in the study.

  • Dose Selection: At least three dose levels of the test substance are used, in addition to a control group. The highest dose should induce some toxicity but not significantly shorten the lifespan of the animals from effects other than cancer.

  • Administration: The test substance is administered daily for a major portion of the animals' lifespan (typically 24 months for rats). The route of administration (e.g., inhalation, gavage, drinking water) is chosen to be relevant to human exposure.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.

  • Pathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically, and tissues are collected for histopathological examination.

  • Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.

InVivo_Carcinogenicity_Bioassay Workflow of an In Vivo Carcinogenicity Bioassay Dose_Selection Dose Range Finding Studies Animal_Groups Animal Group Assignment (Control & Dose Groups) Dose_Selection->Animal_Groups Dosing Long-Term Dosing (e.g., 24 months) Animal_Groups->Dosing Monitoring In-Life Monitoring (Clinical Signs, Body Weight) Dosing->Monitoring Necropsy Terminal Necropsy Monitoring->Necropsy Histopathology Histopathological Examination of Tissues Necropsy->Histopathology Analysis Statistical Analysis of Tumor Incidence Histopathology->Analysis

Caption: A generalized workflow for a long-term rodent carcinogenicity bioassay.

Conclusion

Both this compound and formaldehyde are potent carcinogens with well-documented genotoxic effects. Formaldehyde appears to be a more potent inducer of nasal tumors in rats upon inhalation and is a potent inducer of DNA-protein crosslinks. This compound's carcinogenicity is strongly linked to alcohol consumption and is characterized by the formation of the N²-ethylidene-dG adduct. The choice of experimental model and endpoint is critical for accurately assessing the carcinogenic risk of these and other aldehydes. The provided data and protocols offer a comparative framework to aid researchers in designing and interpreting studies on the carcinogenicity of these important environmental and industrial chemicals.

References

Safety Operating Guide

Proper Disposal of Acetaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of acetaldehyde is a critical component of laboratory safety and regulatory compliance. this compound is a highly flammable, volatile, and toxic compound that requires meticulous handling and disposal procedures to mitigate risks of fire, explosion, and health hazards. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative to handle this compound with the utmost caution in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3] Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (such as nitrile or neoprene), safety goggles or a face shield, and a flame-resistant lab coat.[2][4] All sources of ignition, such as open flames, sparks, and hot surfaces, must be eliminated from the vicinity.[1][2][5] It is also crucial to take precautionary measures against static discharge by grounding and bonding containers and equipment.[1][6]

Quantitative Safety Data

The following table summarizes key quantitative data for this compound, providing a quick reference for safety considerations.

PropertyValue
Flash Point-38 °C (-36.4 °F)
Lower Explosive Limit (LEL)4%
Upper Explosive Limit (UEL)66%
Auto-ignition Temperature175 °C (347 °F)
Vapor Density1.52 (Air = 1)
Vapor Pressure740 mmHg at 20 °C
This compound Disposal Workflow

The following diagram outlines the procedural workflow for the proper disposal of this compound waste in a laboratory setting.

AcetaldehydeDisposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Is there a spill? ppe->spill_check spill_cleanup Follow Spill Cleanup Protocol spill_check->spill_cleanup Yes no_spill Direct Waste Disposal spill_check->no_spill No contain_spill Contain spill with inert absorbent material (e.g., sand, vermiculite) spill_cleanup->contain_spill neutralize Consider neutralization with sodium bisulfite solution for aqueous spills contain_spill->neutralize collect_waste Collect waste into a designated, labeled, and sealed hazardous waste container neutralize->collect_waste label_container Ensure container is properly labeled: 'Hazardous Waste - this compound' and other required information collect_waste->label_container transfer_waste Carefully transfer waste this compound to a designated hazardous waste container no_spill->transfer_waste transfer_waste->collect_waste store_waste Store waste container in a cool, dry, well-ventilated area away from incompatibles and ignition sources label_container->store_waste professional_disposal Arrange for disposal by a licensed professional waste disposal service store_waste->professional_disposal

Caption: A flowchart illustrating the step-by-step process for the safe disposal of this compound waste.

Step-by-Step Disposal Procedures

1. Waste Collection and Segregation:

  • Excess this compound and any material contaminated with it should be considered hazardous waste.[7]

  • This waste must be collected in a designated, properly labeled, and sealed container.[2][4][7] The container should be made of a material compatible with this compound.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.

2. Spill Management:

  • In the event of a spill, immediately evacuate all non-essential personnel and eliminate all ignition sources.[4]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, diatomaceous earth, or a universal binder.[6]

  • For aqueous spills, neutralization with a sodium bisulfite solution may be an option before absorption.[7][8]

  • Carefully collect the absorbed material into a designated hazardous waste container.[4][7]

  • The spill area should be thoroughly cleaned and ventilated.[1]

3. Final Disposal Protocol:

  • This compound waste must not be disposed of down the drain or with regular laboratory trash.[1][6] It is harmful to aquatic life and can create a fire or explosion hazard in sewer systems.[8][9]

  • The primary recommended method for the final disposal of this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5][9]

  • Engage a licensed and qualified professional waste disposal service to handle the transportation and final disposal of this compound waste.[5][9]

  • Ensure that all local, regional, national, and international regulations regarding hazardous waste disposal are strictly followed.[1][6]

4. Emergency Procedures:

  • In case of skin contact, immediately wash the affected area with soap and plenty of water and remove contaminated clothing.[7]

  • If this compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.[7]

  • In case of inhalation, move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3]

  • If ingested, do not induce vomiting and seek immediate medical attention.[3][5]

By adhering to these stringent procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always refer to your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before handling.[2][8]

References

Safeguarding Your Research: A Comprehensive Guide to Handling Acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of hazardous chemicals is paramount. Acetaldehyde, a volatile and flammable compound with significant health risks, requires stringent safety protocols to minimize exposure and ensure a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and safety in your critical work.

This compound is classified as a possible human carcinogen and can cause irritation to the eyes, skin, and respiratory tract.[1] It is an extremely flammable liquid and vapor, with vapors potentially forming explosive mixtures in the air.[1][2] Adherence to proper personal protective equipment (PPE) protocols and handling procedures is non-negotiable.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical when handling this compound. The following table summarizes the required equipment to protect against splashes, vapors, and fire hazards.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Chemical safety goggles and a face shieldProvides robust protection from splashes and irritating vapors. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3][4]
Skin/Body Flame-retardant lab coat, long pants, and closed-toe shoesPrevents skin exposure to accidental splashes and provides a crucial layer of protection in the event of a fire.[3][4]
Hands Double-gloving: Inner layer of nitrile or neoprene, with an outer layer of butyl rubber or a neoprene/natural rubber blend.Offers comprehensive protection against skin absorption and chemical degradation of the gloves.[1][3][5] Butyl and Viton/Butyl gloves are highly recommended.[6]
Respiratory Full-face respirator with multi-purpose combination (US) respirator cartridgesTo be used as a backup to engineering controls, especially when there is a risk of exceeding exposure limits.[3] All work with this compound should be conducted in a certified chemical fume hood.[2][3]
Exposure Limits and Physical Properties

Understanding the quantitative safety data for this compound is crucial for risk assessment and maintaining a safe working environment.

ParameterValueReference
OSHA PEL (Permissible Exposure Limit) 200 ppm (8-hour TWA)[6][7]
ACGIH TLV (Threshold Limit Value) 25 ppm (Ceiling)[6][8]
NIOSH REL (Recommended Exposure Limit) Lowest Feasible Concentration (due to carcinogenicity)[6][9]
IDLH (Immediately Dangerous to Life or Health) 2,000 ppm[6]
Flash Point -38°C (-36°F)[7][8]
Flammable Limits (in air) 4.0% - 60% by volume[7]
Autoignition Temperature 175°C (347°F)[7]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound, from preparation through disposal, is essential to minimize risk.

Preparation
  • Designated Area: All work with this compound must be conducted in a certified chemical fume hood.[3]

  • Ignition Sources: Ensure the work area is free of all ignition sources, including open flames, hot plates, and static electricity hazards.[8][10] Use only non-sparking tools and explosion-proof equipment.[2][6]

  • Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and have been recently tested.[3][4] An appropriate fire extinguisher (dry chemical, CO2, or alcohol-resistant foam) should be nearby.[6]

  • PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.

Handling
  • Inert Atmosphere: Whenever possible, handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of explosive peroxides.[10]

  • Container Management: Keep containers of this compound tightly closed when not in use and store them in a cool, dry, and well-ventilated area away from direct sunlight and heat.[1][2] Recommended storage temperature is 2-8°C.[3]

  • Grounding: Ground and bond all metal containers during the transfer of this compound to prevent the buildup of static electricity.[6][11]

  • Avoid Incompatibles: Keep this compound away from oxidizing agents, acids, and bases.[2]

Disposal
  • Waste Collection: All this compound-contaminated waste, including empty containers, used gloves, and absorbent materials, must be collected in a designated, labeled hazardous waste container.[10]

  • Labeling: Clearly label the hazardous waste container as "Hazardous Waste - this compound" and include other relevant hazard warnings (e.g., Flammable, Carcinogen).[3]

  • Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste.[10] Do not pour this compound down the drain.[6]

Emergency Procedures

Immediate and correct responses to emergencies can significantly mitigate harm.

  • Spills:

    • Evacuate non-essential personnel from the area and eliminate all ignition sources.[6]

    • Wearing appropriate PPE, absorb small spills with an inert material such as sand, diatomaceous earth, or a commercial sorbent.[6][10] Do not use combustible materials like sawdust.[8]

    • Collect the absorbed material into a sealed container for hazardous waste disposal.[6]

    • For large spills, evacuate the area and contact your institution's emergency response team.[12]

  • Exposure:

    • Skin Contact: Immediately flush the affected skin with large amounts of soap and water for at least 15 minutes and remove contaminated clothing.[6][10]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][10]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][6]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]

Workflow for Safe this compound Handling

Acetaldehyde_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate Area in Fume Hood check_emergency Verify Emergency Equipment prep_area->check_emergency don_ppe Don All Required PPE check_emergency->don_ppe handle_inert Handle Under Inert Atmosphere don_ppe->handle_inert manage_containers Manage and Ground Containers handle_inert->manage_containers avoid_incompatibles Avoid Incompatibles manage_containers->avoid_incompatibles collect_waste Collect in Labeled Hazardous Waste Container avoid_incompatibles->collect_waste follow_guidelines Follow Institutional Disposal Guidelines collect_waste->follow_guidelines spill_response Spill Response exposure_response Exposure Response

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.